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  • Product: 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride
  • CAS: 1181457-78-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride (Pramocaine Hydrochloride)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the mechanism of action of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, a...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, a compound widely known as Pramocaine hydrochloride. Pramocaine hydrochloride is a topical anesthetic agent utilized for the temporary alleviation of pain and pruritus associated with minor dermatological conditions.[1][2][3] Its therapeutic effect is achieved through the blockade of nerve signal transmission. This document will delve into the molecular interactions and physiological consequences of Pramocaine hydrochloride's activity, offering a detailed perspective for research and drug development applications.

Introduction and Chemical Identity

4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, more commonly referred to as Pramocaine hydrochloride or Pramoxine hydrochloride, is a morpholine derivative with significant local anesthetic properties.[1][4] It is structurally distinct from the "caine" class of anesthetics, which contributes to its favorable safety profile, including a low index of sensitization and unlikely cross-sensitization.[4][5] Clinically, it is formulated in various topical preparations such as creams, lotions, and gels for the management of pain and itching from sources like minor cuts, burns, insect bites, and rashes.[1][2][6]

Property Value
Chemical Name 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride
Common Names Pramocaine hydrochloride, Pramoxine HCl
Molecular Formula C₁₇H₂₈ClNO₃
Molecular Weight 329.9 g/mol
CAS Number 637-58-1

Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action of Pramocaine hydrochloride is the reversible blockade of voltage-gated sodium channels in the neuronal membranes of sensory nerve fibers.[1][4][7] This action is the cornerstone of its local anesthetic and antipruritic effects.

Interaction with Sodium Channels

Nerve impulses, or action potentials, are initiated and propagated by the rapid influx of sodium ions (Na⁺) through voltage-gated sodium channels, leading to depolarization of the nerve membrane.[8] Pramocaine hydrochloride exerts its effect by binding to a site within the pore of these sodium channels from the intracellular side.[9] This binding effectively occludes the channel, preventing the influx of sodium ions.[6][8]

Membrane Stabilization and Inhibition of Depolarization

By physically obstructing the sodium channels, Pramocaine hydrochloride stabilizes the neuronal membrane in its resting state.[1][4][7] This stabilization prevents the ionic fluxes necessary for the membrane to reach the threshold potential required for depolarization.[1][4] Consequently, the initiation and propagation of an action potential are inhibited.[4][7][8] The nerve is unable to transmit pain and itch signals to the brain, resulting in a localized numbing sensation.[2][8]

The following diagram illustrates the signaling pathway and the point of intervention by Pramocaine hydrochloride.

Pramocaine_Mechanism cluster_neuron Sensory Neuron stimulus Noxious Stimulus (e.g., injury, irritant) membrane Neuronal Membrane stimulus->membrane Activates na_channel_open Voltage-Gated Na+ Channel (Open) membrane->na_channel_open Opens depolarization Membrane Depolarization na_channel_open->depolarization Na+ Influx na_channel_blocked Voltage-Gated Na+ Channel (Blocked) no_signal Signal Blocked na_channel_blocked->no_signal Prevents Na+ Influx pramocaine Pramocaine HCl pramocaine->na_channel_blocked Binds & Blocks action_potential Action Potential Propagation depolarization->action_potential brain Signal to Brain (Pain/Itch Sensation) action_potential->brain

Caption: Mechanism of Pramocaine HCl on a sensory neuron.

Pharmacodynamics and Clinical Efficacy

The onset of action for Pramocaine hydrochloride is typically rapid, with relief from pain and itching often occurring within minutes of topical application.[6][8] The duration of the anesthetic effect can vary depending on the formulation and application site but generally lasts for several hours.[8] Clinical studies have demonstrated the efficacy of Pramocaine hydrochloride in reducing pruritus. For instance, a pilot study on a lotion containing 1% pramocaine hydrochloride showed a significant reduction in itch severity within one day of use.[5]

Experimental Protocols for Elucidating Mechanism of Action

To further investigate the mechanism of action of Pramocaine hydrochloride, several well-established experimental workflows can be employed.

Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel function.

Objective: To directly measure the effect of Pramocaine hydrochloride on voltage-gated sodium channel currents in isolated sensory neurons.

Methodology:

  • Isolate dorsal root ganglion (DRG) neurons, which are primary sensory neurons.

  • Establish a whole-cell patch-clamp configuration.

  • Apply voltage steps to elicit sodium currents.

  • Perfuse the cells with varying concentrations of Pramocaine hydrochloride.

  • Measure the reduction in the amplitude of the sodium current to determine the IC₅₀ (half-maximal inhibitory concentration).

  • Investigate use-dependent block by applying trains of depolarizing pulses.

The following diagram outlines the patch-clamp workflow.

Patch_Clamp_Workflow start Start isolate Isolate DRG Neurons start->isolate patch Establish Whole-Cell Patch-Clamp isolate->patch record_base Record Baseline Na+ Currents patch->record_base apply_pramocaine Apply Pramocaine HCl record_base->apply_pramocaine record_drug Record Na+ Currents in Presence of Drug apply_pramocaine->record_drug washout Washout Drug record_drug->washout record_washout Record Na+ Currents Post-Washout washout->record_washout analyze Analyze Data (IC50, Use-Dependence) record_washout->analyze end End analyze->end

Caption: Workflow for Patch-Clamp Electrophysiology.

In-Vivo Models of Nociception and Pruritus

Animal models are crucial for assessing the functional consequences of sodium channel blockade.

Objective: To evaluate the analgesic and antipruritic effects of topical Pramocaine hydrochloride in vivo.

Methodology:

  • Analgesia Model (e.g., Hargreaves Test):

    • Apply a topical formulation of Pramocaine hydrochloride or a vehicle control to the hind paw of a rodent.

    • After a set time, apply a radiant heat source to the paw.

    • Measure the latency to paw withdrawal. An increased latency indicates an analgesic effect.

  • Pruritus Model (e.g., Histamine-Induced Itch):

    • Apply topical Pramocaine hydrochloride or vehicle control to a shaved area of skin on the back of a rodent.

    • Inject a pruritogen (e.g., histamine) intradermally at the application site.

    • Videotape the animal and quantify the number of scratching bouts. A reduction in scratching indicates an antipruritic effect.

Safety and Selectivity

Pramocaine hydrochloride has a well-established safety profile for topical use.[2] Systemic absorption is minimal, reducing the risk of systemic toxicity.[2] The morpholine moiety is a common pharmacophore in medicinal chemistry, known for its ability to modulate pharmacokinetic properties.[10] While adverse reactions are rare, localized irritation can occur.[2][4]

Conclusion

The mechanism of action of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride (Pramocaine hydrochloride) is centered on its ability to function as a potent and reversible blocker of voltage-gated sodium channels. By preventing the initiation and propagation of nerve impulses, it provides effective topical relief from pain and itching. Its distinct chemical structure contributes to a favorable safety profile, making it a valuable agent in dermatological formulations. Further research using techniques such as patch-clamp electrophysiology can continue to refine our understanding of its interaction with specific sodium channel subtypes.

References

  • PubChem. (n.d.). Pramoxine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pramoxine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pramocaine Hydrochloride? Retrieved from [Link]

  • DrugBank. (n.d.). Pramoxine Hydrochloride. Retrieved from [Link]

  • Generic Drugs. (2024, June 15). What is Pramocaine Hydrochloride used for? Retrieved from [Link]

  • USA Rx. (n.d.). Clinical Profile of Pramoxine Hydrochloride USP. Retrieved from [Link]

  • Kircik, L. H. (2011). Efficacy and Onset of Action of Hydrocortisone Acetate 2.5% and Pramoxine Hydrochloride 1% Lotion for the Management of Pruritus: Results of a Pilot Study.
  • CeraVe. (n.d.). Pramoxine Hydrochloride for Itchy Skin. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pramocaine – Knowledge and References. Retrieved from [Link]

  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology, 149(4), 465–481.
  • Wikipedia. (n.d.). Sodium channel blocker. Retrieved from [Link]

  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Global Substance Registration System. (n.d.). 4-(2-(4-NITROPHENOXY)ETHYL)MORPHOLINE HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • A&J Pharmtech. (n.d.). 6027-23-2 | 4-(2-(Dimethylamino)Ethyl)Phenol Hydrochloride. Retrieved from [Link]

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Exploratory

Introduction: The Emergence of a Privileged Scaffold

An In-Depth Technical Guide to the Biological Activity of Morpholinophenol Derivatives In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both therapeutic efficacy and favorable p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Morpholinophenol Derivatives

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both therapeutic efficacy and favorable pharmacokinetic properties is perpetual. The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen atoms, has long been recognized as a "privileged pharmacophore."[1][2] Its unique structural and electronic properties, including its ability to improve aqueous solubility and metabolic stability, have led to its incorporation into numerous clinically approved drugs.[2][3] When this versatile moiety is coupled with a phenol group—a well-established pharmacophore known for its antioxidant and hydrogen-bonding capabilities—the resulting morpholinophenol scaffold presents a powerful platform for drug discovery.[4]

This technical guide offers a comprehensive exploration of the diverse biological activities of morpholinophenol derivatives. We will delve into the key therapeutic areas where these compounds show promise, elucidate their underlying mechanisms of action, analyze critical structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical class.

Chapter 1: The Spectrum of Biological Activity

The fusion of the morpholine and phenol rings creates a molecule with the capacity to interact with a wide array of biological targets. This versatility has led to the discovery of morpholinophenol derivatives with significant potential in several key therapeutic areas.[5][6]

Antioxidant and Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological factor in numerous diseases, including atherosclerosis and neurodegenerative disorders.[4][7] Morpholinophenol derivatives have demonstrated considerable promise as antioxidants. The phenolic hydroxyl group is a primary contributor to this activity, capable of donating a hydrogen atom to neutralize free radicals. The resulting phenoxy radical is often stabilized by resonance.[8]

Studies have shown that the substitution pattern on the aromatic rings significantly influences antioxidant potency.[7] For instance, the replacement of a morpholine ring with a thiomorpholine ring was found to decrease antioxidant activity, highlighting the role of the morpholine oxygen.[7]

Antihyperlipidemic and Anti-Atherosclerotic Effects

Atherosclerosis, a multifactorial disease, is driven by elevated plasma lipoproteins and oxidative stress.[7] Morpholinophenol derivatives have been designed as multi-target agents to combat this disease.[9] A key target is squalene synthase (SQS), an enzyme involved in the cholesterol biosynthesis pathway.[7][9] Several morpholinophenol derivatives have emerged as potent SQS inhibitors while simultaneously exhibiting significant antioxidant activity, thereby tackling two primary drivers of atherosclerosis.[7][8]

In vivo studies in hyperlipidemic rat models have confirmed the efficacy of these dual-action compounds, showing significant reductions in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) levels.[3][9]

Anti-inflammatory Activity

Inflammation is a critical component of many chronic diseases. The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins.[10] Morpholinophenol derivatives have demonstrated notable anti-inflammatory properties. For example, in the carrageenan-induced paw edema model in rats, a standard for evaluating acute inflammation, certain derivatives have been shown to reduce edema by up to 40-50%, an efficacy comparable to that of known non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen.[7][10] The proposed mechanism for some derivatives involves the inhibition of prostaglandin synthesis.[11]

Anticancer Activity

The morpholine moiety is a component of several anticancer drugs, valued for its ability to interact with target proteins like kinases.[5][6] Morpholinophenol derivatives have been evaluated for their cytotoxic activities against various human cancer cell lines, including lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y).[12]

Structure-activity relationship studies have revealed that substitutions on the quinazoline ring of some morpholine derivatives are crucial for their potency.[12] Mechanistic studies indicate that these compounds can induce cell cycle arrest, typically in the G1 phase, and trigger cell death primarily through apoptosis.[12] Importantly, promising derivatives have shown selectivity, being non-toxic to non-cancerous cell lines like HEK293 at effective concentrations.[12]

Antimicrobial and Antifungal Activity

The morpholine scaffold is present in agricultural and clinical antifungal agents, such as fenpropimorph and amorolfine.[13][14] Their mode of action often involves the inhibition of ergosterol biosynthesis in the fungal cell membrane.[11][13] Newly synthesized morpholinophenol derivatives, often incorporating other heterocyclic nuclei like thiazole or triazole, have been investigated for broad-spectrum antimicrobial activity.[15] Some compounds have shown activity against Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae.[15] Additionally, certain derivatives have displayed potent urease inhibitory activity, a target relevant to infections caused by Helicobacter pylori.[15]

Chapter 2: Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of morpholinophenol derivatives is exquisitely sensitive to their chemical structure. Understanding these relationships is fundamental to designing more potent and selective therapeutic agents.[2][16]

Core Scaffold Modifications

The morpholine ring itself is a key modulator of activity.

  • Isosteric Replacement: Replacing the morpholine oxygen with sulfur (to form a thiomorpholine) can have dramatic and sometimes unpredictable effects. While this substitution was shown to decrease antioxidant activity, it unexpectedly converted a weak SQS inhibitor into a potent one.[7] This highlights that subtle electronic and conformational changes can drastically alter target engagement.

  • Aromatic Substitution: The position and nature of substituents on the phenol ring and any other associated aromatic systems are critical. Halogen groups (e.g., chloro, bromo) on an aromatic ring attached to the morpholine scaffold have been shown to increase inhibitory activity against certain cancer cell lines.[5]

Key Mechanistic Pathways

The diverse activities of these derivatives are rooted in their ability to modulate specific cellular pathways.

cluster_stimulus Pathogenic Stimuli cluster_pathway Cellular Response & Drug Targets cluster_outcome Pathological Outcomes cluster_drug Therapeutic Intervention ROS Reactive Oxygen Species (ROS) Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox induces LPS Inflammatory Signal (e.g., LPS) NFkB NF-κB Pathway LPS->NFkB activates Atherosclerosis Atherosclerosis Lipid_Perox->Atherosclerosis SQS Squalene Synthase (SQS) SQS->Atherosclerosis contributes to cholesterol synthesis COX COX Enzymes NFkB->COX upregulates Inflammation Inflammation COX->Inflammation produces prostaglandins Kinases Protein Kinases Cancer Cancer Proliferation Kinases->Cancer drives MPD Morpholinophenol Derivative MPD->ROS scavenges MPD->SQS inhibits MPD->NFkB inhibits MPD->Kinases inhibits

Fig. 1: Multi-target intervention by morpholinophenol derivatives.
  • Antioxidant/Antihyperlipidemic: The mechanism is often dual-pronged: direct scavenging of ROS by the phenol moiety and inhibition of SQS to reduce cholesterol synthesis.[7][9]

  • Anti-inflammatory: A primary mechanism is the inhibition of the NF-κB signaling pathway. This master regulator of inflammation controls the expression of pro-inflammatory cytokines and enzymes like COX-2.[17] By inhibiting this pathway, morpholinophenol derivatives can suppress the inflammatory cascade.[17][18]

  • Anticancer: The ability to inhibit protein kinases is a key mechanism.[6] The morpholine ring can form crucial hydrogen bonds within the catalytic active sites of these enzymes, leading to the inhibition of signaling pathways that drive cancer cell proliferation.[6]

Data Summary: Biological Activities

The following table summarizes the reported activities for representative morpholinophenol derivatives.

Compound ClassBiological ActivityKey Target/AssayPotency (IC₅₀ / Effect)Reference(s)
Biphenyl MorpholinesAntihyperlipidemicSqualene Synthase (SQS)IC₅₀: 0.014 µM - 5.5 µM[7][9]
Biphenyl MorpholinesAntioxidantLipid PeroxidationIC₅₀: 25 µM - 200 µM[3][7]
Phenyl MorpholinesAnti-inflammatoryCarrageenan-induced Edema40% edema reduction[7]
Quinazoline MorpholinesAnticancer (MCF-7)Cell ViabilityIC₅₀: 3.15 µM - 6.44 µM[12]
Thiazole MorpholinesAntiureaseJack bean ureaseIC₅₀: 2.37 µM[15]
Thiazole MorpholinesAntimicrobial (Ms)MIC AssayMIC: 15.6 µg/mL[15]

Chapter 3: Experimental Design and Protocols

The translation of theoretical knowledge into practice requires robust and reproducible experimental methodologies. This chapter provides validated, step-by-step protocols for the synthesis and biological evaluation of morpholinophenol derivatives.

A Design & Synthesis of Derivatives B Structural Characterization (NMR, MS) A->B C In Vitro Screening B->C D Antioxidant Assays (e.g., DPPH) C->D E Enzyme Inhibition Assays (e.g., SQS, COX) C->E F Cytotoxicity Assays (e.g., MTT on Cancer Cells) C->F G Lead Compound Identification D->G E->G F->G H In Vivo Evaluation G->H I Animal Model of Disease (e.g., Hyperlipidemia, Inflammation) H->I J Pharmacokinetic & Toxicity Studies H->J K Preclinical Candidate I->K J->K

Sources

Foundational

4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride CAS 1181457-78-2 properties

An In-depth Technical Guide to 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride (CAS 1181457-78-2): A Prospective Analysis for Drug Discovery Professionals Abstract This document provides a comprehensive technical overvi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride (CAS 1181457-78-2): A Prospective Analysis for Drug Discovery Professionals

Abstract

This document provides a comprehensive technical overview of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride (CAS 1181457-78-2), a molecule of interest for drug discovery and development. In the absence of extensive published experimental data for this specific compound, this guide adopts a first-principles approach. We will dissect the molecule's structure to infer its physicochemical and pharmacological properties based on the well-characterized roles of its constituent moieties: the phenol ring, the morpholine scaffold, and the ether linkage. This guide is intended for researchers and scientists, offering a prospective analysis that combines theoretical chemistry with established principles in medicinal chemistry to outline potential applications, propose synthetic and analytical strategies, and guide future research endeavors.

Molecular Profile and Structural Rationale

At the core of any drug discovery program is a deep understanding of the lead compound's structure. 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is a synthetic organic molecule featuring three key functional groups that are highly prevalent in modern pharmacophores.

  • Phenol Moiety : The hydroxyl group attached to the benzene ring is a critical feature. Phenols are well-known hydrogen bond donors and acceptors, enabling strong interactions with biological targets like enzyme active sites and protein receptors.[1] This group also serves as a potential site for metabolic conjugation (e.g., glucuronidation or sulfation), which can influence the compound's pharmacokinetic profile.[2]

  • Morpholine Ring : The morpholine group is considered a "privileged pharmacophore" in medicinal chemistry.[3] Its inclusion in a molecule often confers favorable properties, such as improved aqueous solubility, metabolic stability, and bioavailability, without adding significant lipophilicity.[3] The nitrogen atom is basic, allowing for the formation of the hydrochloride salt, which further enhances water solubility and aids in formulation.

  • Ethoxy Linker : The two-carbon ether chain provides a flexible spacer between the phenolic head and the morpholine tail. This flexibility allows the molecule to adopt various conformations, which can be crucial for optimizing binding affinity to a specific biological target.

The combination of a hydrogen-bonding phenol, a flexible linker, and a solubilizing morpholine group creates a molecular architecture ripe for interaction with a wide array of biological targets.

Computed Physicochemical Properties

While experimental data is scarce, we can predict key properties based on the compound's structure. These values provide a baseline for experimental design.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₂H₁₈ClNO₃Defines the elemental composition and exact mass.
Molecular Weight 275.73 g/mol Falls within the range stipulated by Lipinski's Rule of Five, suggesting potential for oral bioavailability.
Topological Polar Surface Area (TPSA) 41.9 ŲSuggests good potential for cell membrane permeability and oral absorption.
XLogP3 (Predicted) 1.5 - 2.5Indicates a balanced lipophilicity, favorable for both solubility and membrane crossing.
Hydrogen Bond Donors 2 (Phenol OH, Morpholine NH+)Key interaction points for binding to biological targets.
Hydrogen Bond Acceptors 4 (Phenol OH, Ether O, Morpholine O, Cl-)Provides multiple points for interaction with target proteins.

Note: These properties are computationally derived and await experimental validation.

Potential Pharmacological Profile: A Hypothesis-Driven Approach

The structure of 4-[2-(Morpholin-4-yl)ethoxy]phenol suggests several promising avenues for pharmacological investigation. The presence of a phenol linked to a morpholine is a common motif in various classes of drugs, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

The phenolic hydroxyl group can act as a crucial "hinge-binder" in the ATP-binding pocket of many kinases. The morpholine group often extends into a solvent-exposed region, improving solubility and fine-tuning selectivity. This suggests that the compound could be screened against panels of kinases involved in oncology or inflammatory diseases.

Hypothetical Mechanism of Action: Kinase Inhibition

To illustrate a potential application, we can hypothesize a mechanism where the compound acts as a Type I kinase inhibitor.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Cellular Effect ATP ATP Hinge Hinge Region (Hydrogen Bonding) ATP->Hinge Binds Target 4-[2-(Morpholin-4-yl)ethoxy]phenol Target->Hinge Binds via Phenol Target->Hinge Competitively Inhibits Solvent Solvent-Exposed Region Target->Solvent Interacts via Morpholine Block Pathway Blocked Target->Block Leads to Substrate Substrate Protein Hinge->Substrate Enables Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate ATP -> ADP Pathway Downstream Signaling (e.g., Proliferation) PhosphoSubstrate->Pathway

Caption: Hypothetical binding mode as a Type I kinase inhibitor.

This diagram illustrates how the phenolic end could anchor the molecule in the hinge region of a kinase, preventing ATP from binding. The morpholine tail would interact with the more solvent-exposed part of the pocket, contributing to affinity and selectivity. This inhibition would block downstream signaling pathways.

Proposed Synthetic Route

For researchers wishing to procure or synthesize this compound, a straightforward and reliable synthetic pathway is essential. A common and efficient method for coupling a phenol to an alkyl halide is the Williamson ether synthesis.

Step-by-Step Synthesis Protocol

This proposed two-step synthesis is robust and utilizes commercially available starting materials.

Step 1: Synthesis of 4-(2-Chloroethyl)morpholine This intermediate is often commercially available as its hydrochloride salt. If synthesis is required, it can be prepared from morpholine and 1-bromo-2-chloroethane.

Step 2: Williamson Ether Synthesis to form the final product

  • Deprotonation: Dissolve hydroquinone monomethyl ether (4-methoxyphenol) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0°C to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Nucleophilic Attack: Add 4-(2-chloroethyl)morpholine hydrochloride to the reaction mixture. The phenoxide will displace the chloride in an Sₙ2 reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature or gently heat (e.g., 60-80°C) to drive the reaction to completion. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified using column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the desired hydrochloride salt. Filter and dry the solid to yield the final product.

G cluster_0 Reaction Setup P Hydroquinone Monomethyl Ether Deprotonation Deprotonation (Formation of Phenoxide) B Base (e.g., K₂CO₃) in DMF Nucleophile Nucleophilic Phenoxide Deprotonation->Nucleophile SN2 Williamson Ether Synthesis (Sₙ2 Reaction) Nucleophile->SN2 Reagent 4-(2-Chloroethyl)morpholine Hydrochloride Reagent->SN2 Crude Crude Product (Free Base) SN2->Crude Purify Column Chromatography Crude->Purify Pure Purified Free Base Purify->Pure Salt Salt Formation (HCl in Ether/IPA) Pure->Salt Final Final Product: 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride Salt->Final

Caption: Proposed workflow for the synthesis of the title compound.

Analytical Characterization Strategy

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and quality of a synthesized compound before its use in biological assays.

Protocol for Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve ~5 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The resulting spectrum should show distinct signals corresponding to the aromatic protons (typically in the 6.8-7.2 ppm range), the ethoxy linker protons (triplets or multiplets around 3.5-4.5 ppm), and the morpholine ring protons (multiplets in the 2.5-4.0 ppm range). The integration of these signals should match the number of protons in each environment.

    • ¹³C NMR: A corresponding ¹³C spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS):

    • Use Electrospray Ionization (ESI) in positive ion mode. The resulting spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

Protocol for Purity Assessment
  • High-Performance Liquid Chromatography (HPLC):

    • System: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. For example, a gradient from 5% B to 95% B over 15 minutes.

    • Detection: Monitor at a wavelength where the phenyl ring absorbs, typically around 254 nm or 280 nm.

    • Analysis: The purity is determined by the area percentage of the main peak. A compound is generally considered suitable for in vitro screening if its purity is >95%.

Conclusion and Future Directions

4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is a compound with significant potential in drug discovery, built from moieties with proven utility. While specific biological data remains to be published, this guide provides a robust, scientifically-grounded framework for its investigation. The inferred physicochemical properties suggest good drug-like characteristics. The proposed synthetic and analytical protocols offer a clear path for researchers to obtain and validate this molecule for screening.

Future research should focus on experimentally verifying the computed properties and screening the compound against relevant biological targets, such as kinase and GPCR panels, to uncover its therapeutic potential.

References

  • Smolecule. (n.d.). Buy 4-Ethoxy-3-(morpholin-2-yl(phenyl)methoxy)phenol.
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  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 103578. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[(2-Morpholin-4-yl)-ethoxy]-phenylamine. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Morpholinophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Methoxyethyl)phenol. Retrieved from [Link]

  • Gumbinger, H. G., et al. (2012). Pharmacokinetic behavior of 4-nonylphenol in humans. Environmental Research, 112, 98-103. Retrieved from [Link]

  • Kumar, A., Khan, F., & Saikia, D. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. Retrieved from [Link]

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Exploratory

Unlocking Therapeutic Potential: A Technical Guide to Morpholine Ethoxy Phenols as Modulators of Cellular Signaling

This in-depth technical guide explores the burgeoning field of morpholine ethoxy phenols, a class of synthetic compounds demonstrating significant promise in modern drug discovery. We will delve into the core medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the burgeoning field of morpholine ethoxy phenols, a class of synthetic compounds demonstrating significant promise in modern drug discovery. We will delve into the core medicinal chemistry principles that render this scaffold a "privileged structure" and elucidate its potential therapeutic applications by examining key molecular targets and their associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these versatile molecules.

The Morpholine Ethoxy Phenol Scaffold: A Marriage of Favorable Properties

The morpholine ring is a recurring motif in numerous FDA-approved drugs, prized for its advantageous physicochemical and metabolic properties.[1][2][3] Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a versatile synthetic handle for further chemical modification.[1][2] The phenol group, particularly when substituted with an ethoxy moiety, contributes to the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within protein binding pockets, a crucial aspect for potent and selective target engagement.[4] Furthermore, phenolic compounds are well-documented for their antioxidant properties, which can be beneficial in disease states characterized by oxidative stress.[5][6]

The combination of these two pharmacophoric elements in morpholine ethoxy phenols creates a unique chemical scaffold with the potential to interact with a diverse range of biological targets, offering a promising starting point for the development of novel therapeutics.[1][7]

Key Therapeutic Areas and Molecular Targets

Our analysis of the current literature indicates that morpholine ethoxy phenols and their close analogs hold significant therapeutic potential in three primary areas: oncology, neurodegenerative diseases, and inflammatory disorders.

Oncology: Targeting Aberrant Kinase Signaling

A significant body of research points to the potential of morpholine derivatives as potent inhibitors of protein kinases, enzymes that play a central role in regulating cell growth, proliferation, and survival.[8][9][10] Aberrant kinase activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention.

Primary Target: Phosphoinositide 3-kinase (PI3K)

The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer.[8] Several studies have demonstrated that morpholine-containing compounds can effectively inhibit PI3K, leading to the suppression of tumor growth and induction of apoptosis.[8]

Mechanism of Action: Morpholine ethoxy phenols are hypothesized to act as ATP-competitive inhibitors of PI3K. The morpholine ring often occupies the solvent-exposed region of the ATP-binding pocket, while the ethoxy phenol moiety can form critical hydrogen bonds and hydrophobic interactions with key residues in the hinge region and the hydrophobic pocket of the kinase domain. This dual interaction contributes to the high affinity and selectivity of these inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Morpholine Morpholine Ethoxy Phenol Inhibitor Morpholine->PI3K Inhibits

Other Potential Kinase Targets:

  • FMS-like Tyrosine Kinase 3 (FLT3): Certain morpholine-containing compounds have shown potent and selective inhibition of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia.[11]

  • Epidermal Growth Factor Receptor (EGFR): The morpholine moiety is a key feature in some EGFR inhibitors used in cancer therapy.[9]

Compound Class Target Kinase Reported Activity (IC50) Cancer Cell Line
m-(4-morpholino-1,3,5-triazin-2-yl)benzamidesPI3K/Akt/mTOR pathwayPotent anti-proliferative activityHCT-116, MCF-7
N/AFLT3N/AN/A
4-(phenylamino)quinazolinesEGFRN/AN/A

Table 1: Examples of morpholine derivatives targeting kinase pathways in cancer.

Neurodegenerative Diseases: Modulating Key Enzymes

The unique ability of the morpholine scaffold to improve blood-brain barrier permeability makes its derivatives particularly attractive for treating central nervous system (CNS) disorders.[4] In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, morpholine ethoxy phenols are being explored as inhibitors of key enzymes involved in neurotransmitter metabolism and pathological protein aggregation.[4][12]

Primary Targets: Cholinesterases and Monoamine Oxidases

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[12]

  • Monoamine Oxidase A and B (MAO-A and MAO-B): These enzymes are responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin. MAO-B inhibitors are used in the treatment of Parkinson's disease to increase dopamine levels.[12]

Structure-Activity Relationship Insights: The ethoxy group on the phenol ring appears to play a crucial role in the potency and selectivity of these inhibitors. It can influence the electronic properties of the aromatic ring and its orientation within the enzyme's active site, leading to enhanced interactions with key amino acid residues.

Neuro_Workflow cluster_0 Target Identification & Validation cluster_1 In Vitro & In Vivo Evaluation Compound Morpholine Ethoxy Phenol Library Synthesis Screening Enzyme Inhibition Assays (AChE, BuChE, MAO-A/B) Compound->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Compound Optimization Cell_Culture Neuroblastoma Cell Lines (e.g., SH-SY5Y) SAR->Cell_Culture Animal_Models Animal Models of Neurodegeneration Cell_Culture->Animal_Models PK_PD Pharmacokinetic/ Pharmacodynamic Studies Animal_Models->PK_PD

Anti-inflammatory and Antioxidant Applications

Chronic inflammation and oxidative stress are underlying factors in a wide range of diseases, including cardiovascular and autoimmune disorders.[5][13] The dual functionality of the morpholine ethoxy phenol scaffold, combining the anti-inflammatory potential of morpholine derivatives with the antioxidant properties of phenols, makes it a compelling candidate for the development of multi-target agents.

Potential Targets:

  • Cyclooxygenase (COX) enzymes: Some morpholine derivatives have shown inhibitory activity against COX-1 and COX-2, key enzymes in the inflammatory cascade.[13]

  • Reactive Oxygen Species (ROS): The phenolic moiety can directly scavenge free radicals, thereby reducing oxidative stress and cellular damage.[5][14]

Experimental Protocols for Target Validation

The following provides a generalized, step-by-step methodology for the initial in vitro validation of morpholine ethoxy phenols as enzyme inhibitors.

In Vitro Kinase Inhibition Assay (e.g., PI3K)
  • Reagents and Materials: Recombinant human PI3K enzyme, lipid substrate (e.g., PIP2), ATP, kinase buffer, test compounds (morpholine ethoxy phenols), positive control inhibitor (e.g., Wortmannin), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

    • In a 96-well plate, add the kinase buffer, recombinant PI3K enzyme, and the lipid substrate.

    • Add the diluted test compounds or controls to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)
  • Reagents and Materials: Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer, test compounds, and a positive control (e.g., Galantamine).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 96-well plate, add the phosphate buffer, DTNB, and the test compound or control.

    • Add the enzyme (AChE or BuChE) to each well and incubate for a short period.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of enzyme inhibition for each compound concentration.

    • Calculate the IC50 value as described for the kinase assay.

Conclusion and Future Directions

Morpholine ethoxy phenols represent a promising class of compounds with the potential to address unmet medical needs in oncology, neurodegenerative diseases, and inflammatory conditions. The inherent "drug-like" properties of the morpholine scaffold, coupled with the versatile interaction capabilities of the ethoxy phenol moiety, provide a solid foundation for the design of potent and selective therapeutic agents.

Future research should focus on:

  • Expansion of chemical diversity: Synthesis of larger and more diverse libraries of morpholine ethoxy phenols to explore a wider range of biological targets.

  • Structure-based drug design: Utilization of computational modeling and X-ray crystallography to design next-generation inhibitors with improved potency and selectivity.

  • In vivo efficacy studies: Evaluation of the most promising compounds in relevant animal models to assess their therapeutic potential and pharmacokinetic profiles.

By leveraging a multidisciplinary approach that combines synthetic chemistry, molecular pharmacology, and in vivo biology, the full therapeutic potential of morpholine ethoxy phenols can be realized.

References

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  • Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][8]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. (2009). Journal of Medicinal Chemistry, 52(23), 7808–7816. [Link]

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  • Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3-methoxyphenyl)methylidene)-6-((E)-3-methoxy-4-(morpholinomethyl)benzylidene)cyclohexan-1-one). (2018). Journal of Applied Pharmaceutical Science, 8(5), 019-025. [Link]

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  • Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. (2017). Current Medicinal Chemistry, 24(12), 1215-1232. [Link]

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Foundational

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery and Structure-Activity Relationship (SAR) Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Morpholine, a six-membered saturated heterocycle, has solidified its status as a "privileged scaffold" in the realm of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine, a six-membered saturated heterocycle, has solidified its status as a "privileged scaffold" in the realm of medicinal chemistry.[1] Its integration into drug candidates is a widely employed strategy to enhance pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.[2][3] This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of morpholine-containing compounds. It delves into the physicochemical properties that underpin its utility, examines the SAR landscape across various therapeutic targets, and presents detailed experimental protocols for the synthesis and evaluation of morpholine derivatives. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

The Rationale for Morpholine's Privileged Status in Drug Design

The prevalence of the morpholine moiety in a multitude of approved and experimental drugs is not coincidental.[2][3] Its value stems from a unique combination of physicochemical attributes that favorably influence a molecule's behavior in biological systems.

1.1. Physicochemical and Pharmacokinetic Advantages:

  • Modulated Basicity: The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.4) compared to piperidine.[1] This attenuated basicity is often advantageous in reducing off-target effects, particularly those associated with aminergic G protein-coupled receptors (GPCRs), and can improve oral bioavailability.

  • Enhanced Aqueous Solubility: The oxygen atom can act as a hydrogen bond acceptor, which generally improves the aqueous solubility of the parent molecule.[4] This is a critical parameter for ensuring adequate drug concentration at the site of action.

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action.[2][3]

  • Favorable Conformation: The chair-like conformation of the morpholine ring serves as a rigid and predictable scaffold, allowing for the precise spatial orientation of substituent groups to optimize interactions with biological targets.[4]

1.2. Versatility in Molecular Interactions:

The morpholine ring is not merely a passive scaffold; it actively participates in crucial interactions with biological targets. The oxygen atom can form key hydrogen bonds, notably with the hinge region of many kinases, a critical interaction for potent inhibition.[4] The nitrogen atom provides a convenient point for chemical modification, allowing for the exploration of a wide chemical space to fine-tune activity and selectivity.[5]

Decoding the Structure-Activity Relationship (SAR) of Morpholine-Containing Compounds

The SAR of morpholine derivatives is highly dependent on the therapeutic target and the specific substitution patterns on the morpholine ring and the rest of the molecule. However, several general principles have emerged from numerous studies.

2.1. General SAR Principles:

  • N-Substitution: The substituent on the morpholine nitrogen is a primary determinant of biological activity. This position is often used to introduce pharmacophoric elements that directly interact with the target protein or to attach linkers to other parts of the molecule. The nature of this substituent (e.g., aromatic, aliphatic, heterocyclic) and its stereochemistry can profoundly impact potency and selectivity.[6]

  • C-Substitution: Substitution on the carbon atoms of the morpholine ring can influence the molecule's conformation and introduce additional points of interaction. For instance, alkyl substitution at the C-3 position has been shown to increase anticancer activity in some contexts.[7]

  • Stereochemistry: The stereochemistry of substituents on the morpholine ring can be critical for activity. For example, in a series of monoamine reuptake inhibitors, the (SS) and (RR) enantiomers of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives displayed distinct profiles as selective serotonin reuptake inhibitors (SRIs), selective norepinephrine reuptake inhibitors (NRIs), or dual SNRIs.[6]

2.2. Case Study: Morpholine in Kinase Inhibition

The morpholine moiety is a prominent feature in many kinase inhibitors. 4-(Pyrimidin-4-yl)morpholines are considered privileged pharmacophores for PI3K and PIKKs inhibition.[8] The morpholine oxygen's ability to form a hydrogen bond with the hinge region of the kinase is a key driver of this activity.[4]

Structural Modification Observed Effect on Kinase Inhibition Rationale
Introduction of a morpholine ringIncreased potency and selectivityThe morpholine oxygen forms a crucial hydrogen bond with the kinase hinge region. The ring also serves as a rigid scaffold.[4][8]
Substitution on the morpholine ringModulation of potency and selectivityCan introduce additional interactions with the protein or alter the molecule's conformation.
Replacement of morpholine with other heterocyclesAltered activity and pharmacokinetic profileDifferent heterocycles will have varying pKa values, hydrogen bonding capabilities, and metabolic stability.[8]

2.3. Bioisosteric Replacements for Morpholine

While morpholine offers many advantages, it can be metabolically labile in certain contexts.[9] Therefore, the exploration of bioisosteric replacements is an important aspect of lead optimization. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.

  • Thiomorpholine: The replacement of the morpholine oxygen with a sulfur atom to give thiomorpholine can alter the compound's lipophilicity and metabolic profile.[5]

  • Spirocyclic Systems: Spiro-type building blocks, such as those comprising an oxetane and an azetidine, can serve as bioisosteres of morpholine, offering a way to increase the three-dimensionality of a molecule and potentially improve solubility.[10]

  • Bridged and Fused Bicyclic Analogs: These constrained analogs can lock the morpholine ring into a specific conformation, which can be beneficial for optimizing interactions with a target.[11]

Experimental Protocols for SAR Studies of Morpholine Derivatives

A systematic approach to the synthesis and biological evaluation of morpholine analogs is crucial for elucidating the SAR.

3.1. General Synthetic Strategy for a Focused Library of N-Aryl Morpholine Derivatives

This protocol outlines a common method for the synthesis of a library of N-aryl morpholine derivatives to explore the impact of aryl substitution on biological activity.

Step 1: N-Arylation of Morpholine

  • To a solution of morpholine (1.0 eq) in a suitable solvent (e.g., DMF, DMSO) in a sealed reaction vessel, add the desired aryl halide (1.1 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).

  • Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and a phosphine ligand (e.g., Xantphos, 0.1 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-aryl morpholine derivative.

3.2. Representative Biological Assay: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of synthesized morpholine compounds against a target kinase.

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 96-well or 384-well assay plate, add the test compound at various concentrations.

  • Add the target kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.

Visualization of Key Concepts

Visual representations are invaluable for understanding complex relationships in drug design.

SAR_of_Morpholine Core Morpholine Scaffold N_Sub N-Substitution Core->N_Sub Influences C_Sub C-Substitution Core->C_Sub Modulates Stereo Stereochemistry Core->Stereo Critical for Activity Biological Activity (Potency & Selectivity) N_Sub->Activity Determines C_Sub->Activity Fine-tunes Stereo->Activity Dictates

Caption: General Structure-Activity Relationship (SAR) of Morpholine Derivatives.

Synthetic_Workflow Start Morpholine & Aryl Halide Reaction Palladium-Catalyzed N-Arylation Start->Reaction Purification Purification (Chromatography) Reaction->Purification Product N-Aryl Morpholine Derivative Purification->Product Assay Biological Assay (e.g., Kinase Inhibition) Product->Assay SAR SAR Analysis Assay->SAR

Caption: A typical experimental workflow for the synthesis and evaluation of morpholine analogs.

Future Perspectives

The exploration of the chemical space around the morpholine scaffold is far from complete. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse morpholine derivatives.[12] The design and synthesis of novel bioisosteres of morpholine will also continue to be an active area of research, aiming to overcome limitations such as metabolic instability while retaining the favorable properties of the morpholine ring.[9] Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in guiding the rational design of the next generation of morpholine-containing therapeutics.

Conclusion

The morpholine ring is a testament to the power of a well-chosen scaffold in drug discovery. Its unique combination of physicochemical properties and its ability to engage in key interactions with a wide range of biological targets have cemented its status as a privileged structure. A thorough understanding of the structure-activity relationship of morpholine-containing compounds, facilitated by systematic synthesis and biological evaluation, is essential for harnessing the full potential of this versatile heterocycle in the development of novel and effective medicines.

References

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  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate.

  • Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences.

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.

  • Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. Aceto.

  • 2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery. Benchchem.

  • Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate.

  • Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. TCI Chemicals.

  • Morpholine. Wikipedia.

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  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

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  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Wiley Online Library.

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Sources

Exploratory

An In-Depth Technical Guide to the In-Vitro Screening of 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride

Abstract This guide provides a comprehensive framework for the in-vitro screening of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, a molecule integrating a phenolic moiety and a morpholine ring. Given the distinct an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the in-vitro screening of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, a molecule integrating a phenolic moiety and a morpholine ring. Given the distinct and synergistic pharmacological potentials of these structural motifs, a multi-tiered screening cascade is proposed. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for a panel of assays designed to elucidate the compound's antioxidant, cytotoxic, and potential enzyme-modulating activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

Introduction and Rationale

4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is a synthetic organic compound with a molecular formula of C12H17NO3•HCl and a molecular weight of 259.72 g/mol [1][2]. Its structure is characterized by a phenol group linked via an ethoxy bridge to a morpholine ring. The phenolic component is a well-known pharmacophore associated with antioxidant properties and modulation of various enzymatic pathways[3][4][5]. The morpholine ring, a common heterocycle in medicinal chemistry, is often incorporated into drug candidates to enhance solubility, bioavailability, and metabolic stability, and can also contribute to specific target interactions[6][7][8].

The confluence of these two moieties suggests a spectrum of potential biological activities for 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. A systematic in-vitro screening approach is therefore essential to identify and characterize its primary pharmacological profile. This guide proposes a logical progression of assays, beginning with broad-spectrum activity screens and moving towards more specific, mechanism-of-action studies.

Tier 1: Primary Screening - Antioxidant and Cytotoxic Potential

The initial screening phase aims to establish the foundational bioactivity of the compound. Given the phenolic structure, assessing its antioxidant capacity is a logical first step. Concurrently, evaluating its effect on cell viability is crucial to determine a therapeutic window and guide concentration ranges for subsequent assays.

Antioxidant Capacity Assessment

Phenolic compounds can exert antioxidant effects through various mechanisms, including hydrogen atom donation and electron transfer[3]. Therefore, employing a panel of assays with different mechanistic underpinnings is recommended for a comprehensive evaluation.

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, resulting in a color change from violet to yellow, which is monitored spectrophotometrically[5][9].

  • Protocol:

    • Prepare a stock solution of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride in a suitable solvent (e.g., DMSO or ethanol).

    • Create a series of dilutions of the test compound in a 96-well microplate.

    • Add a freshly prepared solution of DPPH in methanol to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox should be used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • Data Interpretation: The results are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

  • Principle: This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), which is blue-green in color. The reduction of ABTS•+ to its colorless neutral form is measured spectrophotometrically[3][10].

  • Protocol:

    • Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Add serial dilutions of the test compound to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The scavenging activity is calculated similarly to the DPPH assay.

  • Data Interpretation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the compound's activity to that of Trolox, a water-soluble vitamin E analog.

  • Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm[4].

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

    • Warm the FRAP reagent to 37°C.

    • Add serial dilutions of the test compound to a 96-well plate.

    • Add the FRAP reagent to each well and incubate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using a known antioxidant, such as FeSO₄·7H₂O.

  • Data Interpretation: The antioxidant capacity is expressed as mg of ferrous iron equivalents per gram of the compound.

Cytotoxicity Screening

The presence of a morpholine moiety in various bioactive compounds, including anticancer agents, necessitates an early assessment of cytotoxicity[6][11].

  • Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells[6][11].

  • Protocol:

    • Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., Vero) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a wavelength between 540 and 570 nm.

  • Data Interpretation: The results are expressed as the IC50 value, the concentration of the compound that inhibits cell growth by 50%. A lower IC50 value indicates higher cytotoxic potential. Selectivity can be assessed by comparing the IC50 values between cancerous and non-cancerous cell lines.

Table 1: Hypothetical Tier 1 Screening Data Summary

AssayEndpointHypothetical Result for Test CompoundPositive Control
DPPH ScavengingIC50 (µM)75.4Ascorbic Acid (IC50 = 25.2 µM)
ABTS ScavengingTEAC0.85Trolox (TEAC = 1.0)
FRAPµmol Fe(II)/g450Gallic Acid (1200 µmol Fe(II)/g)
MTT (MCF-7, 48h)IC50 (µM)52.1Doxorubicin (IC50 = 0.8 µM)
MTT (Vero, 48h)IC50 (µM)> 200Doxorubicin (IC50 = 5.6 µM)

Tier 2: Secondary Screening - Mechanistic Elucidation

Based on the results from Tier 1, a more focused investigation into the mechanism of action can be pursued. For instance, if significant antioxidant and selective cytotoxic activities are observed, further assays can explore the underlying pathways.

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays. It utilizes a fluorescent probe that becomes oxidized in the presence of radicals, and the antioxidant capacity of the test compound is measured by its ability to prevent this oxidation.

  • Rationale: To validate if the antioxidant activity observed in chemical assays translates to a protective effect in a biological system.

Apoptosis and Cell Cycle Analysis
  • Principle: If the MTT assay indicates significant cytotoxicity, it is important to determine the mode of cell death. Flow cytometry-based assays using Annexin V/Propidium Iodide staining can differentiate between apoptosis and necrosis. Cell cycle analysis can reveal if the compound induces cell cycle arrest at a specific phase[11].

  • Rationale: To understand the mechanism behind the observed cytotoxicity. A compound that induces apoptosis is often a more desirable starting point for an anticancer drug than one that causes necrosis.

Enzyme Inhibition Assays
  • Rationale: Phenolic compounds are known to interact with a variety of enzymes. Depending on structural similarities to known inhibitors, specific enzyme inhibition assays could be relevant. For example, cyclooxygenase (COX) or lipoxygenase (LOX) inhibition assays could be performed to assess anti-inflammatory potential.

Visualizing the Screening Workflow and Potential Pathways

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening Compound 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride Antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) Compound->Antioxidant Assess Radical Scavenging Cytotoxicity Cytotoxicity Assay (MTT on Cancer & Normal Cells) Compound->Cytotoxicity Assess Effect on Cell Viability CAA Cellular Antioxidant Activity (CAA) Assay Antioxidant->CAA If Active Enzyme Enzyme Inhibition Assays (e.g., COX, LOX) Antioxidant->Enzyme Hypothesis-driven Apoptosis Apoptosis/Cell Cycle Analysis Cytotoxicity->Apoptosis If Selectively Cytotoxic Result1 Bioactivity Profile CAA->Result1 Apoptosis->Result1 Enzyme->Result1

Caption: In-vitro screening workflow for the test compound.

G ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Compound Phenolic Moiety of Test Compound Compound->ROS scavenges Damage Oxidative Damage & Cell Death Cell->Damage AntioxidantEnzymes Endogenous Antioxidant Enzymes AntioxidantEnzymes->ROS neutralizes

Caption: Potential antioxidant mechanism of action.

Conclusion

This technical guide presents a structured and scientifically grounded approach for the in-vitro screening of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. By systematically evaluating its antioxidant and cytotoxic properties, followed by more targeted mechanistic studies, researchers can efficiently build a comprehensive pharmacological profile of this compound. The proposed workflow ensures that experimental choices are driven by a clear rationale, and the detailed protocols provide a practical starting point for laboratory investigation. This approach will enable a thorough initial assessment, paving the way for more advanced preclinical development if the results are promising.

References

  • Vertex AI Search. (n.d.). 4-[2-(morpholin-4-yl)ethoxy]phenol hydrochloride.
  • Al-Khayri, J. M., et al. (2020). Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels. PMC - NIH.
  • Benhammou, N., et al. (n.d.). In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). [Source not specified].
  • Chanasut, U., & Rattanapanone, N. (2008). SCREENING METHODS TO MEASURE ANTIOXIDANT ACTIVITIES OF PHENOLIC COMPOUND EXTRACTS FROM SOME VARIETIES OF THAI EGGPLANTS. Acta Horticulturae, 765, 291-296.
  • [Author not specified]. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC - NIH.
  • Kolniak-Ostek, J., et al. (n.d.). Phytochemical Screening, Phenolic Compounds and Antioxidant Activity of Biomass from Lychnis flos-cuculi L. In Vitro Cultures and Intact Plants. MDPI.
  • [Author not specified]. (n.d.). Phenolic Profile and In Vitro Antioxidant Activity of Different Corn and Rice Varieties. MDPI.
  • BIOFOUNT. (n.d.). 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride.
  • [Author not specified]. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • [Author not specified]. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers.
  • [Author not specified]. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed - NIH.
  • Goel, K. K., et al. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. [Source not specified].

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Foundational

An In-depth Technical Guide to 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride as a Synthetic Building Block

<-3ad-3a> This guide provides an in-depth technical overview of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, a versatile synthetic building block with significant applications in pharmaceutical development. We will...

Author: BenchChem Technical Support Team. Date: January 2026

<-3ad-3a>

This guide provides an in-depth technical overview of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, a versatile synthetic building block with significant applications in pharmaceutical development. We will explore its chemical properties, synthesis, and key applications, with a focus on its role as a precursor in the synthesis of targeted therapies.

Introduction: The Morpholine Moiety in Medicinal Chemistry

The morpholine ring is a privileged pharmacophore in medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties of drug candidates.[1][2] Its incorporation into a molecule can enhance aqueous solubility and metabolic stability, making it a valuable component in drug design.[1][2] 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride embodies this principle, serving as a critical intermediate in the synthesis of various therapeutic agents.[3][4] This guide will focus on its practical application as a building block, providing detailed protocols and mechanistic insights.

Physicochemical Properties & Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C12H17NO3•HCl[5][6]
Molecular Weight 259.72 g/mol [5][6]
CAS Number 1181457-78-2[5][6]
Appearance Refer to supplier specification
Solubility Soluble in water[7]

Spectroscopic data (¹H-NMR, ¹³C-NMR, MS) are crucial for confirming the identity and purity of the compound. While specific spectra are dependent on the supplier, typical chemical shifts and fragmentation patterns can be predicted based on the structure.

Synthesis of the Core Building Block

The synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol is most commonly achieved via the Williamson ether synthesis.[8][9][10] This robust and well-established method involves the reaction of an alkoxide with an organohalide.[8][9]

Mechanistic Overview: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds through an S_N2 mechanism.[8][9] The phenolic hydroxyl group of hydroquinone is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.

Detailed Synthetic Protocol

A representative laboratory-scale synthesis is provided below.

Materials:

  • Hydroquinone

  • 4-(2-Chloroethyl)morpholine hydrochloride

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of hydroquinone in DMF, add potassium carbonate.

  • Add 4-(2-chloroethyl)morpholine hydrochloride to the reaction mixture.

  • Heat the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

  • To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., ethyl acetate) and bubble dry hydrogen chloride gas through the solution until precipitation is complete.[11]

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a suitable base for deprotonating the phenol without being overly reactive towards other functional groups.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the ions involved in the S_N2 reaction, thereby increasing the reaction rate.[12]

  • Workup: The aqueous workup is designed to remove inorganic salts and the DMF solvent.

Below is a diagram illustrating the synthetic workflow.

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Hydroquinone Mix Mixing & Heating A->Mix B 4-(2-Chloroethyl)morpholine HCl B->Mix C K₂CO₃ C->Mix D DMF D->Mix E Aqueous Workup Mix->E Reaction Completion F Extraction (EtOAc) E->F G Drying & Concentration F->G H Purification G->H I HCl Salt Formation H->I J 4-[2-(Morpholin-4-yl)ethoxy]phenol HCl I->J Final Product

Caption: Synthetic workflow for 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride.

Application as a Synthetic Building Block: The Case of Gefitinib

4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is a key intermediate in the synthesis of several pharmaceuticals, most notably Gefitinib (Iressa®), a tyrosine kinase inhibitor used in cancer therapy.[13][14]

Role in the Gefitinib Synthesis

In the synthesis of Gefitinib, the phenolic hydroxyl group of 4-[2-(morpholin-4-yl)ethoxy]phenol is alkylated with a quinazoline derivative.[14] This reaction forms the ether linkage that is a crucial part of the final drug structure. The morpholine moiety in this context is critical for the drug's pharmacokinetic profile.

The general synthetic pathway to Gefitinib involves several key steps where intermediates like 4-(3-chloro-4-fluorophenylamino)-6-hydroxy-7-methoxyquinazoline are crucial.[15]

The following diagram illustrates the key coupling step in the synthesis of a Gefitinib precursor.

GefitinibSynthesis Reactant1 4-[2-(Morpholin-4-yl)ethoxy]phenol C₁₂H₁₇NO₃ Reaction + Reactant1->Reaction Reactant2 Quinazoline Derivative (e.g., 4-chloro-6,7-dimethoxyquinazoline) C₁₀H₉ClN₂O₂ Reactant2->Reaction Product Gefitinib Precursor C₂₂H₂₄ClN₃O₃ Reaction->Product Coupling Reaction

Caption: Key coupling reaction in the synthesis of a Gefitinib precursor.

Further Synthetic Transformations

Beyond its use in the synthesis of kinase inhibitors, the functional groups of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride offer multiple avenues for further chemical modification.

  • Phenolic Hydroxyl Group: This group can undergo O-alkylation, acylation, and other reactions typical of phenols.

  • Aromatic Ring: The benzene ring can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. Subsequent reduction of a nitro group can yield an aniline derivative, 4-(2-morpholinoethoxy)aniline, which is another valuable building block.[3][16][17][18]

A general procedure for the reduction of a nitro-substituted intermediate to an aniline is as follows: Materials:

  • Nitro-aromatic precursor

  • Palladium on carbon (Pd/C) catalyst

  • Methanol

  • Hydrogen gas

Procedure:

  • Suspend the nitro-aromatic compound in methanol.

  • Add the Pd/C catalyst.

  • Hydrogenate the mixture under hydrogen pressure until the reaction is complete.[16]

  • Filter the catalyst and concentrate the filtrate to obtain the aniline product.[16]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride and its precursors.

HazardPrecautionSource
Skin and Eye Irritation Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[19][20][21]
Inhalation Handle in a well-ventilated area or a fume hood.[19][20]
Ingestion Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[19][20]

Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[7][19][20][21]

Conclusion

4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction and the presence of multiple reactive sites make it an attractive starting material for the creation of complex molecules. Its role in the synthesis of the anticancer drug Gefitinib highlights its importance in the development of modern therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or drug development professional working in this area.

References

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.).
  • Gefitinib Synthesis: The Critical Role of CAS 199327-61-2 Intermediate. (2025, December 6).
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). National Institutes of Health.
  • Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. (2024, February 20). ACS Publications.
  • Gefitinib synthesis intermediate, and its preparing method and use. (n.d.). Google Patents.
  • SAFETY DATA SHEET. (n.d.).
  • Williamson Ether Synthesis. (n.d.). Utah Tech University.
  • Safety Data Sheet. (n.d.). CDN Isotopes.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • 4-[2-(morpholin-4-yl)ethoxy]phenol hydrochloride. (n.d.).
  • 4-Ethoxy-3-(morpholin-2-yl(phenyl)methoxy)phenol. (n.d.). Smolecule.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Synthesis routes of 4-Morpholinoaniline. (n.d.). Benchchem.
  • Williamson ether synthesis – Knowledge and References. (n.d.). Taylor & Francis.
  • 4-Morpholinoaniline synthesis. (n.d.). ChemicalBook.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
  • SAFETY DATA SHEET. (2025, February 4). TCI Chemicals.
  • Synthesis of p-(2-[2-hydroxy-3-phenoxypropylamino]-ethoxy)phenol hydrochloride. (n.d.).
  • 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride. (n.d.). BIOFOUNT.
  • 2-ETHOXY-4-(MORPHOLIN-4-YLIMINOMETHYL)-PHENOL AldrichCPR. (n.d.). Sigma-Aldrich.
  • 4-(2-Morpholinoethoxy)aniline. (n.d.). National Institutes of Health.
  • 4-Morpholinoaniline. (n.d.). Chem-Impex.
  • 4-(2-Morpholin-4-ylethoxy)aniline. (n.d.). Amerigo Scientific.
  • 4-[2-(Morpholin-4-yl)ethoxy]phenol (Cas 194787-61-6). (n.d.). Parchem.
  • 4-Morpholin-4-yl-phenol, 250 mg, Reagent Grade. (n.d.). CP Lab Safety.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed.
  • 4-(2-Methoxy-ethoxy)phenol. (n.d.). Chem-Impex.
  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (n.d.). Bentham Science.
  • Expand your building block collection with our C-Substituted Morpholines. (2021, April 26). Life Chemicals.
  • Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. (n.d.).
  • Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed.
  • Synthesis of compound I [4-(2-hydroxybenzyl)morpholin- 4-ium chloride]... (n.d.). ResearchGate.
  • Method for producing 4-(2'-methoxyethyl) phenol. (n.d.). Google Patents.

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Exploratory

The Morpholine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals Introduction: The Rise of a Versatile Heterocycle In the landscape of drug discovery, certain molecular scaffolds consistently reappear across a multitude of t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Versatile Heterocycle

In the landscape of drug discovery, certain molecular scaffolds consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." Morpholine, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, stands as a quintessential example of such a scaffold.[1][2][3] Its frequent incorporation into clinically successful drugs is not a matter of coincidence but a direct consequence of its unique and advantageous physicochemical properties. This guide serves as a technical review for researchers and drug development professionals, exploring the multifaceted role of morpholine derivatives in drug discovery, from their fundamental impact on molecular properties to their application in cutting-edge therapeutic design. We will delve into the causality behind its selection in medicinal chemistry, examine its role in key therapeutic areas, provide practical insights into synthetic methodologies, and analyze structure-activity relationships (SAR) that govern its efficacy.

The power of the morpholine moiety lies in a delicate balance of features. Its nitrogen atom provides a weak basicity (pKa ≈ 8.7), which is often optimal for biological interactions and salt formation, while the oxygen atom can act as a hydrogen bond acceptor.[4][5] This dual nature imparts a favorable hydrophilic-lipophilic balance, enhancing aqueous solubility, metabolic stability, and bioavailability—critical hurdles in the journey from a lead compound to a viable drug.[2][4][5] Particularly in central nervous system (CNS) drug discovery, these properties are crucial for achieving permeability across the blood-brain barrier (BBB), a notoriously selective gatekeeper.[6][7]

Part 1: The Morpholine Advantage: A Physicochemical and Pharmacokinetic Powerhouse

The decision to incorporate a morpholine ring is a strategic choice rooted in its ability to predictably and favorably modulate a molecule's drug-like properties.

Enhancing Pharmacokinetic Profiles

The true value of the morpholine ring is often its profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Solubility and Permeability: The presence of both a hydrogen bond-accepting oxygen and a basic nitrogen within the same ring allows morpholine-containing compounds to achieve an optimal balance of water solubility for systemic circulation and lipid solubility for membrane permeability.[4][6] This is a crucial advantage over more lipophilic or hydrophilic heterocyclic counterparts like piperidine or piperazine, which may require further modification to achieve a similar balance.[6]

  • Metabolic Stability: Morpholine can improve metabolic stability, in part by occupying a site that might otherwise be susceptible to oxidative metabolism. Its integration can lead to an improved CYP3A4 profile, prolonged bioavailability, and optimal clearance pathways.[7][8]

  • Bioisosteric Replacement: Medicinal chemists frequently employ morpholine as a bioisosteric replacement for other rings like piperazine or thiomorpholine. This substitution can mitigate off-target effects, particularly hERG channel liability, and fine-tune basicity to optimize target engagement and reduce toxicity.[4]

The Morpholine Ring as a Versatile Pharmacophore

Beyond its role as a pharmacokinetic enhancer, the morpholine ring is often an integral component of a drug's pharmacophore, the essential molecular features responsible for its biological activity. It can serve multiple roles:

  • Direct Target Interaction: The ring's atoms can form critical hydrogen bonds or engage in hydrophobic interactions within the active site of an enzyme or receptor.[2][6]

  • Structural Scaffold: The rigid, chair-like conformation of the morpholine ring can act as a rigid scaffold, correctly orienting other functional groups for optimal interaction with a biological target.[7] This was demonstrated in the crystal structure of the antiemetic drug Aprepitant, where the morpholine ring positions three key interacting arms correctly within the NK1 receptor.[7][8]

Part 2: Therapeutic Applications of Morpholine Derivatives

The versatility of the morpholine scaffold is evident in the sheer breadth of its therapeutic applications. From fighting drug-resistant bacteria to targeting complex signaling pathways in cancer and neurodegenerative diseases, morpholine is a cornerstone of many modern pharmaceuticals.

Oncology

A significant portion of recently approved morpholine-containing drugs are anticancer agents.[4][5] This is largely due to the scaffold's prevalence in kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, which is frequently over-activated in cancer cells.[7][8][9] The morpholine oxygen can form a key hydrogen bond in the hinge region of the kinase active site, a common feature of many Type I kinase inhibitors.

Table 1: Selected Morpholine-Containing Anticancer Agents and Their Targets

Compound/Drug ClassPrimary Target(s)Example ActivityReference
Gedatolisib (analogue) PI3K / mTORPotent dual inhibition[7][8]
Compound 10e (THQ Derivative) mTORIC50 = 0.033 µM (A549 cells)[10]
AK-10 (Quinazoline Derivative) Apoptosis InductionIC50 = 3.15 µM (MCF-7 cells)[11]
Compound 5h (Benzimidazole-Oxadiazole) VEGFR-2IC50 = 0.049 µM[12]
Gefitinib EGFRApproved for lung cancer[13]
Neurodegenerative and CNS Disorders

The ability of morpholine derivatives to cross the blood-brain barrier makes them particularly valuable for treating neurological conditions.[6] They have been successfully developed as inhibitors of key enzymes implicated in diseases like Alzheimer's and Parkinson's.[6][14]

  • Enzyme Inhibition: Morpholine-based compounds have been designed as potent dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE).[6] For instance, replacing a pyrrolidine ring with a morpholine in certain coumarin hybrids resulted in a dramatic increase in inhibitory activity against both AChE and MAO-B.[6]

  • Approved CNS Drugs: The market includes several successful morpholine-containing CNS drugs, each leveraging the scaffold's properties.

    • Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.[6][8]

    • Aprepitant: A neurokinin 1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[6][8]

    • Moclobemide: A reversible inhibitor of monoamine oxidase A (MAO-A) used for depression and social anxiety.[15]

Table 2: Inhibitory Activity of Morpholine Derivatives in Neurodegenerative Disease Models

Compound ClassTarget EnzymeExample IC50 ValueReference
Morpholine-based Chalcones MAO-BAs low as 0.030 µM[6]
Morpholine-based Chalcones AChE6.1 µM[6]
Morpholine-bearing Quinoline (53g) AChE1.94 µM[6]
Morpholine-tethered Hydrazone (39h) AChE10.16 µM[6]
Infectious Diseases

The morpholine ring is a key component in several important antimicrobial agents. Its presence contributes to the unique mechanisms of action and favorable pharmacokinetic profiles of these drugs.

  • Linezolid: An oxazolidinone antibiotic containing a morpholine ring, it is used to treat serious infections caused by multidrug-resistant Gram-positive bacteria.[16][17] Its mechanism involves inhibiting the initiation of bacterial protein synthesis, a different approach from many other antibiotic classes.[17]

  • Finafloxacin: A fluoroquinolone antibiotic featuring a morpholine moiety, known for its antimicrobial properties.[6]

  • Recent Developments: Novel ruthenium-based agents modified with morpholine have shown potent efficacy against Staphylococcus aureus, including drug-resistant strains and biofilms.[18] These agents appear to have a multi-target mechanism, including destroying the bacterial membrane and inducing reactive oxygen species (ROS).[18]

Part 3: Synthesis and Methodologies

The widespread use of the morpholine scaffold is supported by its synthetic accessibility.[2][3] A variety of robust synthetic routes allows for the creation of a diverse chemical space for drug screening and optimization.

General Synthetic Workflow

A common approach to synthesizing substituted morpholine derivatives involves several key steps, which can be adapted to generate diverse libraries of compounds for screening.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Ring Formation cluster_2 Phase 3: Derivatization & Purification A Starting Materials (e.g., Amino Alcohols, Epoxides) B Key Intermediate Formation (e.g., N-alkylation, Ring Opening) A->B Reaction Step 1 C Intramolecular Cyclization (e.g., Acid-catalyzed dehydration, Reductive amination) B->C Reaction Step 2 D Functionalization (e.g., N-Arylation, Acylation) C->D Reaction Step 3 E Purification & Characterization (Chromatography, NMR, MS) D->E F Final Morpholine Derivative Library E->F

Caption: General workflow for the synthesis of morpholine derivative libraries.

Experimental Protocol: Synthesis of a 4-Aryl-Substituted Morpholine Derivative

This protocol is a representative example of a multi-step synthesis to create a specific morpholine derivative, a common task in a medicinal chemistry lab. The causality for each step is explained.

Objective: To synthesize N-(4-fluorophenyl)morpholine from diethanolamine and 1-fluoro-4-iodobenzene via a Buchwald-Hartwig amination reaction.

Pillar 1: Expertise & Experience (Causality)

  • Why Diethanolamine? It provides the pre-formed N-(CH₂CH₂OH)₂ backbone, making intramolecular cyclization unnecessary and simplifying the route to the core ring.

  • Why Buchwald-Hartwig Amination? This palladium-catalyzed cross-coupling reaction is a highly reliable and versatile method for forming C-N bonds, especially for creating N-aryl amines. It offers high yields and functional group tolerance, which is critical in complex molecule synthesis.

  • Why Xantphos? This specific bulky phosphine ligand is known to be highly effective for Pd-catalyzed amination of aryl halides, promoting the reductive elimination step that forms the final C-N bond and preventing beta-hydride elimination.

  • Why Sodium tert-butoxide? A strong, non-nucleophilic base is required to deprotonate the amine, activating it for the catalytic cycle without competing in unwanted side reactions.

Pillar 2: Trustworthiness (Self-Validating System) Each step includes a validation checkpoint to ensure the reaction has proceeded as expected before moving to the next stage, preventing waste of resources.

Methodology:

  • Step 1: Preparation of the Reaction Vessel

    • To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethanolamine (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), and sodium tert-butoxide (2.5 eq).

    • Self-Validation: Ensure all glassware is perfectly dry to prevent quenching of the strong base and deactivation of the catalyst.

  • Step 2: Catalyst and Ligand Addition

    • Evacuate and backfill the flask with argon gas three times. This is critical to create an inert atmosphere, as the palladium catalyst is sensitive to oxygen.

    • Under a positive flow of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and Xantphos (0.04 eq).

    • Add anhydrous toluene (solvent) via syringe. The reaction mixture should be a suspension.

  • Step 3: Reaction Execution

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 12-24 hours.

  • Step 4: Work-up and Extraction

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Causality: The aqueous work-up removes the inorganic base and salts. The brine wash removes residual water from the organic layer.

  • Step 5: Purification and Characterization

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

    • Self-Validation: Combine the fractions containing the pure product (as determined by TLC). Confirm the structure and purity of the final compound, N-(4-fluorophenyl)morpholine, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 4: Structure-Activity Relationship (SAR) Insights

Understanding the SAR of morpholine derivatives is crucial for optimizing lead compounds into clinical candidates. By systematically modifying the scaffold and its substituents, medicinal chemists can enhance potency, selectivity, and pharmacokinetic properties.[19][20]

Case Study: SAR of Morpholine-Based Anticancer Agents

Let's consider a hypothetical SAR study for a series of morpholine-substituted quinazoline derivatives targeting a specific kinase in cancer.[11]

Caption: SAR summary for a hypothetical morpholine-quinazoline anticancer agent.

This SAR analysis reveals critical insights:

  • The morpholine moiety itself is a key pharmacophore, likely responsible for crucial interactions and providing favorable physicochemical properties.[19]

  • The quinazoline core requires small, electron-withdrawing, or lipophilic substituents for optimal activity, suggesting it binds in a hydrophobic pocket.

  • The linker length and flexibility are critical, indicating a specific distance and conformational freedom are needed to bridge the two key binding regions.

Conclusion and Future Perspectives

The morpholine scaffold has firmly established itself as a privileged structure in drug discovery. Its unique combination of physicochemical and metabolic properties makes it an invaluable tool for medicinal chemists seeking to design potent, selective, and bioavailable drugs.[2][21] Its continued prevalence in newly approved drugs, especially in oncology and CNS disorders, underscores its enduring relevance.[4][5]

Future research will likely focus on incorporating morpholine derivatives into novel therapeutic modalities, such as PROTACs and covalent inhibitors, and exploring new, more efficient synthetic routes to access increasingly complex and diverse chemical matter.[14][21] As our understanding of disease biology deepens, the versatility and reliability of the morpholine scaffold ensure it will remain a central element in the development of the next generation of therapeutics.

References

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online. [Link]

  • Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Letters in Organic Chemistry, 21. [Link]

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  • Kolichala, N. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446. [Link]

  • Singh, P., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

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Foundational

Introduction: The Ubiquitous Role of Phenol Ethers in Modern Pharmacology

An In-Depth Technical Guide to the Pharmacology of Substituted Phenol Ethers Substituted phenol ethers, organic compounds where the hydroxyl proton of a phenol is replaced by a hydrocarbon group, represent a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacology of Substituted Phenol Ethers

Substituted phenol ethers, organic compounds where the hydroxyl proton of a phenol is replaced by a hydrocarbon group, represent a cornerstone scaffold in medicinal chemistry.[1] Their prevalence is not coincidental; an analysis of FDA-approved pharmaceuticals reveals that phenols and their ether derivatives are recurring and significant motifs.[2][3] In 2020 alone, 62% of approved small-molecule drugs contained these aromatic moieties, highlighting their continued importance despite trends toward more three-dimensional structures.[2][3]

This guide provides an in-depth exploration of the pharmacology of substituted phenol ethers, moving beyond simple definitions to dissect their physicochemical advantages, synthesis strategies, structure-activity relationships, and the analytical methodologies required for their study. As a Senior Application Scientist, the focus here is not just on the "what," but the "why"—explaining the causal links between molecular structure and pharmacological outcomes for researchers, scientists, and drug development professionals.

Physicochemical Properties and Pharmacokinetic Implications

The substitution of the acidic phenolic proton with an alkyl or aryl group fundamentally alters the molecule's properties, often conferring significant advantages in a drug development context.

  • Hydrogen Bonding and Lipophilicity: Phenols can act as both hydrogen bond donors (via the -OH proton) and acceptors (via the oxygen lone pairs). In contrast, phenol ethers are restricted to being only hydrogen bond acceptors.[1] This change is critical for oral bioavailability, as eliminating the hydrogen bond donor capability can improve membrane permeability, a key tenet of Lipinski's Rule of Five.[1] The conversion to an ether increases hydrophobicity, which can enhance absorption from the gastrointestinal tract.[1]

  • Toxicity and Metabolism: The acidic nature of phenols contributes to their cellular toxicity. By replacing the active proton, the resulting ether is generally less toxic. A classic example is the difference in oral LD50 in rats between phenol (317 mg/kg) and its simplest ether, anisole (3500-4000 mg/kg).[1] Furthermore, the phenolic hydroxyl group is a primary site for phase II metabolism (glucuronidation and sulfation), leading to rapid clearance. Masking this group as an ether can block or slow this metabolic pathway, thereby increasing the drug's half-life.

  • Chemical Stability: The ether linkage in phenol ethers is significantly more resistant to acid-catalyzed hydrolysis compared to alkyl ethers.[1] This is due to the aromatic ring's electron-withdrawing nature, which reduces the nucleophilicity of the ethereal oxygen, enhancing the compound's stability in the acidic environment of the stomach.[1]

Data Presentation: Comparative Properties of Phenol and Anisole
PropertyPhenol (C₆H₅OH)Anisole (C₆H₅OCH₃)Rationale for Pharmacological Impact
Molecular Weight 94.11 g/mol 108.14 g/mol Minimal change, both well within drug-like space.
Aqueous Solubility 8.3 g/100 mL0.15 g/100 mLIncreased lipophilicity of anisole can improve membrane permeability.[1]
pKa ~10.0N/A (no acidic proton)Removal of the acidic proton reduces potential for ionization and associated toxicity.[1]
H-Bond Donor/Acceptor 1 Donor, 1 Acceptor0 Donors, 1 AcceptorConforms better to Lipinski's Rule of Five for oral absorption.[1]
LD50 (oral, rat) 317 mg/kg3500-4000 mg/kgEtherification significantly reduces acute toxicity.[1]

Core Synthesis Methodologies: From Bench to Scale-up

The reliable synthesis of substituted phenol ethers is paramount. While several methods exist, the Williamson ether synthesis remains the most common and high-yielding approach in a laboratory setting.[1]

Experimental Protocol: Williamson Ether Synthesis of a Substituted Phenol Ether

This protocol describes a generalized, high-yield method for the O-alkylation of a substituted phenol. The choice of a strong, non-nucleophilic base like potassium carbonate is crucial to deprotonate the phenol to the more nucleophilic phenoxide without competing in the subsequent substitution reaction.

Objective: To synthesize a phenoxyalkane from a substituted phenol and an alkyl halide.

Materials:

  • Substituted Phenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Alkyl Halide (e.g., geranyl bromide) (1.1 eq)[4]

  • Dry Acetone (solvent)

  • Diatomaceous earth for filtration

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (silica gel), appropriate mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol (1.0 eq) and dry acetone (approx. 5 mL per mmol of phenol).

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution. The heterogeneity of the mixture is expected.

  • Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.[4]

  • Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone). The rationale for heating is to increase the reaction rate of the Sₙ2 substitution.

  • Monitoring: Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC). A sample is taken, diluted, and spotted against the starting phenol. The reaction is complete upon the disappearance of the starting phenol spot. This self-validating step prevents premature workup or unnecessary heating.

  • Workup - Filtration: Once complete, cool the mixture to room temperature. Filter the solid inorganic salts through a pad of diatomaceous earth, washing the filter cake with a small amount of acetone.

  • Workup - Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude phenol ether.

  • Purification: Purify the crude product via column chromatography or recrystallization as needed.

Visualization: Generalized Synthetic Workflow

This diagram illustrates a typical synthetic pathway where a substituted phenol is converted into a more complex pharmaceutical intermediate.

G cluster_0 Core Modification cluster_1 Side Chain Attachment cluster_2 Purification & Analysis Start Substituted Phenol Intermediate1 Phenoxide Intermediate Start->Intermediate1  Base (e.g., K₂CO₃)  Deprotonation Product Substituted Phenol Ether Intermediate1->Product  Sₙ2 Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Purification Chromatography / Recrystallization Product->Purification Final Pure API Intermediate Purification->Final

Caption: Williamson Ether Synthesis Workflow.

Pharmacology and Structure-Activity Relationships (SAR)

The phenol ether moiety is rarely the primary pharmacophore itself. Instead, its profound influence on the molecule's overall electronic and steric properties modulates the activity of the parent compound. SAR studies aim to decipher these influences.

For many classes of compounds, particularly antioxidants, the electronic properties of the aromatic ring are paramount. The ether group, typically a methoxy group in nature, is an electron-donating group through resonance, which can stabilize the radical cation formed during antioxidant activity.

  • Positional Isomerism: The position of the ether group relative to other substituents is critical. For instance, in phenolic antioxidants, a methoxy group at the para-position relative to the hydroxyl group often enhances activity more than one at the ortho-position.[5]

  • Electronic Effects: The antioxidant activity of phenols is related to their ionization potential (IP) and bond dissociation enthalpy (BDE).[5][6] Electron-donating substituents like alkoxy groups lower these values, making it easier for the molecule to donate a hydrogen atom or an electron to neutralize a free radical.

  • Steric Hindrance: Bulky alkyl groups on the ether can introduce steric hindrance, which may either block access to the active site of a target enzyme or, conversely, lock the molecule into a more favorable binding conformation.

Visualization: SAR Logical Relationships

This diagram illustrates the logical flow of how modifying a lead compound containing a phenol ether can impact its pharmacological profile.

SAR cluster_modifications Structural Modifications cluster_properties Physicochemical Effects cluster_outcomes Pharmacological Outcomes Lead Lead Compound Phenol Ether Moiety Mod1 Mod1 Lead->Mod1 Mod2 Change Substituent Position (ortho, meta, para) Lead->Mod2 Mod3 Add/Change Other Ring Substituents (X, Y) Lead->Mod3 Prop1 Steric Hindrance Mod1->Prop1 Prop2 Lipophilicity (logP) Mod1->Prop2 Mod2->Prop1 Prop3 Electronic Effects (Donating/Withdrawing) Mod2->Prop3 Mod3->Prop2 Mod3->Prop3 Outcome1 Binding Affinity (Ki, IC₅₀) Prop1->Outcome1 Impacts Outcome2 Metabolic Stability (t½) Prop1->Outcome2 Impacts Outcome3 Selectivity Prop1->Outcome3 Impacts Outcome4 Oral Bioavailability (F%) Prop1->Outcome4 Impacts Prop2->Outcome1 Impacts Prop2->Outcome2 Impacts Prop2->Outcome3 Impacts Prop2->Outcome4 Impacts Prop3->Outcome1 Impacts Prop3->Outcome2 Impacts Prop3->Outcome3 Impacts Prop3->Outcome4 Impacts

Caption: Structure-Activity Relationship (SAR) decision tree.

The Therapeutic Landscape: Key Drug Examples

Substituted phenol ethers are found across a vast range of therapeutic areas, underscoring their versatility.

Drug NameTherapeutic ClassRole of the Phenol Ether Moiety
Omeprazole Proton Pump InhibitorContains two phenol ether substituents; the methoxy groups are crucial for the molecule's stability and electronic properties, enabling its mechanism of action in the acidic environment of parietal cells.[1]
Dextromethorphan Antitussive (Cough Suppressant)The methyl ether of the dextrorotatory isomer of levorphanol, an opioid analgesic. The etherification blocks the phenolic hydroxyl, reducing its opioid activity and enhancing its antitussive properties.[1]
Quinine AntimalarialA natural product featuring a quinoline ring substituted with a methoxy group. This group influences the molecule's solubility and interaction with its biological target in the malaria parasite.[1]
Tolterodine AntimuscarinicUsed to treat overactive bladder. The phenol ether is part of a larger structure designed to achieve selective antagonism of muscarinic receptors.[3]

The Phenol Ether as a Strategic Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug optimization.[7][8] Replacing a phenol with a phenol ether is a classic bioisosteric modification used to address pharmacokinetic liabilities.

A free phenol group can be a "red flag" in drug development due to its potential for rapid metabolic conjugation and inherent reactivity.[9] By converting it to an ether, medicinal chemists can:

  • Improve Metabolic Stability: Block the primary site of glucuronidation or sulfation.

  • Enhance Oral Bioavailability: Increase lipophilicity and membrane permeability.[1]

  • Fine-tune Potency: Alter electronic properties to optimize target binding.

This strategy was instrumental in the development of axelopran, a μ-opioid receptor antagonist, where a phenol was replaced with a more metabolically stable group to improve its drug-like properties.[9]

Essential Analytical and Characterization Protocols

Rigorous analytical chemistry underpins all stages of drug development. For substituted phenol ethers, this involves confirming synthesis, establishing purity, and quantifying the compound in biological matrices.

Experimental Protocol: Quantification of a Phenol Ether in Plasma by SPE and GC/MS

This protocol provides a framework for determining the concentration of a phenol ether drug candidate in a plasma sample, essential for pharmacokinetic studies.

Objective: To extract and quantify a phenol ether from a plasma matrix.

Materials:

  • Plasma sample (e.g., 1 mL)

  • Internal Standard (a structurally similar compound not present in the sample)

  • Solid Phase Extraction (SPE) Cartridge (e.g., C18 or a modified polystyrene divinyl benzene copolymer)[10]

  • Methanol (for conditioning)

  • Deionized Water (for equilibration)

  • Methylene Chloride (for elution)[10]

  • Nitrogen gas stream for evaporation

  • GC/MS system with a high-resolution fused silica capillary column[10]

Procedure:

  • Sample Preparation: Spike a 1 mL aliquot of plasma with a known concentration of the internal standard. This standard corrects for variability during extraction and analysis.

  • SPE Cartridge Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry. This step activates the stationary phase.

  • Sample Loading: Load the prepared plasma sample onto the conditioned SPE cartridge. Pass the sample through slowly (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove salts and highly polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with a small volume of a strong organic solvent, such as 2 mL of methylene chloride.[10] The choice of solvent is critical and must be optimized to ensure complete recovery of the analyte.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 100 µL) of an appropriate solvent (e.g., ethyl acetate) compatible with the GC injector.

  • GC/MS Analysis: Inject an aliquot (e.g., 1 µL) of the reconstituted sample into the GC/MS system.

  • Quantification: The compound is identified by its specific retention time and mass spectrum.[10] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Conclusion and Future Outlook

Substituted phenol ethers are far more than simple derivatives; they are a versatile and powerful tool in the medicinal chemist's arsenal. Their ability to modulate physicochemical properties—enhancing stability, improving oral absorption, and reducing toxicity—has cemented their place in a wide array of approved therapeutics.[1][2] The strategic use of the ether linkage as a bioisosteric replacement for the more reactive phenol group continues to be a successful tactic for overcoming pharmacokinetic challenges.

As synthetic methodologies become more sophisticated and our understanding of drug metabolism deepens, the rational design of novel substituted phenol ethers will continue to yield safer and more effective medicines. The principles and protocols outlined in this guide provide a foundational framework for professionals dedicated to this ongoing endeavor.

References

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride

Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. This compound serves as a crucial intermediate in the synthesis of various pha...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, including analogues of Viloxazine, a selective norepinephrine reuptake inhibitor used in the treatment of ADHD.[1] The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization techniques. Our methodology is rooted in the classic Williamson ether synthesis, an SN2 reaction, optimized for yield and purity.[2][3]

Introduction: Rationale and Synthetic Strategy

The target molecule, 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, features a phenol ring connected to a morpholine moiety via an ethyl ether linkage. This structural motif is of significant interest in medicinal chemistry. The synthesis strategy hinges on the Williamson ether synthesis, a robust and versatile method for forming ethers.[4][5]

The core of this reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The process can be dissected into two primary stages:

  • Deprotonation of a Phenol: A suitable phenolic precursor is deprotonated using a base to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The generated phenoxide attacks an alkyl halide, displacing the halide and forming the ether bond via an SN2 mechanism.[3][4]

For this specific synthesis, we will react hydroquinone (a diphenol) with 4-(2-chloroethyl)morpholine. By carefully controlling the stoichiometry, we can achieve selective mono-alkylation. The resulting free base is then converted to its hydrochloride salt to enhance stability, crystallinity, and aqueous solubility, which are desirable properties for pharmaceutical intermediates.

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The phenoxide ion acts as the nucleophile, executing a backside attack on the carbon atom bonded to the chlorine in 4-(2-chloroethyl)morpholine. For an SN2 reaction to be efficient, the alkyl halide should ideally be primary to minimize steric hindrance and competing elimination reactions.[3][4]

Figure 1: SN2 Reaction Mechanism

Materials and Equipment

Reagents and Chemicals

Proper reagent selection is critical. All reagents should be of high purity (≥98%) to minimize side reactions and simplify purification.

ReagentCAS No.FormulaMW ( g/mol )Role
Hydroquinone123-31-9C₆H₆O₂110.11Phenolic Precursor
4-(2-Chloroethyl)morpholine hydrochloride3647-69-6C₆H₁₃Cl₂NO186.08Alkylating Agent
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Base
Toluene108-88-3C₇H₈92.14Solvent
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction Solvent
Isopropanol (IPA)67-63-0C₃H₈O60.10Recrystallization Solvent
Hydrochloric Acid (conc. 37%)7647-01-0HCl36.46Salt Formation
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying Agent
Deionized Water7732-18-5H₂O18.02Solvent/Washing
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser and heating mantle with magnetic stirrer

  • Dropping funnel

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH paper

  • Analytical balance

  • NMR spectrometer, Mass spectrometer, Melting point apparatus for characterization

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for a laboratory scale synthesis yielding several grams of the target compound.

Workflow Overview
Figure 2: Experimental Workflow Diagram
Step 1: Preparation of 4-(2-Chloroethyl)morpholine (Free Base)
  • Rationale: The starting alkylating agent is a hydrochloride salt. It must be neutralized to the free base to prevent it from reacting with the primary base (NaOH) intended for the phenol deprotonation.

  • In a 250 mL beaker, dissolve 18.6 g (0.1 mol) of 4-(2-chloroethyl)morpholine hydrochloride in 100 mL of deionized water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a 20% (w/v) aqueous solution of NaOH dropwise while stirring until the pH of the solution is >12.

  • Transfer the solution to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain 4-(2-chloroethyl)morpholine as a light-yellow oil. Proceed immediately to the next step.

Step 2: Williamson Ether Synthesis
  • Rationale: This is the key bond-forming step. Toluene is used as the solvent, and the reaction is heated under reflux to ensure a sufficient reaction rate. A phase-transfer catalyst is not strictly necessary but can sometimes improve yields in biphasic systems.[6]

  • Set up a 500 mL three-neck flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel.

  • Add 13.2 g (0.12 mol, 1.2 equivalents) of hydroquinone and 6.0 g (0.15 mol) of sodium hydroxide to 200 mL of toluene.

  • Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 1 hour to form the sodium phenoxide salt. Water will be removed azeotropically.

  • Dissolve the 4-(2-chloroethyl)morpholine oil from Step 1 in 50 mL of toluene and add it to the dropping funnel.

  • Add the morpholine solution dropwise to the refluxing phenoxide mixture over 30 minutes.

  • Maintain the reflux and stir the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation of the Free Base
  • Rationale: The work-up is designed to quench the reaction, remove unreacted starting materials and inorganic byproducts, and isolate the desired product in its free base form.

  • Cool the reaction mixture to room temperature.

  • Carefully add 100 mL of deionized water to the flask and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel. The organic layer contains the product, and the aqueous layer contains unreacted phenoxide and sodium chloride.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers and wash with a 5% NaOH solution (2 x 50 mL) to remove any remaining hydroquinone.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure with a rotary evaporator to yield a crude oil or semi-solid.

Step 4: Formation and Purification of the Hydrochloride Salt
  • Rationale: Converting the amine-containing product to its hydrochloride salt facilitates purification by recrystallization and improves the compound's handling characteristics.[7]

  • Dissolve the crude product from Step 3 in 150 mL of isopropanol (IPA). Gentle heating may be required.

  • Cool the solution in an ice bath.

  • Slowly add a concentrated HCl solution (37%) dropwise while stirring until the solution becomes acidic (pH 1-2). A white precipitate should form immediately.

  • Continue stirring the suspension in the ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold isopropanol (2 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Recrystallize the crude hydrochloride salt from a mixture of methanol and ethyl acetate to achieve high purity.

  • Dry the final product in a vacuum oven at 50-60 °C to a constant weight. The expected melting point is in the range of 182-184 °C.[8]

Product Characterization

The identity and purity of the synthesized 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride must be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Protons: Expect two doublets in the range of δ 6.7-7.0 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Phenolic OH: A broad singlet, typically > δ 9.0 ppm.

    • -O-CH₂-CH₂-N- Protons: Two triplets, one around δ 4.1 ppm (-O-CH₂-) and another around δ 3.4 ppm (-CH₂-N-).

    • Morpholine Protons: Multiplets in the range of δ 3.2-4.0 ppm.

    • N-H⁺ Proton (from HCl salt): A very broad signal, often downfield.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Aromatic Carbons: Signals between δ 115-155 ppm.

    • Ether and Morpholine Carbons: Signals in the range of δ 50-70 ppm.[9][10]

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 224.13.

  • Melting Point: 182-184 °C.[8]

Safety Precautions and Hazard Management

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalHazardsHandling Precautions
Hydroquinone Harmful if swallowed, skin irritant, may cause allergic skin reaction, serious eye damage.Avoid contact with skin and eyes. Do not breathe dust.
Sodium Hydroxide Causes severe skin burns and eye damage.[11]Handle with extreme care. Wear appropriate face and eye protection. Work in a well-ventilated area.
Toluene Flammable liquid and vapor. Harmful if inhaled. Causes skin irritation.Keep away from heat and open flames. Avoid inhaling vapors.
4-(2-Chloroethyl)morpholine HCl Skin and eye irritant.Avoid contact. Wash hands thoroughly after handling.
Hydrochloric Acid Causes severe skin burns and eye damage. May cause respiratory irritation.Use in a fume hood. Wear acid-resistant gloves and eye/face protection.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete deprotonation of hydroquinone. 2. Insufficient reaction time or temperature. 3. Competing elimination reaction.[3]1. Ensure the base is fresh and added in slight excess. Ensure azeotropic removal of water is complete. 2. Monitor reaction by TLC and extend reflux time if necessary. 3. Ensure the use of a primary alkyl halide and avoid excessively high temperatures.
Product is Oily/Gummy 1. Impurities present. 2. Incomplete conversion to the hydrochloride salt.1. Repeat the purification steps, including the base wash to remove unreacted phenol. Consider column chromatography of the free base before salt formation. 2. Ensure sufficient HCl was added. Redissolve and repeat the acidification step.
Multiple Spots on TLC 1. Incomplete reaction. 2. Formation of bis-alkylated product.1. Continue refluxing the reaction. 2. Use a larger excess of hydroquinone relative to the alkylating agent to favor mono-substitution.

References

  • Google Patents. (n.d.). EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • Google Patents. (n.d.). US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for an article. [Link]

  • MPBio. (n.d.). 4-[2-(morpholin-4-yl)ethoxy]phenol hydrochloride. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis Lab Procedure. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Molbase. (n.d.). Synthesis of p-(2-[2-hydroxy-3-phenoxypropylamino]-ethoxy)phenol hydrochloride. [Link]

  • SpectraBase. (n.d.). 4-[(2-Morpholin-4-yl)-ethoxy]-phenylamine - 13C NMR. [Link]

  • SpectraBase. (n.d.). Morpholine hydrochloride - Spectra. [Link]

Sources

Application

Application Note: A Validated RP-HPLC Method for the Quantification of 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride

Abstract This application note describes a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-[2-(Morpholin-4-yl)ethoxy]phenol hy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. This compound is a significant metabolite of Viloxazine, a selective norepinephrine reuptake inhibitor.[1] The method is suitable for purity assessments, stability studies, and quality control of bulk drug substances. The chromatographic separation was achieved on a C8 stationary phase with a gradient elution using a phosphate buffer and acetonitrile mobile phase, providing excellent peak symmetry and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction and Method Rationale

4-[2-(Morpholin-4-yl)ethoxy]phenol is a primary metabolite of Viloxazine, a drug used in the treatment of various neurological conditions.[1][4] Accurate quantification of this metabolite is critical for pharmacokinetic studies, impurity profiling, and ensuring the quality of the active pharmaceutical ingredient (API). HPLC is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[5][6][7]

The developed method employs reverse-phase chromatography, which is ideal for separating moderately polar compounds like the target analyte.[8]

Causality Behind Experimental Choices:

  • Stationary Phase: An Eclipse XDB C8 column was selected. While C18 columns are common, a C8 (octylsilane) phase provides slightly less hydrophobic retention, which can be advantageous for polar molecules, preventing excessive retention and improving peak shape. A recently published method for Viloxazine and its related substances successfully utilized a C8 column, supporting this choice.[1]

  • Mobile Phase: The mobile phase consists of an aqueous phosphate buffer and acetonitrile. The analyte contains a tertiary amine (morpholine group) and a phenolic hydroxyl group, whose ionization states are pH-dependent.

    • Buffer: A potassium phosphate buffer at pH 2.35 ensures that the morpholine nitrogen is consistently protonated (positively charged) and the phenolic hydroxyl group is non-ionized. This suppresses silanol interactions with the basic amine and provides consistent retention, which is a key principle in analyzing ionizable compounds.[9]

    • Organic Modifier: Acetonitrile was chosen for its low viscosity and UV transparency. It provides a different selectivity compared to methanol, particularly for aromatic compounds.[9]

    • Gradient Elution: A gradient elution (varying the acetonitrile concentration) is employed to ensure that any impurities with different polarities are effectively separated from the main analyte peak and eluted within a reasonable runtime.

  • Detection: The UV detection wavelength was set at 210 nm. While the phenol group provides a chromophore with an absorbance maximum around 274 nm, detection at a lower wavelength like 210 nm often provides greater sensitivity for a wider range of potential impurities that may lack the specific phenol chromophore.[1][10]

Materials and Methods

2.1. Equipment and Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector.

  • Chromatographic Column: Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm particle size).[1]

  • Data Acquisition Software: OpenLab CDS or equivalent.

  • Analytical Balance, pH meter, Sonicator.

  • Reference Standard: 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride (Purity ≥ 99.5%).

  • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC Grade.

  • Orthophosphoric Acid (H₃PO₄), HPLC Grade.

  • Acetonitrile (ACN), HPLC Grade.

  • Water, HPLC Grade or Milli-Q.

2.2. Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterCondition
Column Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A Potassium Phosphate Buffer (pH 2.35, adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Program Time (min) %B0.0 1015.0 7020.0 7022.0 1025.0 10
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)

Experimental Protocols

3.1. Protocol 1: Preparation of Solutions

  • Mobile Phase A (Buffer Preparation):

    • Weigh and dissolve an appropriate amount of KH₂PO₄ in HPLC-grade water to make a 20 mM solution.

    • Adjust the pH to 2.35 using diluted orthophosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter and degas for 15 minutes in a sonicator.

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 25 mg of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, and dilute to volume with diluent.

  • Working Standard Solution (approx. 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (approx. 50 µg/mL):

    • Accurately weigh an amount of the API sample equivalent to about 25 mg of the analyte into a 50 mL volumetric flask.

    • Prepare the solution following the same procedure as the Standard Stock Solution.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.

3.2. Protocol 2: System Suitability and Analysis

  • System Equilibration: Set up the HPLC system as per the conditions in the table above. Equilibrate the column with the mobile phase composition at the initial conditions for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Make five replicate injections of the Working Standard Solution (50 µg/mL).

    • The system is deemed suitable for analysis if the following criteria are met:

      • Tailing Factor (Symmetry Factor): Not more than 2.0 for the analyte peak.

      • Theoretical Plates: Not less than 2000.

      • Relative Standard Deviation (%RSD): Not more than 2.0% for the peak areas of the five replicate injections.

    • These parameters are critical to verify that the chromatographic system is adequate for the intended analysis, as outlined in USP General Chapter <621>.[5][6][11]

  • Analytical Run Sequence:

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the Working Standard Solution.

    • Inject the Sample Solution in duplicate.

    • Inject the Working Standard Solution again after every 6-10 sample injections to monitor system performance.

Method Validation and Trustworthiness

To be considered a self-validating and trustworthy system, the analytical method must be validated according to ICH Q2(R1) guidelines.[2][3][12] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[3]

  • Specificity: Demonstrated by the ability to resolve the analyte peak from potential impurities and degradation products. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to confirm peak purity.[13]

  • Linearity: Assessed over a concentration range (e.g., 25% to 150% of the working concentration). A correlation coefficient (r²) of ≥ 0.999 is expected.

  • Accuracy: Determined by recovery studies on spiked placebo samples at multiple concentration levels (e.g., 50%, 100%, 150%). Recoveries should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Assessed by analyzing six replicate samples at 100% of the test concentration.

    • Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day with a different analyst or instrument. The %RSD for precision studies should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC analysis, from initial setup to final data reporting.

HPLC_Workflow start Start: Method Setup prep Prepare Solutions (Mobile Phase, Standards, Samples) start->prep equil Equilibrate HPLC System (30 min minimum) prep->equil sst Perform System Suitability Test (SST) (5 Replicate Injections) equil->sst check_sst SST Criteria Met? (%RSD ≤ 2.0, Tailing ≤ 2.0) sst->check_sst troubleshoot Troubleshoot System (Check for leaks, bubbles, column issues) check_sst->troubleshoot No   inject Inject Blank, Standards, and Samples check_sst->inject  Yes troubleshoot->equil acquire Acquire Chromatographic Data inject->acquire process Process Data (Integrate Peaks, Calculate Results) acquire->process report Generate Final Report process->report end_node End report->end_node

Sources

Method

Application Note: 1H NMR Characterization of 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride

Introduction 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is a key intermediate in pharmaceutical synthesis, valued for its unique combination of a phenol, an ether linkage, and a morpholine moiety. The presence of t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is a key intermediate in pharmaceutical synthesis, valued for its unique combination of a phenol, an ether linkage, and a morpholine moiety. The presence of these functional groups imparts specific physicochemical properties that are leveraged in the development of various active pharmaceutical ingredients (APIs). Structurally, it is closely related to compounds like Viloxazine, a known norepinephrine reuptake inhibitor, highlighting the pharmaceutical relevance of this chemical scaffold.[1][2][3]

Accurate structural elucidation and purity confirmation are paramount in drug development and manufacturing. High-resolution Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an indispensable analytical technique for this purpose, providing unambiguous information about the molecular structure, proton environments, and the presence of impurities. This application note provides a detailed protocol and in-depth analysis for the 1H NMR characterization of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. We will delve into the rationale behind experimental choices, a complete assignment of the proton signals, and best practices to ensure data integrity.

Scientific Principles and Experimental Rationale

The 1H NMR spectrum of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is anticipated to display distinct signals corresponding to the aromatic protons of the phenol ring, the methylene protons of the ethoxy bridge, and the methylene protons of the morpholine ring. The hydrochloride salt form protonates the nitrogen atom of the morpholine ring, creating a morpholinium ion. This protonation significantly influences the chemical shifts of the adjacent protons.

Causality in Solvent Selection:

The choice of a deuterated solvent is critical for obtaining a high-quality 1H NMR spectrum.[4] For 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, several factors must be considered:

  • Solubility: The hydrochloride salt form enhances the polarity of the molecule, often requiring a polar solvent for complete dissolution.

  • Exchangeable Protons: The molecule contains two exchangeable protons: the phenolic hydroxyl (-OH) and the proton on the nitrogen of the morpholinium ring (N-H). The visibility and chemical shift of these protons are highly dependent on the solvent.[5][6][7]

    • Deuterium Oxide (D₂O): While an excellent solvent for many salts, D₂O will cause the rapid exchange of the -OH and N-H protons with deuterium, leading to the disappearance of their signals from the spectrum. This "D₂O shake" experiment can be a powerful tool for confirming the identity of these peaks.[5][6]

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is often the solvent of choice for amine hydrochlorides and phenols. It is a highly polar, aprotic solvent that can slow down the rate of proton exchange, allowing for the observation of both the -OH and N-H signals.[8] The phenolic -OH proton, in particular, can form a strong hydrogen bond with the sulfoxide oxygen, shifting its resonance significantly downfield.[9]

    • Deuterated Methanol (CD₃OD): This polar, protic solvent can also be used, but it may lead to the exchange of the labile protons with the deuterium of the solvent's hydroxyl group, similar to D₂O.[10]

For the purposes of this application note, DMSO-d₆ is selected as the primary solvent to enable the characterization of all protons within the molecule.

Experimental Protocol

This protocol is designed to be a self-validating system, ensuring high-quality and reproducible results.

1. Sample Preparation:

  • Analyte: 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride

  • Deuterated Solvent: DMSO-d₆ (≥99.8% deuteration)

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Methodology:

  • Accurately weigh approximately 10-20 mg of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a 5 mm NMR tube. This step is crucial to remove any suspended particles that could degrade the spectral resolution.

  • Add a small amount of TMS to the NMR tube as an internal reference.

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz (or higher) NMR spectrometer

  • Temperature: 298 K

  • Parameters:

    • Pulse Program: Standard 1D proton acquisition

    • Number of Scans: 16-32 (adjust as needed for desired signal-to-noise ratio)

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons, especially the aromatic protons)

    • Acquisition Time: ~4 seconds

    • Spectral Width: 16 ppm (centered around 6 ppm)

Data Analysis and Interpretation

The 1H NMR spectrum of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride in DMSO-d₆ is expected to show signals in four distinct regions: the aromatic region, the downfield region for exchangeable protons, the ether and morpholine region, and the upfield morpholine region.

Molecular Structure with Proton Labeling:

G A Acquire 1H NMR Spectrum in DMSO-d6 B Identify Aromatic Region (~6.5-7.0 ppm) A->B D Identify Alkoxy Region (~3.0-4.5 ppm) A->D G Identify Exchangeable Protons (Broad Singlets) A->G I Integrate All Signals A->I C Assign Doublets to Phenolic Protons B->C J Final Structural Verification C->J E Assign Triplets to Ethoxy Bridge Protons D->E F Assign Morpholine Multiplets D->F E->J F->J H Confirm OH/NH+ with D2O Exchange G->H H->J I->J

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride in Modern Organic Synthesis

Introduction: A Privileged Scaffold for Drug Discovery In the landscape of medicinal chemistry, certain molecular fragments consistently appear in successful therapeutic agents. The morpholine ring is one such "privilege...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, certain molecular fragments consistently appear in successful therapeutic agents. The morpholine ring is one such "privileged structure," prized for its advantageous physicochemical properties, metabolic stability, and ability to improve aqueous solubility and oral bioavailability.[1][2] 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is a versatile bifunctional building block that strategically combines this valuable morpholine moiety with a reactive phenol. This unique arrangement presents an accessible phenolic hydroxyl group, a prime site for derivatization, making it an exceptionally useful intermediate in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors and other targeted therapies.[3]

This guide provides an in-depth exploration of the synthetic utility of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, focusing on its application in nucleophilic substitution reactions to forge key ether linkages. We will delve into the mechanistic rationale behind protocol design and provide a detailed, field-proven procedure for its use in constructing chiral ether derivatives, a common feature in pharmacologically active compounds.

Physicochemical & Structural Data

A thorough understanding of a reagent's properties is fundamental to successful reaction design. The key characteristics of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride are summarized below.

PropertyValueSource
CAS Number 1181457-78-2N/A
Molecular Formula C₁₂H₁₇NO₃・HClN/A
Molecular Weight 259.72 g/mol N/A
Melting Point 182-184 °CN/A
Appearance White to off-white solidN/A
Solubility Soluble in water, methanolN/A

Core Synthetic Application: O-Alkylation via Epoxide Ring-Opening

The most prominent application of 4-[2-(Morpholin-4-yl)ethoxy]phenol is the alkylation of its phenolic hydroxyl group. The Williamson ether synthesis and related nucleophilic substitution reactions provide a robust and versatile method for forming carbon-oxygen bonds.[4] A particularly powerful variant of this reaction involves the use of epoxides as alkylating agents. This strategy is widely employed in pharmaceutical synthesis because it introduces a β-hydroxy ether moiety, a common pharmacophore that can enhance binding to biological targets through hydrogen bonding.

The synthesis of the selective norepinephrine reuptake inhibitor, Viloxazine, often starts from a substituted phenol and an epoxide, demonstrating the industrial relevance of this transformation.[4][5] We can apply this proven logic to our target building block.

Principle of the Reaction

The reaction proceeds in two key stages:

  • Deprotonation: The weakly acidic phenolic proton is removed by a suitable base (e.g., potassium carbonate, sodium hydroxide) to generate a highly nucleophilic phenoxide anion. The hydrochloride salt must be neutralized in situ, or the free base form of the phenol must be used.

  • Nucleophilic Attack (Sₙ2): The resulting phenoxide attacks one of the electrophilic carbons of the epoxide ring. This attack occurs at the less sterically hindered carbon, leading to the opening of the three-membered ring and the formation of a new ether bond and a secondary alcohol.

The workflow for this synthetic strategy is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 4-[2-(Morpholin-4-yl)ethoxy]phenol (Free Base or HCl salt + Base) C Base (e.g., K₂CO₃, NaOH) Solvent (e.g., Acetonitrile, DMF) Heat (e.g., 60-80 °C) A->C 1. B (R)-2-Methyloxirane (Propylene Oxide) B->C 2. D (S)-1-(4-(2-(Morpholin-4-yl)ethoxy)phenoxy)propan-2-ol C->D Sₙ2 Ring-Opening

Caption: Synthetic workflow for O-alkylation of the target phenol.

Detailed Protocol: Synthesis of (S)-1-(4-(2-(morpholin-4-yl)ethoxy)phenoxy)propan-2-ol

This protocol is adapted from established procedures for the synthesis of related pharmaceutical intermediates, which involve the reaction of phenols with epoxides.[6] It provides a concrete example of how to utilize 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride to generate a more complex, chiral molecule.

Materials & Reagents
  • 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)

  • (R)-2-Methyloxirane (Propylene Oxide) (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized Water

Experimental Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride (10.0 g, 38.5 mmol, 1.0 eq) and anhydrous potassium carbonate (13.3 g, 96.3 mmol, 2.5 eq).

    • Causality Note: Potassium carbonate is a mild inorganic base. Two equivalents are used to neutralize the hydrochloride salt and deprotonate the phenol to form the reactive phenoxide. A slight excess ensures the reaction goes to completion. Acetonitrile is a suitable polar aprotic solvent that facilitates Sₙ2 reactions.

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension vigorously for 15 minutes at room temperature to ensure good mixing.

  • Reagent Addition: Carefully add (R)-2-methyloxirane (4.1 mL, 58.5 mmol, 1.5 eq) to the suspension via syringe.

    • Causality Note: The epoxide is the electrophile. A modest excess is used to drive the reaction forward and account for its volatility.

  • Reaction: Heat the reaction mixture to 70 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent) until the starting phenol spot is consumed (typically 6-12 hours).

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate (2 x 30 mL). Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Aqueous Wash: Dissolve the resulting crude oil in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 75 mL) and brine (1 x 75 mL).

    • Causality Note: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure (S)-1-(4-(2-(morpholin-4-yl)ethoxy)phenoxy)propan-2-ol.

Trustworthiness & Validation

The described protocol is a self-validating system based on established chemical principles.

  • Reaction Monitoring: Progress is tracked via TLC, a standard and reliable technique, allowing the researcher to confirm the consumption of starting material and the formation of a new, more nonpolar product.

  • Purification: The final purification step using column chromatography ensures the isolation of the target compound, which can be validated by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

  • Stereochemical Integrity: The use of an enantiopure epoxide starting material, (R)-2-methyloxirane, directly leads to the (S)-configured product due to the backside attack mechanism of the Sₙ2 reaction at the least substituted carbon, which inverts the stereochemistry at that center.

Conclusion

4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is a high-value synthetic intermediate. Its utility extends from the strategic incorporation of the pharmacologically favorable morpholine ring to providing a reactive phenolic handle for constructing complex molecular architectures. The O-alkylation reaction via epoxide ring-opening is a prime example of its application, offering a reliable and efficient route to chiral β-hydroxy ethers—scaffolds of significant interest in drug development and medicinal chemistry. The principles and protocols detailed herein provide researchers with a solid foundation for leveraging this versatile building block in their synthetic campaigns.

References

  • Viloxazine | New Drug Approvals. (n.d.). Retrieved from [Link]

  • EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives. (2023). Google Patents.
  • US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof. (2011). Google Patents.
  • WO2023248154A1 - Process for the preparation of viloxazine hydrochloride. (2023). Google Patents.
  • "Process For The Preparation Of Viloxazine Hydrochloride". (n.d.). Quick Company. Retrieved from [Link]

  • EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof. (2011). Google Patents.
  • (PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved from [Link]

  • WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol. (2002). Google Patents.
  • The bis(4-oxy-(2-(methyloxirane)phenyl)propan MS spectra in different... (2019). ResearchGate. Retrieved from [Link]

  • US4453004A - Process for the alkylation of phenolic compounds. (1984). Google Patents.
  • Phenol, 4-(2-((2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)amino)ethyl)-, hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. (2013). ResearchGate. Retrieved from [Link]

  • ALKYLATION OF PHENOL AND ITS HOMOLOGUES BY CYCLIC OLEFINS. (2020). Processes of Petrochemistry and Oil Refining. Retrieved from [Link]

  • JPH0334951A - Production of alcoholic derivative and method for separating and obtaining the same. (1991). Google Patents.
  • Conception and Synthesis of Sequence‐Coded Morpholinos. (2019). PMC - NIH. Retrieved from [Link]

  • Synthesis and Biophysical Studies of High Affinity Morpholino Oligomers Contain- ing G-clamp Analogs. (2023). ChemRxiv. Retrieved from [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. Retrieved from [Link]

  • Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. (2022). ResearchGate. Retrieved from [Link]

  • 2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane. (n.d.). PubChem. Retrieved from [Link]

  • CN100482629C - Para-(2-methoxyl) ethylphenol synthesis method. (2009). Google Patents.
  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). ResearchGate. Retrieved from [Link]

Sources

Method

Experimental protocol for etherification of hydroquinone with morpholine ethanol

Application Note & Protocol Topic: Experimental Protocol for the Selective Mono-Etherification of Hydroquinone with 4-(2-Hydroxyethyl)morpholine Audience: Researchers, scientists, and drug development professionals. Abst...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Protocol for the Selective Mono-Etherification of Hydroquinone with 4-(2-Hydroxyethyl)morpholine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the selective mono-etherification of hydroquinone to synthesize 4-(2-morpholinoethoxy)phenol. This compound and its derivatives are valuable intermediates in pharmaceutical synthesis. The primary method detailed is the Williamson ether synthesis, a robust and widely-used method for preparing ethers.[1][2] This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and troubleshooting strategies to ensure a successful and reproducible synthesis. We will cover the reaction mechanism, a detailed step-by-step protocol, purification techniques, and methods for characterization.

Introduction and Reaction Overview

The etherification of phenols is a cornerstone of organic synthesis, enabling the formation of stable ether linkages crucial for modifying the solubility, bioavailability, and pharmacological properties of molecules. Hydroquinone, a symmetrical di-phenol, presents a unique challenge: achieving selective mono-alkylation over di-alkylation.

This protocol focuses on the synthesis of 4-(2-morpholinoethoxy)phenol via the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][3] By carefully controlling stoichiometry and reaction conditions, we can preferentially form the mono-ether product.

Overall Reaction:

(Image: Synthesis of 4-(2-morpholinoethoxy)phenol)

Reaction Mechanism: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the deprotonation of the acidic phenolic proton of hydroquinone by a suitable base, forming a sodium phenoxide intermediate. This phenoxide then acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide (4-(2-chloroethyl)morpholine) in a single, concerted step. This backside attack displaces the halide leaving group and forms the new carbon-oxygen ether bond.

Williamson_Ether_Synthesis Figure 1: S_N2 Mechanism of Hydroquinone Etherification cluster_0 Step 1: Deprotonation cluster_1 Step 2: S_N2 Attack HQ Hydroquinone (HO-Ar-OH) Phenoxide Sodium Phenoxide (HO-Ar-O⁻Na⁺) HQ->Phenoxide + NaH - H₂ Base Base (e.g., NaH) Phenoxide_ion Phenoxide Nucleophile (HO-Ar-O⁻) H2 H₂ (gas) Product Product (HO-Ar-O-CH₂-CH₂-Morpholine) Phenoxide_ion->Product S_N2 Attack Alkyl_Halide 4-(2-chloroethyl)morpholine (Cl-CH₂-CH₂-Morpholine) Alkyl_Halide->Product S_N2 Attack Chloride Cl⁻

Caption: Figure 1: S_N2 Mechanism of Hydroquinone Etherification.

Health and Safety Precautions (EHS)

Proper safety measures are non-negotiable when handling the reagents involved in this synthesis. A thorough risk assessment must be conducted before beginning any work.

  • Hydroquinone: Highly toxic if swallowed, a skin sensitizer, and causes serious eye damage.[4][5] It is also suspected of causing genetic defects and cancer.[4][6] Handle only in a certified chemical fume hood. Avoid dust formation and inhalation.[7]

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (e.g., Nitrogen or Argon).

  • 4-(2-chloroethyl)morpholine hydrochloride: Corrosive and an irritant. Handle with care.

  • Solvents (DMF, Diethyl Ether): Dimethylformamide (DMF) is a reproductive toxin. Diethyl ether is extremely flammable.[8] All solvents should be handled in a fume hood away from ignition sources.

Mandatory Personal Protective Equipment (PPE):

  • Splash-proof safety goggles and a face shield.

  • Flame-resistant lab coat.

  • Chemically resistant gloves (nitrile gloves are suitable, but check manufacturer's guidelines).[9]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar RatioNotes
Hydroquinone110.113.30 g303.0Use excess to favor mono-alkylation.
Sodium Hydride (60% dispersion in oil)24.00 (as NaH)440 mg111.1Handle under inert atmosphere.
4-(2-chloroethyl)morpholine hydrochloride186.081.86 g101.0The limiting reagent.
Anhydrous Dimethylformamide (DMF)-50 mL--Use a dry, polar aprotic solvent.
Diethyl Ether-~200 mL--For extraction.
Saturated aq. NH₄Cl Solution-~50 mL--For quenching the reaction.
Deionized Water-~150 mL--For washing.
Brine (Saturated aq. NaCl)-~50 mL--For final wash.
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--For drying the organic phase.
Equipment
250 mL Round-bottom flask-1--Must be oven-dried.
Magnetic stirrer and stir bar-1--
Septa and Nitrogen/Argon inlet-1 set--To maintain an inert atmosphere.
Syringes and needles-Various--For reagent transfer.
Separatory Funnel (500 mL)-1--For workup.
Rotary Evaporator-1--For solvent removal.
TLC plates and chamber-As needed--For reaction monitoring.
Step-by-Step Procedure

A. Neutralization of the Alkylating Agent

  • Combine 4-(2-chloroethyl)morpholine hydrochloride (1.86 g, 10 mmol) and 25 mL of 1M NaOH in a small beaker.

  • Stir for 10 minutes, then extract the free base into diethyl ether (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield the free base as an oil. This free base is used immediately in the next step.

B. Etherification Reaction

  • Setup: Place a magnetic stir bar into a 250 mL oven-dried, round-bottom flask. Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (50 mL) via syringe.

  • Deprotonation: Carefully add the sodium hydride (440 mg, 11 mmol) to the DMF. Caution: Hydrogen gas evolution.

  • Add the hydroquinone (3.30 g, 30 mmol) portion-wise to the stirred NaH/DMF suspension at room temperature.

  • Stir the mixture for 1 hour at room temperature. The solution should become a dark-colored suspension of the sodium phenoxide.

  • Alkylation: Dissolve the freshly prepared 4-(2-chloroethyl)morpholine free base in ~5 mL of anhydrous DMF and add it dropwise via syringe to the phenoxide suspension over 15 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the limiting reagent (4-(2-chloroethyl)morpholine) and the appearance of a new, more polar spot indicates product formation.

C. Workup and Purification

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench any unreacted NaH.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake vigorously and allow the layers to separate.

  • Washing: Drain the aqueous layer. Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove excess hydroquinone, followed by water (50 mL), and finally with brine (50 mL).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 2-10% methanol in dichloromethane to isolate the pure 4-(2-morpholinoethoxy)phenol. Alternatively, recrystallization from a suitable solvent system like ethyl acetate/hexanes may be effective.[10][11]

Experimental Workflow Diagram

experimental_workflow Figure 2: Experimental Workflow A 1. Setup Flask under N₂/Ar B 2. Deprotonation Add NaH, then Hydroquinone to DMF. Stir 1 hr. A->B C 3. Alkylation Add 4-(2-chloroethyl)morpholine Heat to 60-70°C B->C D 4. Monitor Reaction via TLC C->D E 5. Quench Cool to 0°C, add sat. NH₄Cl solution D->E Upon completion F 6. Extraction Add H₂O and Diethyl Ether E->F G 7. Wash Wash organic layer with 1M NaOH, H₂O, Brine F->G H 8. Dry & Concentrate Dry with MgSO₄, remove solvent via rotovap G->H I 9. Purify Flash Column Chromatography or Recrystallization H->I J 10. Characterize NMR, MS, IR I->J

Caption: Figure 2: Step-by-step experimental workflow.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Product Formation Inactive NaH (exposed to moisture).Use fresh, unopened NaH or test a small sample by quenching with alcohol.
Insufficiently dried glassware or solvent.Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Di-alkylated Product Stoichiometry incorrect (too little hydroquinone).Use a significant excess (2.5-3.0 equivalents) of hydroquinone to statistically favor mono-alkylation.
Reaction run for too long or at too high a temp.Monitor carefully by TLC and stop the reaction once the limiting reagent is consumed.
Difficult Emulsion during Workup Presence of DMF and salts.Add more brine during the washing step to help break the emulsion. Centrifugation can also be effective.
Product Contaminated with Hydroquinone Incomplete removal during basic wash.Perform additional washes with 1M NaOH. Ensure pH of the aqueous layer is >12 during the wash.

Conclusion

The Williamson ether synthesis is a reliable and adaptable method for the preparation of 4-(2-morpholinoethoxy)phenol from hydroquinone. By employing an excess of the hydroquinone nucleophile and carefully controlling the reaction conditions, selective mono-etherification can be achieved in good yield. Adherence to stringent safety protocols is essential for the successful and safe execution of this procedure. The resulting product can be effectively purified using standard laboratory techniques, providing a valuable intermediate for further research and development.

References

  • Yadav, G. D., & Deshmukh, S. A. R. K. (2005). Synthesis of Hydroquinone Monomethyl Ether from Hydroquinone and Methanol over Heteropolyacids Supported on Clay: Kinetics and Mechanism. Industrial & Engineering Chemistry Research, 44(21), 7969-7977. [Link]

  • Penta Manufacturing Company. (2023). Hydroquinone Safety Data Sheet. Retrieved from Penta Chemicals. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydroquinone. [Link]

  • University of California, Los Angeles. (n.d.). The Williamson Ether Synthesis. Retrieved from UCLA Chemistry Department. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Gambarotti, C., Melone, L., Punta, C., & Shisodia, S. U. (2013). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Current Organic Chemistry, 17(10), 1108-1113. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Hydroquinone. [Link]

  • Lab Alley. (n.d.). Safety Data Sheet: Hydroquinone. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • Google Patents. (2022). Method for purifying high-purity hydroquinone. (CN115043710A).
  • Google Patents. (2010). Preparation of purified hydroquinone. (US20100069682A1).
  • Wikipedia. (n.d.). Hydroquinone. [Link]

  • Fieser, L. F. (1940). 2-p-ACETYLPHENYLHYDROQUINONE. Organic Syntheses, 20, 1. [Link]

  • American Chemical Society. (2023). 2-Phenoxyethanol. [Link]

  • Google Patents. (2009).
  • Google Patents. (2021). Methods for manufacturing phenoxyethanol. (US10941097B2).

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Application

Introduction: Unlocking the Therapeutic Potential of Morpholinophenol Scaffolds

An In-Depth Guide to the Cellular Characterization of Novel Morpholinophenol Compounds The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to its...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cellular Characterization of Novel Morpholinophenol Compounds

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When combined with a phenol moiety—a structure known to interact with a multitude of biological targets through hydrogen bonding and aromatic interactions—the resulting morpholinophenol compounds represent a promising class of molecules for drug discovery.[2] These compounds are candidates for modulating key cellular signaling pathways, such as the PI3K/Akt and MAPK/ERK cascades, which are frequently dysregulated in diseases like cancer.[3][4]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a structured, multi-tiered workflow for the initial characterization of novel morpholinophenol compounds in cell-based assays. We move beyond a simple recitation of steps, grounding each protocol in the strategic rationale required for robust and reproducible pharmacological profiling. The workflow is designed to first assess broad cytotoxic effects, then elucidate the mechanism of cell death, and finally, probe for specific impacts on critical intracellular signaling pathways.

Guiding Philosophy: A Tiered Approach to Compound Characterization

A successful compound screening campaign does not rely on a single assay but on a logical, tiered progression of experiments that build upon one another. This approach, moving from general to specific, ensures that research efforts are focused and efficient. Our proposed workflow begins with a high-throughput assessment of cell viability to identify active compounds and determine their potency (IC₅₀). Compounds that demonstrate significant activity are then advanced to secondary assays to investigate the mechanism of action, such as the induction of apoptosis. Finally, for promising candidates, tertiary assays like Western blotting are employed to pinpoint the modulation of specific signaling proteins, providing critical insights into the compound's target engagement and cellular effects. This structured methodology ensures a comprehensive understanding of a compound's biological activity.

G cluster_0 Experimental Workflow A General Cell Culture & Compound Preparation B Protocol 1: Cell Viability Assay (MTT) A->B Seed Cells C Data Analysis: Calculate IC₅₀ B->C Measure Absorbance D Active Compound? C->D E Protocol 2: Apoptosis Assay (Caspase-3/7) D->E Yes I Stop or Re-evaluate D->I No F Data Analysis: Confirm Apoptotic Mechanism E->F Measure Luminescence G Protocol 3: Pathway Analysis (Western Blot) F->G Select Key Targets H Data Analysis: Identify Modulated Pathways G->H Quantify Bands

Caption: High-level experimental workflow for characterizing morpholinophenol compounds.

Part 1: Foundational Techniques - Cell Culture & Compound Handling

Reproducible results are built on a foundation of excellent cell culture practice. All manipulations should be performed in a laminar flow hood using aseptic techniques to prevent contamination.[5]

1.1. Cell Line Selection and Maintenance:

  • Choose a cell line relevant to the therapeutic area of interest (e.g., A549 lung carcinoma or MCF-7 breast cancer cells for oncology studies).

  • Culture cells in the recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO₂.[6]

  • Ensure cells are in the logarithmic growth phase and do not exceed 80-90% confluency before passaging or seeding for an experiment.[5] Adherence to good cell culture practice is paramount for experimental success.[7]

1.2. Compound Preparation:

  • Prepare a high-concentration stock solution of the morpholinophenol compound (e.g., 10-50 mM) in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • On the day of the experiment, create a series of working dilutions from the stock solution using the appropriate cell culture medium. The final concentration of DMSO in the assay wells should be kept constant across all treatments and should not exceed a non-toxic level, typically ≤0.5%.

Part 2: Protocol 1 - Primary Screening for Cytotoxicity (MTT Assay)

The MTT assay is a robust, colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholinophenol compound. Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations (in triplicate). Include "untreated" (medium only) and "vehicle control" (medium with the same final DMSO concentration) wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[10] Incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the purple crystals.[11]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]

Data Presentation: Hypothetical MTT Assay Results

Compound Conc. (µM)Absorbance (OD 590nm) - Mean% Viability (Relative to Vehicle)
Vehicle (0)1.250100%
0.11.21397%
11.05084%
50.68855%
100.43835%
250.18815%
500.12510%

From this data, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀), which represents the compound's potency.

Part 3: Protocol 2 - Mechanistic Insights via Apoptosis Detection (Caspase-Glo® 3/7 Assay)

If a compound reduces cell viability, the next logical step is to determine if it does so by inducing apoptosis (programmed cell death). Caspases-3 and -7 are key effector enzymes in the apoptotic cascade.[12] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method to measure their activity.[13] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[13]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the morpholinophenol compound as described in the MTT protocol. It is advisable to use concentrations at and around the determined IC₅₀. Include a positive control (e.g., staurosporine) to induce apoptosis.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation: Hypothetical Caspase-3/7 Assay Results

TreatmentLuminescence (RLU) - MeanFold Change (vs. Vehicle)
Untreated15,2000.98
Vehicle (DMSO)15,5001.00
MP-123 (1x IC₅₀)93,0006.00
MP-123 (2x IC₅₀)186,00012.00
Staurosporine (Positive Control)217,00014.00

A significant, dose-dependent increase in luminescence indicates that the compound induces apoptosis through the activation of effector caspases.

Part 4: Protocol 3 - Target Pathway Interrogation (Western Blotting)

Phenolic compounds are known to modulate key signaling pathways that control cell proliferation, survival, and death.[2] The PI3K/Akt and MAPK/ERK pathways are central regulators of these processes and are often targeted in cancer therapy.[14][15] Western blotting allows for the specific detection of changes in the phosphorylation state of key proteins within these cascades, providing direct evidence of pathway modulation.[16]

Signaling Pathway Diagrams

G cluster_pi3k PI3K/Akt Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt p-Thr308 mTORC2->Akt p-Ser473 Downstream Cell Survival & Proliferation Akt->Downstream MP123 MP-123 MP123->Akt inhibits

Caption: The PI3K/Akt pathway, a key regulator of cell survival.

G cluster_mapk MAPK/ERK Signaling Pathway GF Growth Factor Ras Ras GF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription & Proliferation ERK->Transcription MP123 MP-123 MP123->MEK inhibits

Caption: The MAPK/ERK pathway, a critical driver of cell proliferation.

Step-by-Step Protocol:

  • Cell Lysis: Plate and treat cells with the morpholinophenol compound for a shorter duration (e.g., 1-6 hours) to capture acute signaling changes. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2) diluted in blocking buffer.[17]

  • Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the signal of the phospho-protein to its corresponding total protein to account for any differences in protein loading.

Data Presentation: Hypothetical Western Blot Analysis

Target ProteinTreatment (1x IC₅₀)Relative Band Intensity (Normalized to Total & Vehicle)
p-Akt (S473)Vehicle1.00
MP-123 (1 hr)0.25
p-ERK (T202/Y204)Vehicle1.00
MP-123 (1 hr)0.95
Loading Control (GAPDH)Vehicle1.00
MP-123 (1 hr)1.02

These results would suggest that "MP-123" selectively inhibits the PI3K/Akt signaling pathway while having a minimal effect on the MAPK/ERK pathway.

Conclusion

This application note outlines a systematic, three-tiered approach for the cellular characterization of novel morpholinophenol compounds. By progressing from broad assessments of cytotoxicity to specific investigations of apoptotic mechanisms and signal pathway modulation, researchers can efficiently and robustly profile new chemical entities. This workflow provides a solid foundation for subsequent lead optimization and preclinical development, ultimately accelerating the journey from compound synthesis to potential therapeutic application.

References

  • Vignot, S., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3073.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]

  • Vasta, J. D., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(2), 145-155.
  • Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021–1046.
  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • Smalley, K. S. M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 129–141.
  • Gilbert, T. F., et al. (2022). High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. Methods in Molecular Biology, 2517, 185–196.
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 779, 137–150.
  • RayBiotech. (n.d.). PI3K-Akt Signaling Pathway. Retrieved from [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Applied Bioanalysis, 1(1), 3-12.
  • Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Seger, R., & Krebs, E. G. (1995). The MAPK signaling cascade. FASEB Journal, 9(9), 726-735.
  • Chen, L., et al. (2018). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Molecules, 23(12), 3246.
  • Santana-Gálvez, J., et al. (2017). Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery. Current Pharmaceutical Design, 23(27), 4031-4048.
  • Al-Hujaily, E. M., et al. (2021). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 1(1), 1-10.

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Method

Application Note: High-Purity Refinement of 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride via Recrystallization

For distribution to: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive, technically detailed guide for the purification of 4-[2-(Morpholin-4-yl)ethoxy]ph...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, technically detailed guide for the purification of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, a key intermediate in pharmaceutical synthesis. The protocol herein is designed to eliminate process-related impurities and enhance the crystalline quality of the final product. We delve into the mechanistic rationale behind solvent selection, temperature modulation, and crystal handling, ensuring a reproducible and scalable purification process. This guide is structured to provide not only a step-by-step methodology but also the underlying scientific principles that govern the crystallization process, empowering researchers to adapt and troubleshoot as needed.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique in chemical purification, prized for its efficiency in removing impurities from solid compounds. The fundamental principle hinges on the differential solubility of the desired compound and its contaminants in a selected solvent system at varying temperatures.[1] For 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, a polar molecule incorporating a phenol, an ether, and a morpholine moiety, its hydrochloride salt form significantly influences its solubility profile. The presence of the morpholinium cation generally confers good solubility in polar protic solvents.

The objective of this protocol is to exploit a significant positive temperature coefficient of solubility. This means the compound should be highly soluble in a chosen solvent at an elevated temperature and sparingly soluble at lower temperatures.[1] This differential allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by controlled cooling to induce the crystallization of the pure product, leaving impurities behind in the mother liquor.[1][2]

Physicochemical Properties & Impurity Profile

A thorough understanding of the material's properties is paramount for designing an effective recrystallization protocol.

PropertyValueSource
Molecular FormulaC12H17NO3 • HCl[3]
Molecular Weight259.72 g/mol [3]
AppearanceWhite to off-white crystalline powderInferred from similar morpholine salts
Melting Point182-184 °C[4]

Potential Impurity Profile: While a specific synthesis route for the target compound is not detailed in readily available literature, we can anticipate potential impurities based on common synthetic pathways for analogous structures. These may include:

  • Unreacted Starting Materials: Such as the parent phenol or the morpholinoethanol precursor.

  • Byproducts: Arising from side reactions during synthesis.

  • Degradation Products: Resulting from instability during synthesis or storage.

  • Residual Solvents: From the preceding synthetic steps.

The Recrystallization Workflow: A Visual Guide

The following diagram illustrates the key stages of the purification process, from initial dissolution to final product isolation and analysis.

Recrystallization_Workflow Figure 1. Recrystallization Workflow cluster_preparation Preparation cluster_process Core Process cluster_analysis Analysis & Quality Control start Crude 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride solvent Select & Measure Solvent (e.g., Isopropanol) start->solvent dissolution Dissolve in Hot Solvent solvent->dissolution cooling Controlled Cooling to Induce Crystallization dissolution->cooling filtration Isolate Crystals via Vacuum Filtration cooling->filtration washing Wash Crystals with Cold Solvent filtration->washing drying Dry Crystals Under Vacuum washing->drying purity_check Assess Purity (HPLC, Melting Point) drying->purity_check final_product Pure Crystalline Product purity_check->final_product

Caption: A schematic overview of the purification process for 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride.

Detailed Recrystallization Protocol

This protocol is optimized for laboratory-scale purification. Adjustments may be necessary for larger-scale operations.

Solvent Selection Rationale

The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at or below room temperature. Based on the properties of similar hydrochloride salts, alcohols are excellent candidates. Isopropanol is often favored over ethanol for recrystallizing hydrochloride salts as many are too soluble in ethanol, even at low temperatures, which can lead to poor recovery.[5] A mixed solvent system, such as methanol/ethyl acetate, can also be effective, where ethyl acetate acts as an anti-solvent.[6] For this protocol, we will focus on a single-solvent system using isopropanol.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Add a minimal volume of isopropanol (e.g., start with 30-40 mL).

    • Gently heat the mixture on a hot plate with stirring. The target temperature should be near the boiling point of isopropanol (82.6 °C).

    • Continue to add small aliquots of hot isopropanol until the solid completely dissolves. It is crucial to avoid adding an excess of solvent to maximize the yield.

  • Decolorization (Optional):

    • If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute weight).

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the clear, hot solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor containing dissolved impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quality Control and Purity Assessment

Post-recrystallization, it is imperative to verify the purity of the obtained product.

  • Melting Point Analysis: A sharp melting point range close to the literature value (182-184 °C) is a strong indicator of high purity.[4] Impurities typically depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantitative purity assessment. A high-purity sample will exhibit a single major peak with minimal to no impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified compound and detect the presence of any proton- or carbon-containing impurities.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Oiling Out The compound's solubility is too high, or the solution is too concentrated, causing it to come out of solution as a liquid instead of a solid.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a different solvent system.
No Crystal Formation The solution is not sufficiently supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. If too much solvent was added, carefully evaporate some of it and allow the solution to cool again.
Low Yield Too much solvent was used, or the compound has significant solubility in the cold solvent.Ensure the minimum amount of hot solvent is used for dissolution. Ensure the solution is thoroughly cooled before filtration.

Conclusion

The recrystallization protocol detailed in this application note provides a robust and reliable method for the purification of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. By carefully selecting the solvent and controlling the cooling rate, researchers can effectively remove impurities and obtain a high-purity crystalline product suitable for further applications in drug development and scientific research. The principles and techniques described are broadly applicable and can be adapted for the purification of other similar pharmaceutical intermediates.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts.
  • BLD Pharm. (n.d.). 4-[2-(morpholin-4-yl)ethoxy]phenol hydrochloride.
  • Google Patents. (n.d.). CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine.
  • Sigma-Aldrich. (n.d.). 2-ETHOXY-4-(MORPHOLIN-4-YLIMINOMETHYL)-PHENOL AldrichCPR.
  • Dave, P. (2020, January 10).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Semantic Scholar. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Mol-Instincts. (n.d.). Synthesis of p-(2-[2-hydroxy-3-phenoxypropylamino]-ethoxy)phenol hydrochloride.
  • TOKU-E. (n.d.). Solubility Data Resource.
  • BIOFOUNT. (n.d.). 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride.
  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • Smolecule. (n.d.). Buy 4-Ethoxy-3-(morpholin-2-yl(phenyl)methoxy)phenol.
  • Sciforum. (2020). Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation.
  • MDPI. (n.d.). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC.
  • Chem-Impex. (n.d.). 4-(2-Methoxy-ethoxy)phenol.
  • ResearchGate. (n.d.). Measurement and Correlation of trans-4-Hydroxy-l-proline Solubility in Sixteen Individual Solvents and a Water + Acetonitrile Binary Solvent System.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • TCI Chemicals. (n.d.). {4-[2-(Morpholin-4-yl)ethoxy]phenyl}methanol.

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride

Introduction: The Analytical Imperative 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is a molecule featuring structural motifs—a morpholine ring, a phenolic group, and an ether linkage—commonly found in pharmacologic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is a molecule featuring structural motifs—a morpholine ring, a phenolic group, and an ether linkage—commonly found in pharmacologically active compounds.[1][2] The morpholine group often imparts aqueous solubility and favorable pharmacokinetic properties, while the phenol moiety can be crucial for biological activity. As such, its accurate and precise quantification is critical during various stages of drug development, from discovery and preclinical studies to quality control of the final drug substance.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this analytical challenge.[3] Its unparalleled sensitivity and selectivity allow for the precise measurement of the target analyte, even in complex matrices, by separating it from other components before detection.[3][4] This application note provides a comprehensive, field-tested protocol for the analysis of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, grounded in the principles of scientific integrity and method robustness. We will not only detail the "how" but also the critical "why" behind each step, ensuring the resulting method is both reliable and self-validating.

Analyte Characteristics & Methodological Rationale

A successful analytical method begins with a deep understanding of the analyte's physicochemical properties. 4-[2-(Morpholin-4-yl)ethoxy]phenol is a polar molecule containing both a basic nitrogen in the morpholine ring and an acidic phenolic hydroxyl group. This amphipathic nature dictates our strategic choices for both chromatography and mass spectrometry.

  • Chromatographic Strategy: The compound's polarity presents a retention challenge for traditional reversed-phase (RP) chromatography.[5] Using a highly aqueous mobile phase on a standard C18 column can lead to poor retention or even "phase collapse."[6] To counter this, our method employs a modern C18 column with enhanced aqueous stability (e.g., an "AQ-C18" type) or alternatively, a phenyl-hexyl phase which can offer unique pi-pi interactions with the analyte's aromatic ring.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable, albeit more complex, alternative for retaining such polar compounds. For this protocol, we focus on a robust aqueous C18 approach for its reproducibility and wide applicability.

  • Mass Spectrometry Strategy: The presence of the basic morpholine moiety makes the molecule an excellent candidate for positive mode electrospray ionization (ESI+). The nitrogen atom is readily protonated in an acidic environment, forming a stable [M+H]⁺ precursor ion. Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion into characteristic product ions, enabling highly selective detection via Multiple Reaction Monitoring (MRM).[8][9] This ensures that we are measuring only our compound of interest, free from interferences.

Comprehensive Experimental Protocol

Materials and Reagents
  • Analyte: 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride reference standard (>98% purity)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior (e.g., a related morpholine-containing phenol) can be used.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O).

  • Mobile Phase Additive: Optima™ LC/MS grade Formic Acid (FA).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Instrumentation
  • LC System: A UHPLC system capable of delivering precise gradients at pressures up to 600 bar.

  • MS System: A triple quadrupole mass spectrometer equipped with an ESI source.

Standard and Sample Preparation

Causality: The accuracy of the final data is fundamentally dependent on the accuracy of standard and sample preparation. Using a calibrated balance and volumetric flasks is non-negotiable. The diluent should mimic the initial mobile phase conditions to ensure good peak shape upon injection.

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with 50:50 (v/v) Methanol:Water. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with the diluent (e.g., 10% Acetonitrile in water with 0.1% Formic Acid).

  • Calibration Curve Standards: Prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by spiking the appropriate working standard solution into the matrix (e.g., blank plasma, formulation blank). If analyzing a pure substance, the diluent can be used as the matrix.

  • Sample Preparation (Dilute-and-Shoot): For drug substance analysis, dissolve the sample in the diluent to a concentration within the calibration curve range. For more complex matrices like plasma, a protein precipitation step is required.[7]

    • Protein Precipitation Protocol: To 100 µL of plasma sample, add 300 µL of cold Acetonitrile containing the internal standard. Vortex for 1 minute. Centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant to a clean vial for LC-MS analysis. This simple technique effectively removes the majority of proteins which can foul the LC column and MS source.[7]

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the analysis.

Table 1: Liquid Chromatography Parameters

Parameter Condition Rationale
Column High-Aqueous Stability C18 (e.g., Waters Acquity BEH C18), 2.1 x 50 mm, 1.7 µm Resists phase collapse under high aqueous conditions, ensuring reproducible retention for the polar analyte.[6]
Mobile Phase A 0.1% Formic Acid in Water Provides protons for ESI+ ionization and promotes sharp, symmetrical peak shapes.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, balancing analysis time and efficiency.
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min A gradient ensures the analyte is eluted as a sharp peak and the column is cleaned of less polar contaminants after each run.
Column Temp. 40°C Reduces mobile phase viscosity and can improve peak shape and reproducibility.

| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and peak distortion. |

Table 2: Mass Spectrometry Parameters

Parameter Condition Rationale
Ionization Mode ESI Positive The basic morpholine nitrogen is readily protonated.
Precursor Ion [M+H]⁺ m/z 238.1 Calculated for C₁₂H₁₉NO₃ + H⁺
MRM Transition 1 (Quantifier) m/z 238.1 → 112.1 Proposed fragmentation: Cleavage of the ethoxy-phenol bond, yielding the morpholin-ethoxy fragment. This is typically a stable and abundant ion.
MRM Transition 2 (Qualifier) m/z 238.1 → 86.1 Proposed fragmentation: Cleavage within the ethoxy bridge, yielding the protonated morpholine fragment.
Ion Source Temp. 550°C Optimizes desolvation of the ESI droplets.
IonSpray Voltage +5500 V Optimizes the formation of gas-phase ions.
Collision Gas Nitrogen Standard collision gas for CID fragmentation.

| Dwell Time | 100 ms | Balances sensitivity with the ability to acquire sufficient data points across the chromatographic peak. |

System Validation: The Cornerstone of Trust

An analytical method is only as reliable as its validation.[10] The protocol must be rigorously tested to prove it is fit for its intended purpose.[11] This validation process adheres to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12]

System Suitability Testing (SST)

Expertise: Before any sample analysis, the performance of the entire LC-MS system must be verified.[13] This is a non-negotiable quality control step. An SST solution (a mid-range concentration standard) is injected multiple times (n=5) at the beginning of each analytical run.

  • Acceptance Criteria:

    • Peak Area Precision: Relative Standard Deviation (RSD) ≤ 15%.

    • Retention Time Precision: RSD ≤ 2%.

    • Peak Shape: Tailing factor between 0.8 and 1.5.

    • Signal-to-Noise (S/N): >10 for the lowest calibration standard.

Failure to meet these criteria indicates a system problem (e.g., leaks, column degradation, MS source contamination) that must be rectified before proceeding.[14]

Method Validation Parameters
  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by injecting blank matrix samples and showing no significant interfering peaks at the analyte's retention time. The use of a qualifier MRM transition adds an extra layer of confidence.[15]

  • Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against concentration and applying a linear regression. An R² value of >0.99 is expected.

  • Accuracy and Precision:

    • Accuracy: Closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations and expressed as % recovery (typically 85-115%).

    • Precision: Closeness of repeated measurements. Assessed as RSD for QC samples at multiple levels. Intra-day precision (repeatability) and inter-day precision (intermediate precision) should be <15% RSD.[16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest concentration that can be reliably detected (typically S/N > 3).

    • LOQ: The lowest concentration that can be accurately and precisely quantified (typically S/N > 10 with accuracy and precision within 20%).

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1). This demonstrates the method's reliability for routine use.

Visualization of Workflows

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Standards & QCs a1 System Suitability Test (SST) p1->a1 p2 Prepare Samples (e.g., Protein Precipitation) a2 LC-MS/MS Acquisition p2->a2 a1->a2 If Pass d1 Peak Integration & Quantification a2->d1 d2 Data Review & Reporting d1->d2

Caption: High-level overview of the analytical workflow.

Diagram 2: Method Validation Logic

G node_end Validated Method Start Start Validation Specificity Start Validation Start->Specificity Linearity Start Validation Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Define Range LOQ_LOD Sensitivity (LOQ & LOD) Accuracy_Precision->LOQ_LOD Robustness Start Validation LOQ_LOD->Robustness Robustness->node_end

Caption: Logical flow for validating the analytical method per ICH guidelines.

References

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
  • Thermo Fisher Scientific. (n.d.). Development of Small Molecule System Suitability Standard (SMSS) for routine monitoring of the performance of a liquid chromatography/mass spectrometry.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Pesek, J., & Matyska, M. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online.
  • Caboni, P., et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Journal of Agricultural and Food Chemistry.
  • Caboni, P., et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. PubMed.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Phenomenex. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. myadlm.org.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • NIH. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies.
  • AACC. (2018). Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • Thermo Fisher Scientific. (n.d.). Analysis of pharmaceuticals, steroids and antibiotics using UHPLC- Orbitrap mass spectrometry with enhanced sensitivity, selectivity and minimal matrix effects.
  • NIH. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs.
  • Chem-Impex. (n.d.). 4-(2-Methoxy-ethoxy)phenol.
  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.
  • NIH. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials.
  • Wikipedia. (n.d.). Morpholine.

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Method

Application Notes &amp; Protocols: Strategic Derivatization of 4-[2-(Morpholin-4-yl)ethoxy]phenol for Enhanced Biological Profiling

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the morpholine ring is recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine ring is recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[1][2] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for developing viable drug candidates.[3] The molecule 4-[2-(Morpholin-4-yl)ethoxy]phenol combines this valuable heterocycle with a phenolic moiety—another recurring motif in pharmaceuticals known for its ability to participate in key hydrogen bonding interactions with biological targets.[4][5]

The parent molecule, 4-[2-(Morpholin-4-yl)ethoxy]phenol, thus represents a promising starting point for a targeted drug discovery campaign. The reactive phenolic hydroxyl group serves as a prime handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[6] Derivatization of this phenol can modulate the molecule's electronic properties, lipophilicity, and steric profile, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic properties.[7]

This guide provides a comprehensive framework for the strategic derivatization of 4-[2-(Morpholin-4-yl)ethoxy]phenol. It outlines detailed protocols for the synthesis of ether and ester derivatives, their subsequent purification and characterization, and a tiered approach to their biological evaluation, starting with foundational in vitro assays. The causality behind experimental choices is emphasized to provide researchers with a robust, self-validating system for generating novel chemical entities for biological testing.

Part 1: Chemical Derivatization Strategies & Protocols

The phenolic hydroxyl group is amenable to a variety of chemical transformations. The two most common and highly effective strategies for modifying phenols are O-alkylation to form ethers and O-acylation to form esters.[8] These modifications can significantly alter the compound's interaction with biological targets.

  • O-Alkylation (Ether Synthesis): Introducing an alkyl chain can increase lipophilicity, potentially enhancing membrane permeability. The choice of the alkyl group (e.g., simple alkyl, substituted benzyl) allows for probing specific hydrophobic pockets within a target protein's binding site.

  • O-Acylation (Ester Synthesis): Esterification can serve multiple purposes. It can act as a prodrug strategy, where the ester is cleaved in vivo to release the active phenol. Alternatively, the ester moiety itself can form crucial interactions with the biological target.[8]

Protocol: Synthesis of an Ether Derivative (e.g., 4-(2-(4-(Benzyloxy)phenoxy)ethyl)morpholine)

This protocol describes a classic Williamson ether synthesis, a reliable method for forming ethers from phenols.

Rationale: This reaction is chosen for its high efficiency and the wide availability of alkyl halides. Using a mild base like potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions.

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve 4-[2-(Morpholin-4-yl)ethoxy]phenol (1.0 eq) in anhydrous acetone or dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. The carbonate acts as a base to deprotonate the phenolic hydroxyl group.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to reflux (for acetone) or to 60-80 °C (for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes any remaining inorganic salts and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ether derivative.

Protocol: Synthesis of an Ester Derivative (e.g., 4-(2-morpholinoethoxy)phenyl benzoate)

This protocol details the synthesis of a phenolic ester using an acyl chloride.

Rationale: The use of an acyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) is a highly efficient method for ester formation. The reaction is typically fast and proceeds at room temperature.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 4-[2-(Morpholin-4-yl)ethoxy]phenol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen). Cool the solution in an ice bath (0 °C).

  • Addition of Base: Add triethylamine (TEA, 1.2 eq) to the solution. TEA acts as a scavenger for the HCl generated during the reaction.

  • Addition of Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. This removes excess TEA, unreacted benzoyl chloride, and any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester derivative.

Part 2: Analytical Characterization

Unambiguous characterization of the synthesized derivatives is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Purpose Expected Observations for Derivatives
¹H NMR Structural confirmation and purity assessment.Disappearance of the phenolic -OH proton signal. Appearance of new signals corresponding to the added alkyl or acyl group (e.g., benzylic protons around 5.0 ppm for the ether; aromatic protons of the benzoyl group for the ester).[9]
¹³C NMR Confirms the carbon skeleton of the new molecule.Shifts in the chemical shift of the carbon atom attached to the phenolic oxygen. Appearance of new carbon signals from the added moiety.
Mass Spectrometry (MS) Determination of the molecular weight.The molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the derivatized product.[3]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single, sharp peak indicates a pure compound. HPLC methods for morpholine-containing compounds often utilize reverse-phase columns (e.g., C18) with a mobile phase of acetonitrile and water, often with an additive like formic acid for MS compatibility.[6][10]

Part 3: Biological Evaluation Workflow

A tiered approach to biological testing allows for an efficient screening process, starting with broad, high-throughput assays and moving towards more specific and complex models for promising candidates.

Biological_Testing_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target-Oriented & Cell-Based Assays cluster_2 Tier 3: Advanced Studies A Compound Library (Parent & Derivatives) B Cytotoxicity Assay (e.g., MTT, LDH) Determine Non-toxic Concentration Range A->B Initial Safety C Primary Screening Assay (e.g., Antioxidant - DPPH Assay) A->C Initial Efficacy D Selection of 'Hit' Compounds (Low toxicity, High activity) B->D C->D E Target-Specific Assays (e.g., Kinase Inhibition Assay) D->E Mechanism of Action F Cell-Based Functional Assays (e.g., Anti-inflammatory, Anti-proliferative) D->F Cellular Context G Lead Compound Identification E->G F->G H Mechanism of Action Studies (e.g., Western Blot, qPCR) G->H I In Vivo Model Testing G->I

Caption: Tiered workflow for the biological evaluation of novel derivatives.

Protocol: Tier 1 - General Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing specific biological activities, it is crucial to determine the inherent toxicity of the new compounds. The MTT assay is a standard, colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[11] This allows for the identification of a non-toxic concentration range for subsequent experiments.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HeLa or HEK293) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (and the parent compound as a control) in the cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (concentration that inhibits cell growth by 50%) value for each compound.[11]

Protocol: Tier 1 - Primary Screening: Antioxidant Activity (DPPH Assay)

Rationale: Phenolic compounds are well-known for their antioxidant properties.[12] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method for screening the radical scavenging ability of compounds.[13] It serves as an excellent primary assay to determine if derivatization has altered the inherent antioxidant potential of the parent phenol.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox).

  • Reaction Setup: In a 96-well plate, add the DPPH solution to each well.

  • Compound Addition: Add the test compound solutions to the respective wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at ~517 nm. The scavenging of the DPPH radical by an antioxidant results in a decrease in absorbance.

  • Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).[14]

Conclusion and Future Directions

This guide provides a foundational strategy for the derivatization of 4-[2-(Morpholin-4-yl)ethoxy]phenol and its subsequent biological evaluation. By systematically modifying the phenolic hydroxyl group and employing a tiered screening approach, researchers can efficiently explore the structure-activity relationship of this promising scaffold. Compounds that exhibit low cytotoxicity and interesting activity in primary screens ('hits') can be advanced to more specific target-based and cell-based assays to elucidate their mechanism of action. This structured workflow, grounded in established chemical and biological protocols, provides a robust pathway for the development of novel and potentially therapeutic agents.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2024). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

  • Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

  • Lin, D., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Available at: [Link]

  • MDPI. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Available at: [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 533-538. Available at: [Link]

  • Xiang, J., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Available at: [Link]

  • ResearchGate. (2023). In vitroantioxidant activities of phenol derivatives (A) DPPH radical... Available at: [Link]

  • Craft, B. D., et al. (2012). Phenol-Based Antioxidants and the In Vitro Methods Used for Their Assessment. Montclair State University. Available at: [Link]

  • Lindahl, M., et al. (1996). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2023). A critical analysis on the concentrations of phenolic compounds tested using in vitro and in vivo Parkinson's disease models. Available at: [Link]

  • Manjula, S. N., et al. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences, 124(5), 1019-1023. Available at: [Link]

  • Platzer, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 882459. Available at: [Link]

  • ResearchGate. (2017). In vitro effects of some flavonoids and phenolic acids on human pyruvate kinase isoenzyme M2. Available at: [Link]

  • Google Patents. (n.d.). EP0649422B1 - Direct esterification of mycophenolic acid.
  • Google Patents. (n.d.). WO2005105771A1 - Process for preparation of mycophenolate mofetil and other esters of...
  • Yamashita, S., et al. (2011). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PMC. Available at: [Link]

  • ResearchGate. (2020). Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. Available at: [Link]

  • Google Patents. (n.d.). US20040167130A1 - Process for making mycophenolate mofetil by transesterification.
  • Google Patents. (n.d.). US20080300404A1 - Process for the Preparation of Mycophenolate Mofetil.
  • Google Patents. (n.d.). US7081432B2 - Alkylation catalyst and method for making alkylated phenols.
  • European Patent Office. (n.d.). EP3347336B1 - Process for the alkylation of phenols. Available at: [Link]

  • ResearchGate. (2022). Antioxidant mechanism of phenolic compounds. Available at: [Link]

  • Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
  • Boughendjioua, H., & Djemouai, N. (2023). Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. Journal of the American Nutrition Association. Available at: [Link]

  • Scott, K. A., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. Available at: [Link]

  • Scott, K. A., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. Available at: [Link]

  • D'Auria, M., et al. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. Available at: [Link]

  • Zhang, Z., et al. (2022). Acylation of phenols to phenolic esters with organic salts. RSC Publishing. Available at: [Link]

  • Sunc, K., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. Available at: [Link]

  • Google Patents. (n.d.). US7692047B2 - Process for the alkylation of phenols.
  • Google Patents. (n.d.). US4453004A - Process for the alkylation of phenolic compounds.
  • ResearchGate. (2023). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Available at: [Link]

  • Google Patents. (n.d.). US4870215A - Phenol alkylation process.
  • Kamauchi, H., et al. (2020). Synthesis of natural product-like polyprenylated phenols and quinones: Evaluation of their neuroprotective activities. PubMed. Available at: [Link]

  • ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. Available at: [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available at: [Link]

Sources

Application

Application Notes and Protocols: Formulation of 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride for In-Vivo Studies

Introduction: The Critical Role of Formulation in Preclinical Success The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, a significant one being the successful de...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Formulation in Preclinical Success

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, a significant one being the successful delivery of the compound to its target in a biological system. The formulation of a test article for in-vivo studies is not merely about solubilizing a compound; it is a critical determinant of its pharmacokinetic and pharmacodynamic (PK/PD) profile, and ultimately, its preclinical success.[1][2] An improper formulation can lead to misleading data, unnecessary animal use, and the premature termination of a promising candidate.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the formulation of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride (CAS: 1181457-78-2), a compound of interest in various research fields.[3] The principles and protocols outlined herein are designed to ensure scientific integrity, reproducibility, and the ethical conduct of animal studies. We will delve into the causality behind experimental choices, providing not just the "how" but the "why" to empower researchers in making informed decisions.

PART 1: Pre-formulation Assessment: Understanding the Molecule

Before any formulation work begins, a thorough understanding of the physicochemical properties of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is paramount.[1][4] This foundational knowledge guides the selection of appropriate vehicles and excipients, minimizing the risk of formulation-induced artifacts in experimental outcomes.

Key Physicochemical Parameters:

PropertyValue/InformationSignificance for Formulation
Chemical Structure Phenol and morpholine moieties.[3][5]The phenol group can be susceptible to oxidation. The morpholine group is basic and contributes to the hydrochloride salt form.
Molecular Formula C12H17NO3 · HCl[3]---
Molecular Weight 259.72 g/mol [3]---
Appearance Typically a solid.The physical form will dictate the initial handling and weighing procedures.
Solubility To be determined experimentally.This is the most critical parameter for developing a solution-based formulation. The hydrochloride salt suggests potential aqueous solubility.
pKa To be determined experimentally.The ionization state of the molecule at different pH values will significantly impact its solubility and permeability.
Stability To be determined experimentally.Assessment of stability in various solvents and pH conditions is crucial for ensuring the integrity of the dosing solution.
Protocol 1: Aqueous Solubility Determination

Objective: To determine the approximate aqueous solubility of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride at different pH values relevant to physiological conditions.

Materials:

  • 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.0

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to each solvent (PBS, citrate buffer, and deionized water) in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (HPLC is preferred for specificity).[6]

  • Express the solubility in mg/mL.

Causality: Understanding solubility at different pH values is critical. For instance, the stomach pH in fasted animals is typically between 1.5 and 3.5.[7] While acidic conditions might enhance the solubility of a basic compound, extreme pH values in a formulation can cause mucosal damage.[7]

PART 2: Formulation Development Strategies

The choice of formulation strategy is dictated by the intended route of administration, the required dose, and the physicochemical properties of the compound.[2]

Workflow for Formulation Development

G cluster_0 Pre-formulation cluster_1 Formulation Strategy cluster_2 Route of Administration cluster_3 Quality Control PFS Physicochemical Profiling (Solubility, Stability, pKa) Aqueous Aqueous Solution (e.g., Saline, PBS) PFS->Aqueous High Solubility Cosolvent Co-solvent System (e.g., PEG, Propylene Glycol) PFS->Cosolvent Moderate Solubility Suspension Suspension (e.g., Methylcellulose) PFS->Suspension Low Solubility IV Intravenous (IV) Aqueous->IV PO Oral (PO) Aqueous->PO IP Intraperitoneal (IP) Aqueous->IP Cosolvent->IV Cosolvent->PO Cosolvent->IP Suspension->PO QC Appearance, pH, Concentration (HPLC), Sterility IV->QC PO->QC IP->QC

Caption: Formulation development workflow.

Formulation for Intravenous (IV) Administration

For IV administration, a sterile, isotonic solution is the gold standard. The formulation must be free of particulates and pyrogens.

Key Considerations for IV Formulations:

  • pH: The pH should be as close to physiological pH (7.4) as possible. Acceptable ranges are generally between pH 4 and 8 for buffered vehicles and 3 to 9 for unbuffered vehicles.[8]

  • Tonicity: The formulation should ideally be isotonic to prevent hemolysis or crenation of red blood cells.[9]

  • Co-solvents: If aqueous solubility is insufficient, co-solvents like polyethylene glycol (PEG) 300/400, propylene glycol, or ethanol can be used.[10] However, their concentrations should be minimized to avoid toxicity.[11] For example, DMSO concentrations greater than 10% can cause ulceration.[7]

Protocol 2: Preparation of a Buffered Aqueous IV Formulation

Objective: To prepare a sterile, buffered aqueous solution of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride for intravenous administration.

Materials:

  • 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)[8]

  • Sterile phosphate buffer (e.g., 10 mM)

  • Sterile water for injection (WFI)

  • 0.22 µm sterile syringe filter

  • Sterile vials

Procedure:

  • Determine the target concentration of the compound based on the desired dose (mg/kg) and dosing volume (e.g., 5-10 mL/kg for mice).[7]

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of the compound.

  • Dissolve the compound in a minimal amount of sterile WFI.

  • Add the sterile buffer and bring the solution to the final volume with sterile saline or D5W.

  • Gently mix until the compound is completely dissolved.

  • Measure the pH of the final solution and adjust if necessary using sterile, dilute HCl or NaOH. The buffer capacity should be kept low to allow for rapid pH adjustment by bodily fluids.[9]

  • Sterilize the final formulation by passing it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Visually inspect the final solution for any particulates.

  • Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) and determine its stability over the intended period of use.

Formulation for Oral (PO) Administration

Oral formulations offer more flexibility and can be solutions, suspensions, or semi-solid formulations.[12] The choice depends on the compound's solubility and the desired absorption profile.

Key Considerations for PO Formulations:

  • Vehicle Selection: For soluble compounds, aqueous vehicles are preferred. For poorly soluble compounds, suspending agents like methylcellulose or carboxymethylcellulose (CMC) are commonly used.[13] Lipid-based formulations can also enhance the oral bioavailability of lipophilic compounds.[14]

  • Taste: While less critical for gavage, taste can be a factor in voluntary consumption studies. Sweeteners or flavor-masking agents may be incorporated.[12]

  • GI Tract Stability: The stability of the compound in the acidic environment of the stomach and the enzymatic environment of the intestines should be considered.

Protocol 3: Preparation of an Oral Suspension

Objective: To prepare a uniform and stable oral suspension of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride.

Materials:

  • 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride

  • Suspending vehicle (e.g., 0.5% w/v methylcellulose in purified water)

  • Mortar and pestle

  • Graduated cylinder

  • Stir plate and stir bar

Procedure:

  • Accurately weigh the required amount of the compound.

  • If necessary, gently grind the compound to a fine powder using a mortar and pestle to improve dispersion.

  • In a separate beaker, prepare the 0.5% methylcellulose vehicle by slowly adding the methylcellulose to vigorously stirring water.

  • In the mortar, add a small amount of the vehicle to the powdered compound to create a smooth paste (levigation).[1] This step is crucial for preventing clumping.

  • Gradually add the remaining vehicle to the paste while continuously mixing to form a uniform suspension.

  • Transfer the suspension to a suitable container and stir continuously with a stir bar before and during dose administration to ensure homogeneity.

  • Store the suspension under appropriate conditions and assess its physical stability (e.g., resuspendability) over time.

PART 3: Analytical Validation and Quality Control

Every formulation must be subjected to rigorous quality control to ensure its identity, strength, and purity.[1]

Protocol 4: HPLC Method for Concentration Verification

Objective: To verify the concentration of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride in the final formulation.

Rationale: HPLC is a robust and specific method for quantifying active pharmaceutical ingredients in various matrices.[6][15]

Illustrative HPLC Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a weak acid (e.g., 0.1% formic acid in water).[6]

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the compound (phenolic compounds often have absorbance maxima between 250-290 nm).[16]

  • Injection Volume: 10 µL

  • Standard Curve: Prepare a standard curve using known concentrations of the compound in the formulation vehicle.

Procedure:

  • Dilute a sample of the final formulation to fall within the range of the standard curve.

  • Inject the diluted sample and the standards onto the HPLC system.

  • Calculate the concentration of the compound in the formulation based on the peak area and the standard curve.

  • The measured concentration should be within an acceptable range of the target concentration (e.g., ±10%).

PART 4: In-Vivo Administration Considerations

The successful administration of the formulation is as critical as its preparation.

Key Administration Parameters:

RouteSpecies (Example)Dosing VolumeNeedle Gauge (Example)
IV (tail vein) Mouse5-10 mL/kg[7]27-30 G
PO (gavage) Rat5-10 mL/kg18-20 G (ball-tipped)
IP Mouse10-20 mL/kg25-27 G

Note: These are general guidelines and may need to be adjusted based on the specific study protocol and institutional guidelines.[13][17]

Animal Welfare:

  • All procedures should be performed by trained personnel.

  • The volume administered should be appropriate for the size of the animal to avoid discomfort or adverse effects.[17]

  • For IV injections, vasodilation of the tail vein using a heat lamp can improve success rates.[1]

  • After administration, animals should be monitored for any signs of distress or adverse reactions.

Conclusion: A Foundation for Reliable Data

The careful and systematic formulation of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is a non-negotiable prerequisite for obtaining reliable and reproducible in-vivo data. By understanding the physicochemical properties of the compound, selecting an appropriate formulation strategy, and implementing rigorous quality control, researchers can be confident that their experimental outcomes are a true reflection of the compound's biological activity, rather than an artifact of its delivery. Adherence to these principles not only enhances the scientific validity of the research but also upholds the highest standards of animal welfare.[7]

References

  • Techniques for Analysis of Plant Phenolic Compounds. National Institutes of Health. [Link]

  • Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. PRISYS Biotech. [Link]

  • SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Redalyc. [Link]

  • Review of the methods used for phenolic compounds identification and quantification. ResearchGate. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. [Link]

  • Morpholino-driven gene editing: a new horizon for disease treatment and prevention. National Institutes of Health. [Link]

  • Top Considerations When Developing Formulations for Injectable Solutions. Premier Consulting. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. ResearchGate. [Link]

  • In vivo toxicology of excipients commonly employed in drug discovery in rats. ScienceDirect. [Link]

  • Considerations in Formulation Development of Injectable Solutions. Contract Pharma. [Link]

  • Formulation. Cambridge MedChem Consulting. [Link]

  • In vivo delivery of morpholino oligos by cell-penetrating peptides. PubMed. [Link]

  • In vivo toxicology of excipients commonly employed in drug discovery in rats. PubMed. [Link]

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PubMed Central. [Link]

  • Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos. MDPI. [Link]

  • Designing and Ordering Morpholinos & Vivo-Morpholinos. Gene Tools. [Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. National Institutes of Health. [Link]

  • 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride. BIOFOUNT. [Link]

  • Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. [Link]

  • A Method to Characterize In Vivo Binding of Morpholinos for Drug Design. Bentham Science. [Link]

  • Drug Formulation Development and Clinical Trials: A Quick Guide for Biotech Companies. Sofpromed. [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PubMed Central. [Link]

  • Step-by-Step Drug Formulation Development Guide [Turn-Key Timeline]. Laboratorios Rubió. [Link]

  • Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. This document is designed for researche...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. This document is designed for researchers, chemists, and process development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. We will explore the underlying chemical principles, diagnose common experimental pitfalls, and provide robust, field-tested protocols to optimize your outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4-[2-(Morpholin-4-yl)ethoxy]phenol and what is the reaction mechanism?

The most common and industrially relevant synthesis is a variation of the Williamson Ether Synthesis .[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The core transformation involves two key steps:

  • Deprotonation: A strong base is used to deprotonate one of the hydroxyl groups of hydroquinone (benzene-1,4-diol), forming a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of an alkyl halide, in this case, N-(2-chloroethyl)morpholine, displacing the chloride leaving group to form the desired ether linkage.

Because hydroquinone has two acidic protons, careful control of stoichiometry is essential to favor the desired mono-alkylation product over the dialkylated byproduct.

Q2: What are the most critical factors leading to low yields in this synthesis?

Low yields in this specific Williamson ether synthesis can almost always be traced back to one or more of the following four factors:

  • Formation of a Dialkylated Byproduct: The primary cause of yield loss is often the formation of 1,4-bis[2-(morpholin-4-yl)ethoxy]benzene. This occurs when both hydroxyl groups of hydroquinone react with N-(2-chloroethyl)morpholine.

  • Incomplete Deprotonation: Insufficient or inappropriate choice of base, or the presence of water, can lead to incomplete formation of the reactive phenoxide intermediate, leaving hydroquinone unreacted.

  • Suboptimal Reaction Conditions: Factors such as solvent choice, reaction temperature, and reaction time can dramatically affect the rate and selectivity of the reaction. For instance, certain solvents may not fully dissolve the reactants or could participate in side reactions.[3]

  • Purification and Isolation Losses: The desired product must be carefully separated from unreacted starting materials, the dialkylated byproduct, and inorganic salts. The final conversion to the hydrochloride salt also requires precise conditions to ensure high purity and prevent product loss.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Issues

Problem: My reaction is incomplete. TLC and LC-MS analysis shows a significant amount of unreacted hydroquinone.
  • Probable Cause 1: Ineffective Deprotonation. The base you are using may be too weak, not used in sufficient quantity, or deactivated by moisture in the reaction vessel or solvent.

  • Solution:

    • Choice of Base: Use a strong base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). Ensure the base is fresh and of high purity.

    • Stoichiometry of Base: You must use at least one molar equivalent of the base relative to the hydroquinone you intend to react.

    • Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents, especially when working with highly reactive bases like NaH. The presence of water will consume the base and inhibit phenoxide formation.

  • Probable Cause 2: Poor Solubility. The hydroquinone or its corresponding salt may not be fully soluble in the chosen solvent, limiting its availability to react.

  • Solution:

    • Solvent Selection: Employ a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile. These solvents are excellent at dissolving ionic intermediates like the phenoxide salt.[2]

    • Phase-Transfer Catalysis: Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). A PTC can facilitate the reaction in a biphasic system (e.g., toluene and aqueous NaOH), shuttling the phenoxide from the aqueous phase to the organic phase to react with the alkyl halide, often improving yields and simplifying the workup.[4]

Problem: A major, less-polar byproduct has formed, complicating purification and reducing the yield of my desired mono-ether.
  • Probable Cause: Dialkylation. You are forming 1,4-bis[2-(morpholin-4-yl)ethoxy]benzene. This occurs when the stoichiometry of the reactants favors the second hydroxyl group reacting after the first one has formed the ether.

  • Solution: Strategic Control of Stoichiometry.

    • To statistically favor mono-alkylation, use a molar excess of hydroquinone relative to N-(2-chloroethyl)morpholine. A common starting point is a hydroquinone-to-alkyl halide ratio of 2:1 to 4:1. This ensures the alkyl halide is more likely to encounter an unreacted hydroquinone molecule than the already-formed mono-ether product. The unreacted hydroquinone can then be removed during the workup via an aqueous base wash.

Problem: My final hydrochloride salt is an oil or is difficult to crystallize, resulting in low isolated yield.
  • Probable Cause 1: Impurities in the Free Base. The crude 4-[2-(Morpholin-4-yl)ethoxy]phenol (free base) may contain residual starting materials or byproducts that inhibit crystallization of the salt.

  • Solution:

    • Purify the Free Base First: Before attempting salt formation, purify the free base. This can be achieved by column chromatography on silica gel or by recrystallization.

    • Thorough Workup: During the aqueous workup, ensure you perform sufficient washes to remove all inorganic salts and unreacted hydroquinone. A wash with a dilute NaOH solution will remove acidic phenols, followed by a water wash and a brine wash to remove residual base and salts.

  • Probable Cause 2: Incorrect Salt Formation Technique. The choice of solvent and the method of HCl addition are critical for obtaining a crystalline solid.

  • Solution:

    • Solvent for Precipitation: Dissolve the purified free base in a solvent in which the hydrochloride salt is poorly soluble. Common choices include isopropanol (IPA), ethyl acetate, or diethyl ether.

    • Controlled HCl Addition: Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or HCl in isopropanol) to the stirred solution of the free base. Adding the acid too quickly can cause the product to "oil out." If an oil forms, try gently heating the mixture to dissolve it and then allowing it to cool slowly, possibly with scratching of the flask wall to induce crystallization.

Data & Visualization

Table 1: Troubleshooting Reaction Parameters
ParameterCommon IssueRecommended ActionScientific Rationale
Stoichiometry Formation of dialkylated byproduct.Use a molar excess of hydroquinone (e.g., 2-4 equivalents).Increases the statistical probability of N-(2-chloroethyl)morpholine reacting with hydroquinone instead of the mono-alkylated product.
Base Incomplete reaction; unreacted hydroquinone remains.Use a strong, fresh base (NaOH, KOH, NaH) under anhydrous conditions.Ensures complete and rapid formation of the nucleophilic phenoxide required for the SN2 reaction.
Solvent Slow or stalled reaction; poor reactant solubility.Use a polar aprotic solvent (e.g., DMF, Acetonitrile).Polar aprotic solvents effectively solvate the cation of the phenoxide salt without interfering with the nucleophile, accelerating the SN2 reaction rate.[3]
Temperature Reaction is too slow.Gently heat the reaction mixture (e.g., 60-80 °C).Increases the kinetic energy of the molecules, leading to a higher frequency of effective collisions and an increased reaction rate, as described by the Arrhenius equation.[5]
Purification Product is oily or impure.Purify the free base by chromatography or recrystallization before forming the hydrochloride salt.Removes neutral byproducts and starting materials that can act as crystallization inhibitors for the final salt product.
Diagrams of Key Processes

G cluster_main Primary Reaction Pathway cluster_side Key Side Reaction HQ Hydroquinone Phenoxide Mono-phenoxide Ion HQ->Phenoxide + Base (-H+) Product Desired Product 4-[2-(Morpholin-4-yl)ethoxy]phenol Phenoxide->Product SN2 Attack (-Cl-) AlkylHalide N-(2-chloroethyl)morpholine AlkylHalide->Product Byproduct Dialkylated Byproduct Product->Byproduct + Base, + AlkylHalide2 DiPhenoxide Di-phenoxide Ion AlkylHalide2 N-(2-chloroethyl)morpholine G start Low Yield Observed check_sm Analysis shows high starting material? start->check_sm check_bp Analysis shows major byproduct? check_sm->check_bp No sol_base ACTION: - Use stronger/fresher base - Ensure anhydrous conditions - Check solvent choice check_sm->sol_base Yes check_pur Product is oily or impure after isolation? check_bp->check_pur No sol_stoich ACTION: - Use molar excess of hydroquinone (2-4 eq.) check_bp->sol_stoich Yes sol_purify ACTION: - Purify free base before salt formation - Optimize crystallization solvent check_pur->sol_purify Yes end Yield Optimized check_pur->end No sol_base->end sol_stoich->end sol_purify->end

Sources

Optimization

Technical Support Center: Side Product Formation in Morpholine Compound Synthesis

Welcome to the Technical Support Center for Morpholine Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formati...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during the synthesis of morpholine and its derivatives. Morpholine is a crucial scaffold in medicinal chemistry, and ensuring its purity is paramount for downstream applications.[1][2] This resource provides in-depth troubleshooting guides, detailed protocols, and frequently asked questions to support your synthetic endeavors.

Part 1: Synthesis via Dehydration of Diethanolamine (DEA)

This is one of the most common industrial methods for producing morpholine, typically involving the use of a strong acid like sulfuric or hydrochloric acid to facilitate the dehydration and cyclization of diethanolamine (DEA).[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing morpholine from diethanolamine?

A1: The primary side product of concern is 2-(2-hydroxyethoxy)ethylamine . Its formation is mechanistically related to the main reaction pathway and can be challenging to separate from the desired morpholine product due to similar physical properties. Other byproducts can include unreacted diethanolamine and high-molecular-weight condensation products, often appearing as a dark, viscous residue.[3]

Q2: My reaction has resulted in a low yield and a dark, viscous product. What is the likely cause?

A2: This is a common issue often attributed to several factors.[5] Firstly, the reaction temperature may be too high, leading to charring and polymerization. Secondly, the concentration of the acid catalyst might be incorrect, leading to incomplete reaction or side reactions.[5] Lastly, inefficient removal of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield.[3]

Troubleshooting Guide: Dehydration of Diethanolamine
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Morpholine 1. Incomplete reaction due to insufficient heating time or temperature. 2. Reaction equilibrium not driven to completion due to inefficient water removal.[3] 3. Incorrect acid concentration.[5]1. Ensure the reaction is maintained at the optimal temperature (typically 190-210°C) for the specified duration (e.g., 15 hours).[6] 2. Use an efficient distillation setup to remove water as it forms. 3. Carefully control the amount and concentration of the acid catalyst.
Presence of 2-(2-hydroxyethoxy)ethylamine Impurity This side product forms from an intermolecular reaction between two molecules of diethanolamine.While difficult to eliminate completely, its formation can be minimized by slow, controlled heating and maintaining the correct reaction stoichiometry. Fractional distillation is crucial for purification.
Dark, Viscous Product/Charring 1. Excessive reaction temperature. 2. Localized overheating ("hot spots") in the reaction mixture.1. Maintain a consistent temperature within the recommended range. 2. Ensure vigorous and uniform stirring throughout the reaction.
Solidification of Reaction Mixture Upon Cooling The product, morpholine hydrochloride, is a solid at room temperature.[6]Plan to pour the reaction mixture out of the flask while it is still hot (e.g., around 160°C) to prevent it from solidifying inside the reaction vessel.[6]
Reaction Mechanism & Side Product Formation

G DEA1 Diethanolamine (DEA) Protonated_DEA Protonated DEA DEA1->Protonated_DEA H+ Intermediate1 Carbocation Intermediate Protonated_DEA->Intermediate1 -H2O Morpholine Morpholine Intermediate1->Morpholine Intramolecular Cyclization Side_Product 2-(2-hydroxyethoxy)ethylamine (Side Product) Intermediate1->Side_Product Intermolecular Attack by DEA2 DEA2 Another DEA Molecule

Caption: Mechanism of morpholine synthesis from DEA and formation of a key side product.

Experimental Protocol: Synthesis of Morpholine from Diethanolamine

This lab-scale protocol is adapted from established procedures.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine.

  • Acidification: With stirring, carefully and slowly add concentrated hydrochloric acid until the pH of the mixture is approximately 1. This reaction is highly exothermic.[6]

  • Dehydration/Cyclization: Heat the diethanolamine hydrochloride solution to drive off the water. Once the water is removed, increase the temperature to 200-210°C and maintain this temperature for 15 hours.

  • Workup (Initial): Allow the reaction mixture to cool to approximately 160°C and then pour it into a dish to solidify. This prevents the product from solidifying within the flask.[6]

  • Free-Basing: Grind the solidified morpholine hydrochloride and mix it thoroughly with 50 g of calcium oxide.

  • Distillation: Transfer the mixture to a suitable flask and perform a distillation using a strong, dry flame to collect the crude, wet morpholine.

  • Drying and Purification:

    • Dry the crude morpholine by stirring it over potassium hydroxide pellets for at least 30 minutes.

    • Decant the morpholine and perform a final fractional distillation, collecting the fraction that boils between 126-129°C.[5]

Part 2: Synthesis of N-Substituted Morpholines

N-substituted morpholines are a large class of compounds with diverse applications.[7][8] Common synthetic routes include N-alkylation, reductive amination, and Buchwald-Hartwig amination.

Section 2.1: N-Alkylation

This method involves the reaction of morpholine with an alkylating agent, such as an alkyl halide or an alcohol under catalytic conditions.[9]

Q: I am attempting to N-alkylate morpholine with an alcohol and a CuO-NiO/γ-Al2O3 catalyst, but the selectivity for my desired product is low. Why?

A: Low selectivity in this reaction can be due to several factors. If the reaction temperature is too high (e.g., above 220°C), ring-opening of the morpholine can occur, leading to undesired byproducts.[9] Additionally, the nature of the alcohol plays a significant role; secondary alcohols tend to have lower product selectivity compared to primary alcohols because the resulting ketone intermediate is a poorer electrophile than an aldehyde.[9]

Troubleshooting Guide: N-Alkylation of Morpholine
Problem Potential Cause(s) Recommended Solution(s)
Low Conversion 1. Insufficient catalyst activity. 2. Reaction temperature is too low. 3. Short contact time with the catalyst.1. Ensure the catalyst is properly activated before use. 2. Optimize the reaction temperature; for N-methylation with methanol, around 220°C is often optimal.[9] 3. Adjust the flow rate (LHSV) to allow for sufficient contact time.
Low Selectivity (e.g., ring-opening) Reaction temperature is too high.[9]Carefully control the reaction temperature to avoid exceeding the optimal range.
Formation of Ketone Byproduct When using secondary alcohols as the alkylating agent.[9]This is an inherent challenge with secondary alcohols. Consider using a primary alcohol if the desired alkyl group allows for it.
Section 2.2: Reductive Amination

Reductive amination is a versatile method for forming N-substituted morpholines by reacting morpholine with a ketone or aldehyde in the presence of a reducing agent.[10][11]

Q: My reductive amination reaction between morpholine and a ketone shows very low conversion. What are the possible reasons?

A: Low conversion in reductive amination can be a significant hurdle. One common issue is the choice of reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion intermediate without significantly reducing the starting ketone.[5] The pH of the reaction is also critical; it must be acidic enough to facilitate iminium ion formation but not so acidic that it protonates the morpholine, rendering it non-nucleophilic.

Troubleshooting Workflow: Low Conversion in Reductive Amination

G Start Problem: Low Conversion in Reductive Amination Check_Reagents Check Reducing Agent Start->Check_Reagents Check_pH Check Reaction pH Start->Check_pH Check_Ketone Assess Ketone Reactivity Start->Check_Ketone Solution1 Switch to a more effective reducing agent, e.g., NaBH(OAc)₃ Check_Reagents->Solution1 Is it ineffective? Solution2 Optimize pH with a buffer or mild acid Check_pH->Solution2 Is it suboptimal? Solution3 Activate ketone with a Lewis acid (e.g., Ti(OiPr)₄) or consider a two-step procedure (imine formation then reduction) Check_Ketone->Solution3 Is it unreactive?

Caption: Troubleshooting workflow for low conversion in reductive amination.

Section 2.3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-arylmorpholines from aryl halides.[12][13]

Q: I am attempting a Buchwald-Hartwig amination to synthesize an N-arylmorpholine, but I am getting a complex mixture of products and low yield. What could be the issue?

A: The success of a Buchwald-Hartwig amination is highly dependent on the electronic properties of the substrates and the specific catalyst system used.[5] A common issue is the use of electron-poor aryl halides, which can lead to complex product mixtures.[5] Competing side reactions, such as Heck arylation, can also occur.[5] The choice of palladium catalyst and ligand is critical, and what works for one substrate pair may not be optimal for another.

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause(s) Recommended Solution(s)
Low Yield/Complex Mixture 1. Use of electron-poor aryl halides.[5] 2. Suboptimal catalyst/ligand combination. 3. Incorrect base or solvent.1. The reaction generally performs better with electron-rich or electron-neutral aryl halides.[5] 2. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos). 3. Common bases include NaOtBu or K₃PO₄. Ensure the solvent is anhydrous.
Heck Arylation Side Product This can be a competing pathway, especially with certain substrates.[5]Optimize the reaction conditions (temperature, catalyst loading) to favor the amination pathway. A change in ligand may also be necessary.
Decomposition of Catalyst The palladium catalyst can be sensitive to air and moisture.Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Part 3: Analytical Methods for Impurity Detection

Accurate identification and quantification of side products are crucial for process optimization and ensuring the final product's purity.

Q: How can I detect and quantify morpholine and its related impurities in my final product?

A: Several analytical techniques can be employed. Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS), is excellent for separating and identifying volatile compounds like morpholine and N-ethylmorpholine.[14][15] For non-volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is a suitable alternative.[16][17] Since morpholine lacks a strong UV chromophore, detection can be achieved using a Refractive Index (RI) detector or by derivatization.[17][18] Ion Chromatography (IC) with suppressed conductivity detection is another highly sensitive method for determining morpholine, especially at trace levels in pharmaceutical products.[18]

General Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Accurately weigh a sample of the crude or purified product and dissolve it in a suitable solvent (e.g., methanol, dichloromethane) to a known concentration (e.g., 1 mg/mL).

  • Instrument Setup (Example Conditions):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: 1 µL, split or splitless mode depending on concentration.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.

  • Analysis: Inject the sample and acquire the chromatogram and mass spectra. Identify peaks by comparing their retention times and mass spectra to those of authentic standards of morpholine and suspected side products (e.g., diethanolamine, N-ethylmorpholine). Quantification can be performed using an internal standard or an external calibration curve.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Retrieved from [Link]

  • Luo, C., Qian, C., Luo, H., Feng, L., & Chen, X. (2025). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Retrieved from [Link]

  • USDA. (n.d.). Morpholine - Processing. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. Retrieved from [Link]

  • Sabu, S., Saranya, P. V., & Anilkumar, G. (2021). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved from [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. Retrieved from [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2023, November 30). Liquid phase method for morpholine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • Laemmle, G. J. (1957). U.S. Patent No. 2,776,972. Washington, DC: U.S. Patent and Trademark Office.
  • Li, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-ETHYLMORPHOLINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN102206196B - Method for recovering morpholine from acidic waste water containing morpholine.
  • Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Chinese Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Henan Haofei Chemical Co.,Ltd. (2018, April 12). Morpholine production method. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Phenol Etherification

Welcome to the technical support center for phenol etherification. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenol etherification. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of aryl ethers. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can design robust, self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing phenol ethers, and how do I choose the right one?

The choice of method depends critically on your substrates' steric and electronic properties, and the desired reaction scale. The three most common strategies are:

  • Williamson Ether Synthesis: This is the most traditional and widely used method, involving the SN2 reaction of a phenoxide ion with an alkyl halide.[1][2] It is ideal for primary alkyl halides and relatively unhindered phenols. Secondary halides can lead to competing elimination reactions, while tertiary halides are generally unsuitable.[2]

  • Mitsunobu Reaction: This reaction allows for the coupling of a phenol with a primary or secondary alcohol under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[3][4] It is particularly valuable for sterically hindered substrates or when inversion of stereochemistry at a chiral alcohol is required.[4][5]

  • Buchwald-Hartwig Amination (Etherification Variant): This palladium-catalyzed cross-coupling reaction is used to form diaryl ethers from an aryl halide/triflate and a phenol.[6][7] It is the method of choice for constructing C(aryl)-O-C(aryl) bonds, which are inaccessible via the Williamson synthesis.[1]

Q2: How do I select the appropriate base for a Williamson etherification?

The base's primary role is to deprotonate the phenol (pKa ≈ 10) to form the more nucleophilic phenoxide. The ideal base should be strong enough to achieve complete deprotonation without causing side reactions.

  • For simple, unactivated phenols: Strong inorganic bases like sodium hydroxide (NaOH)[8], potassium hydroxide (KOH)[9], or sodium hydride (NaH) are effective. NaH has the advantage of forming H₂ gas as the only byproduct, driving the reaction forward.

  • For sensitive substrates: Milder bases like potassium carbonate (K₂CO₃)[10] or cesium carbonate (Cs₂CO₃)[11] are preferred. Carbonates are particularly useful as they are less harsh and can be easily removed during workup. Cs₂CO₃ is often more effective due to the higher solubility of cesium phenoxides and the "cesium effect," which enhances nucleophilicity.

  • For electron-deficient phenols (e.g., nitrophenols): These phenols are more acidic, so a weaker base like K₂CO₃ is often sufficient and can minimize side reactions.[12]

BaseConjugate Acid pKaCommon SolventsKey Considerations
NaH~36 (H₂)THF, DMFIrreversible deprotonation; requires anhydrous conditions.
KOH/NaOH~15.7 (H₂O)Water, Alcohols, DMSOStrong, inexpensive; can introduce water, potentially reducing reactivity.[12]
K₂CO₃~10.3 (HCO₃⁻)Acetone, DMF, MeCNMild, common, and effective for most phenols. Finely powdered form is best.[10]
Cs₂CO₃~10.3 (HCO₃⁻)DMF, Toluene, MeCNExcellent for difficult couplings due to high solubility and the "cesium effect".[11]
Q3: What is the role of the solvent, and how does it affect selectivity?

The solvent is a critical parameter that influences both reaction rate and selectivity, particularly the competition between O-alkylation and C-alkylation.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile, THF): These are the preferred choice for Williamson ether synthesis. They effectively solvate the cation (e.g., K⁺, Na⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic and reactive. This environment strongly favors the desired O-alkylation .

  • Protic Solvents (Water, Ethanol, Trifluoroethanol): These solvents should generally be avoided. They form strong hydrogen bonds with the phenoxide oxygen, creating a solvent shell that shields it and reduces its nucleophilicity.[13] This hindrance can make the ortho and para positions of the aromatic ring more competitive nucleophiles, leading to undesired C-alkylation byproducts.[13]

Q4: When should I consider using a phase-transfer catalyst (PTC)?

Phase-transfer catalysis is an excellent technique for reactions involving a water-soluble base (like NaOH) and an organic-soluble phenol/alkylating agent. A PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs.[14]

Use a PTC when:

  • You are performing a large-scale reaction where using large volumes of anhydrous solvents is costly or hazardous.[15]

  • Your reaction is sluggish under standard biphasic conditions.

  • You want to use an inexpensive aqueous base like NaOH but need to avoid C-alkylation and other water-related side reactions.[16]

  • Solvent-free conditions are desired; PTCs like PEG400 can enable efficient etherification without any solvent.[15][17][18]

Troubleshooting Guide

This section addresses specific issues encountered during phenol etherification experiments in a direct question-and-answer format.

Problem 1: My reaction yield is very low or non-existent.

This is the most common issue, often stemming from one of several root causes. Use the following decision tree to diagnose the problem.

G start Low or No Yield check_deprotonation Is phenol deprotonation complete? start->check_deprotonation check_reagents Are reagents and conditions optimal? start->check_reagents base_strength Base pKa > Phenol pKa? check_deprotonation->base_strength Check Base leaving_group Is leaving group effective? (I > Br > OTs > Cl) check_reagents->leaving_group Check Alkylating Agent anhydrous Are conditions anhydrous? base_strength->anhydrous Yes solution_base Use stronger base (e.g., NaH) or milder base in aprotic solvent (e.g., K2CO3 in DMF). base_strength->solution_base No anhydrous->check_reagents Yes solution_anhydrous Dry solvents and reagents. Water hydrates the phenoxide, reducing nucleophilicity. anhydrous->solution_anhydrous No sterics Is alkyl halide primary? leaving_group->sterics Yes solution_lg Use a more reactive halide (e.g., switch from chloride to bromide). leaving_group->solution_lg No monitoring Is reaction monitored (TLC/GC)? sterics->monitoring Yes solution_sterics E2 elimination is competing. Use Mitsunobu reaction or Buchwald-Hartwig coupling. sterics->solution_sterics No (2° or 3°) success Reaction Optimized monitoring->success Yes, reaction proceeds solution_temp Increase temperature moderately (e.g., from RT to 60-80°C). Consider a PTC to enhance rate. monitoring->solution_temp No, no conversion

Caption: Troubleshooting workflow for low-yield phenol etherification.

Problem 2: I am observing significant C-alkylation alongside my desired O-alkylated product.

Cause: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (ortho and para positions). C-alkylation occurs when the ring acts as the nucleophile.[13]

Solutions & Scientific Rationale:

  • Change Your Solvent: This is the most critical factor. As discussed in the FAQs, switch from any protic solvent (water, alcohols) to a polar aprotic solvent like DMF or acetonitrile.[13] Protic solvents solvate the oxygen atom, sterically blocking it and making the carbon atoms of the ring more accessible for attack.

  • Examine the Counter-ion: "Harder" cations (smaller, more charge-dense) like Li⁺ coordinate more tightly to the "hard" oxygen atom, favoring O-alkylation. "Softer" cations like Cs⁺ can sometimes lead to more dissociated "naked" anions, which may have increased C-alkylation in some contexts, but this is highly system-dependent. For practical purposes, solvent choice is the dominant factor.

  • Lower the Reaction Temperature: C-alkylation often has a higher activation energy than O-alkylation. Running the reaction at the lowest feasible temperature that still allows for a reasonable rate can improve selectivity for the O-alkylated product.

Problem 3: My reaction is clean, but extremely slow, especially with a hindered phenol.

Cause: Steric hindrance around the phenolic oxygen or on the alkylating agent can dramatically slow the rate of an SN2 reaction.

Solutions & Scientific Rationale:

  • Switch to the Mitsunobu Reaction: This is often the best solution for coupling sterically hindered secondary alcohols or phenols.[19][20] The mechanism does not involve a direct SN2 attack by the phenoxide on the alkyl halide. Instead, the alcohol is activated by forming a phosphonium intermediate, which is then displaced by the phenol.[5]

  • Increase Reaction Concentration & Use Sonication: For sluggish Mitsunobu reactions with hindered substrates, increasing the concentration (e.g., from 0.1 M to 1.0 M or higher) and applying sonication can dramatically decrease reaction times from days to minutes.[19] Sonication provides the necessary energy for efficient mixing in viscous, concentrated solutions.[19]

  • Use a More Reactive Alkylating Agent: If using the Williamson synthesis, switch to an alkyl iodide. The C-I bond is weaker and iodide is a better leaving group than bromide or chloride, which can accelerate the reaction.

Problem 4: I have a competing nucleophilic group in my molecule (e.g., an amine).

Cause: If another nucleophile is present, it can compete with the phenol for the alkylating agent. For instance, a tertiary amine can be quaternized by an alkyl halide.[21]

Solutions & Scientific Rationale:

  • Protect the Competing Group: The most robust solution is to install a protecting group on the competing nucleophile. For example, an amine can be protected as a carbamate (Boc, Cbz) or an amide. The phenol can then be selectively alkylated, followed by deprotection.

  • Use the Mitsunobu Reaction: The Mitsunobu reaction requires an acidic pronucleophile (pKa < 13).[3][4] Since phenols (pKa ≈ 10) are significantly more acidic than aliphatic amines (pKa ≈ 35-40), the reaction will overwhelmingly favor ether formation.

  • Control Stoichiometry and Conditions: In some cases, careful control of base stoichiometry can work. Using exactly one equivalent of a base that is strong enough to deprotonate the phenol but not other groups may provide some selectivity, but this is often low-yielding and less reliable than protection.

Key Experimental Protocols

Protocol 1: General Williamson Ether Synthesis (K₂CO₃ in DMF)

This protocol is a reliable starting point for the etherification of a simple phenol with a primary alkyl bromide.

G cluster_0 Setup & Reaction cluster_1 Workup & Purification A 1. Add phenol (1.0 eq), K2CO3 (1.5 eq), and DMF to a dry flask. B 2. Stir under N2 atmosphere. A->B C 3. Add alkyl bromide (1.1 eq) dropwise at room temp. B->C D 4. Heat to 60-80°C and monitor by TLC. C->D E 5. Cool to RT, pour into water, and extract with ethyl acetate. D->E Once complete F 6. Wash organic layer with brine, dry over Na2SO4. E->F G 7. Concentrate in vacuo. F->G H 8. Purify by column chromatography. G->H

Caption: Standard workflow for Williamson ether synthesis.

Methodology:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.), finely powdered potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, ~0.5 M).

  • Flush the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkyl bromide (1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60–80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the phenol starting material is consumed.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for a Hindered Phenol

This protocol is adapted for substrates where the Williamson synthesis fails due to steric hindrance.

Methodology:

  • To a dry, inert-atmosphere flask, add the phenol (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly, add a solution of diisopropyl azodicarboxylate (DIAD, 1.5 eq.) in THF dropwise over 15-20 minutes. A color change and/or formation of a precipitate is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazide, which can be challenging to remove. Purification is typically achieved by column chromatography. Sometimes, precipitating the byproducts by adding a nonpolar solvent (like hexanes/ether) before filtration can simplify purification.

References

  • Halpern, M. (n.d.). Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol. PTC Organics. [Link]

  • Cao, Y. Q., & Pei, B. G. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications, 30(10), 1759-1763. [Link]

  • Cao, Y. Q., & Pei, B. G. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Marcel Dekker, Inc. [Link]

  • Halpern, M. (n.d.). PTC Etherification of a Phenol. PTC Organics. [Link]

  • Taj, S., & Ahmed, S. (2025). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Research Square. [Link]

  • Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?[Link]

  • Wikipedia. (n.d.). Phenol ether. [Link]

  • Cao, Y. Q., & Pei, B. G. (2000). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. [Link]

  • Lin, X., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry. [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]

  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. [Link]

  • Gaikwad, S. T., et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]

  • Ali, M. A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

  • Burgos, C. H., et al. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. ResearchGate. [Link]

  • Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

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Optimization

4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride stability issues in solution

A Guide for Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide This section is designed to help you diagnose and resolve common stability issues you may encounter with 4-[2-(Morpholin-4-yl)...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide

This section is designed to help you diagnose and resolve common stability issues you may encounter with 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride solutions.

Issue 1: Precipitation or Cloudiness Observed in Solution

Q1: My solution of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride has become cloudy or has formed a precipitate. What is the likely cause and how can I resolve this?

A1: Precipitation or cloudiness in a solution of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is often related to pH, solvent choice, or concentration.

  • Causality: The hydrochloride salt of this compound is generally more water-soluble than its free base form. If the pH of your solution increases, the compound can convert to its less soluble free base, leading to precipitation. This is a common issue with amine-containing compounds. Additionally, exceeding the solubility limit in a given solvent system, or temperature fluctuations affecting solubility, can also cause precipitation.

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your solution. For hydrochloride salts, a slightly acidic pH generally ensures maximum solubility. If the pH is neutral or basic, this is a likely cause.

    • Adjust pH: If the pH is high, you can try to re-solubilize the compound by adding a small amount of dilute acid (e.g., 0.1 M HCl) dropwise while stirring.

    • Solvent System Review: If pH is not the issue, reconsider your solvent. While the hydrochloride salt is expected to have aqueous solubility, you might need to use a co-solvent system (e.g., water with a small percentage of ethanol or DMSO) to maintain solubility, especially at higher concentrations.[1] Note that long-term storage in solutions containing co-solvents should be validated for stability.[1]

    • Concentration Check: Ensure that you have not exceeded the compound's solubility limit in your chosen solvent at the experimental temperature. You may need to prepare a more dilute solution.

G start Precipitation/Cloudiness Observed check_ph Measure pH of Solution start->check_ph is_ph_high Is pH Neutral or Basic? check_ph->is_ph_high adjust_ph Acidify Solution (e.g., dilute HCl) is_ph_high->adjust_ph Yes check_solvent Review Solvent System is_ph_high->check_solvent No recheck_solubility Re-evaluate Solubility adjust_ph->recheck_solubility resolved Issue Resolved recheck_solubility->resolved is_solvent_optimal Is Solvent Appropriate? check_solvent->is_solvent_optimal use_cosolvent Consider Co-solvent (e.g., EtOH, DMSO) is_solvent_optimal->use_cosolvent No check_concentration Verify Concentration is_solvent_optimal->check_concentration Yes use_cosolvent->recheck_solubility is_conc_high Exceeds Solubility Limit? check_concentration->is_conc_high dilute_solution Prepare a More Dilute Solution is_conc_high->dilute_solution Yes is_conc_high->resolved No dilute_solution->resolved

Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Solution Develops a Yellow or Brown Color

Q2: My initially colorless solution of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride has turned yellow/brown over time. What does this indicate and is the compound still usable?

A2: The development of color in a solution containing a phenolic compound often suggests oxidative degradation.

  • Causality: The phenol group in the molecule is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This oxidation can lead to the formation of colored quinone-type structures. The rate of this degradation can be influenced by factors such as pH, temperature, and light exposure.[2][3]

  • Troubleshooting Steps:

    • Assess Storage Conditions:

      • Light Exposure: Was the solution protected from light? Phenolic compounds can be light-sensitive.[4][5] Store solutions in amber vials or wrap containers in aluminum foil.

      • Headspace/Oxygen: Was the container sealed properly with minimal headspace? The presence of oxygen can accelerate oxidation.[3] Consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage.

      • Temperature: Was the solution stored at the recommended temperature (typically 2-8°C or -20°C)? Higher temperatures can increase the rate of degradation.[3][4][5]

    • Purity Check: If possible, analyze the colored solution by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] Compare the chromatogram to that of a freshly prepared solution. The appearance of new peaks or a decrease in the main peak area would confirm degradation.

    • Usability: The presence of color indicates that the compound has started to degrade. For sensitive quantitative experiments, it is highly recommended to prepare a fresh solution. For less sensitive screening applications, the usability would depend on the extent of degradation.

Frequently Asked Questions (FAQs)

Q3: What are the optimal storage conditions for a stock solution of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride?

A3: Based on the chemical structure, the following storage conditions are recommended to maximize stability:

ParameterRecommendationRationale
Temperature 2-8°C (short-term) or -20°C to -80°C (long-term)Lower temperatures slow down chemical degradation rates.[3][5]
Light Protect from light (use amber vials or foil)The phenolic ring is susceptible to photodegradation.[3][4]
pH Slightly acidic (pH 4-6)Maintains the protonated (hydrochloride salt) form, enhancing solubility and potentially reducing oxidation.[8][9]
Atmosphere Store under an inert gas (N₂ or Ar)Minimizes exposure to oxygen, which can cause oxidative degradation of the phenol group.[3]

Q4: What are the potential degradation pathways for this compound in solution?

  • Oxidation of the Phenol: The hydroxyl group on the phenol ring is susceptible to oxidation, which can lead to the formation of quinones and other colored byproducts. This is often catalyzed by light, oxygen, and metal ions.[10]

  • Hydrolysis of the Ether Linkage: Although generally stable, the ether linkage could potentially undergo hydrolysis under harsh acidic or basic conditions, though this is less likely under typical experimental conditions.

  • Degradation of the Morpholine Ring: The morpholine ring is generally stable, but under certain oxidative conditions or in the presence of specific enzymes, it can be cleaved.[11]

G main {4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride | Phenol | Ether | Morpholine} oxidation oxidation main->oxidation hydrolysis hydrolysis main->hydrolysis ring_cleavage ring_cleavage main->ring_cleavage quinones quinones oxidation->quinones cleaved_ether cleaved_ether hydrolysis->cleaved_ether cleaved_morpholine cleaved_morpholine ring_cleavage->cleaved_morpholine

Caption: Inferred degradation pathways of the molecule.

Q5: How can I perform a basic stability study on my solution?

A5: A forced degradation study can provide valuable insights into the stability of your compound under various stress conditions.

Protocol: Forced Degradation Study

This protocol outlines a basic approach to assess the stability of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride in solution.

1. Materials:

  • 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride

  • Solvent of interest (e.g., water, PBS, cell culture media)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Calibrated oven, photostability chamber

2. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot and Stress: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. Protect a control sample from all stress conditions (store at -20°C in the dark).

    • Acidic Condition: Add 0.1 M HCl to an aliquot to achieve a final pH of ~1-2.

    • Basic Condition: Add 0.1 M NaOH to an aliquot to achieve a final pH of ~12-13.

    • Oxidative Condition: Add 3% H₂O₂ to an aliquot.[12]

    • Thermal Stress: Place an aliquot in an oven at a set temperature (e.g., 60°C).[12]

    • Photostability: Expose an aliquot to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[13][14] A control sample wrapped in foil should be placed alongside.[13][14]

  • Time Points: Store the stressed samples and analyze them at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Visually inspect all samples for color change or precipitation.

    • Neutralize the acidic and basic samples before injection if necessary for the analytical column.

    • Analyze all samples by a validated stability-indicating HPLC method.[6][7] A typical method for a related phenolic compound might involve a C18 reversed-phase column with a mobile phase of acetonitrile and water (with a pH modifier like formic acid).[15][16]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

This guide provides a foundational framework for working with 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. For critical applications, it is always recommended to perform your own stability validation experiments.

References

  • MDPI. (2023, January 5). Pharmaceutical Systems as a Strategy to Enhance the Stability of Oxytetracycline Hydrochloride Polymorphs in Solution.
  • Walsh Medical Media. Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene.
  • Chem-Impex. 4-(2-Methoxy-ethoxy)phenol.
  • APExBIO. 4-Ethoxyphenol - High-Purity Biochemical Reagent.
  • PubChem. 4-Ethoxyphenol.
  • PMC - NIH. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450.
  • Benchchem. Quantitative Analysis of 4-(2-Methoxyethyl)phenol: A Comparative Guide to Analytical Techniques.
  • ResearchGate. (2025, August 10). Phenolic Resins (IV). Thermal Degradation of Crosslinked Resins in Controlled Atmospheres.
  • MDPI. Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum.
  • ResearchGate. Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene Syringes.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • DTIC. THERMAL DEGRADATION OF PHENOLIC POLYMERS.
  • PMC - NIH. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Royal Society of Chemistry. Analytical Methods.
  • ResearchGate. (2019, March 15). Degradation of substituted phenols with different oxygen sources catalyzed by Co(II) and Cu(II) phthalocyanine complexes.
  • NASA Technical Reports Server. Decomposition characteristics of a char-forming phenolic polymer used for ablative composites.
  • Der Pharma Chemica. Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol.
  • Journal of Analytical & Bioanalytical Techniques. Development and Validation of Analytical Methods for Pharmaceuticals.
  • PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
  • MDPI. Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine.
  • Smolecule. Buy 4-Ethoxy-3-(morpholin-2-yl(phenyl)methoxy)phenol.
  • Semantic Scholar. (2014, December 22). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS.
  • PubMed. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection.
  • ResearchGate. "Drug Stability and factors that affect on the drug stability" Review BY.
  • ChemicalBook. (2023, May 15). 4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol.
  • Air Sea Containers. (2025, October 2). Top 5 Factors Affecting Chemical Stability.

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Troubleshooting

Technical Support Center: Forced Degradation Study of 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride

Welcome to the technical support center for the forced degradation (stress testing) of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the forced degradation (stress testing) of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, practical answers to common challenges encountered during these critical studies, ensuring the development of robust, stability-indicating analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting my forced degradation study. What are the key structural liabilities of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride I should be aware of?

A1: Understanding the molecule's structure is the foundation of a well-designed forced degradation study. The key structural features prone to degradation are:

  • Phenolic Hydroxyl (-OH) Group: This group is highly susceptible to oxidation.[1][2] Phenols can oxidize to form colored quinone-type structures, which can be a significant degradation pathway.[2] This reaction is often catalyzed by trace metals and initiated by light or heat.

  • Ether Linkage (-O-): Ether bonds can be cleaved under strong acidic conditions, particularly with heat.[3][4][5] This hydrolysis would break the molecule into a phenol and a morpholinoethanol fragment.

  • Morpholine Ring: While generally stable, the tertiary amine within the morpholine ring can be susceptible to oxidation, potentially forming an N-oxide.

  • General Light Sensitivity: Aromatic systems, especially phenols, can be sensitive to light (photodegradation).[6]

A logical first step is to anticipate these pathways and design your stress conditions to specifically challenge these functional groups.

Q2: My oxidative stress study using hydrogen peroxide (H₂O₂) shows an almost immediate and complete loss of the parent peak, even at low concentrations. What is happening and how can I achieve the target 5-20% degradation?

A2: This is a classic issue when studying phenolic compounds. The rapid degradation is likely due to the high reactivity of the phenol group towards oxidation.[1][7] The goal of forced degradation is to achieve controlled, partial degradation to understand the pathway, not to destroy the molecule completely.[8][9]

Troubleshooting Steps:

  • Reduce Oxidant Concentration: If you started with 3% H₂O₂, try reducing it drastically to 0.1% or even 0.01%.

  • Lower the Temperature: Conduct the experiment at room temperature or even in a cooled bath (e.g., 4-8°C) instead of elevated temperatures.[10]

  • Shorten Exposure Time: Sample at very early time points, such as 5, 15, and 30 minutes, to catch the degradation in progress.

  • Consider a Milder Oxidant: If H₂O₂ remains too aggressive, consider using a different oxidative system, although H₂O₂ is the most common and recommended starting point.

The key is to gently "push" the molecule to degrade, allowing for the formation and detection of intermediate degradants.

Q3: In my acid hydrolysis study (using HCl), I'm observing poor mass balance. The parent peak decreases, but I'm not seeing corresponding degradant peaks on my UV-HPLC chromatogram. Where is my mass going?

A3: This is a common and challenging problem. Poor mass balance in acid hydrolysis often points to two possibilities:

  • Cleavage of the Ether Bond: The most probable cause is the acid-catalyzed cleavage of the ether linkage.[3][5][11] This would break the molecule into two smaller fragments: hydroquinone and N-(2-hydroxyethyl)morpholine.

  • Formation of Non-Chromophoric Products: The hydroquinone fragment retains a UV chromophore and should be detectable. However, the N-(2-hydroxyethyl)morpholine fragment lacks a significant UV chromophore at standard wavelengths (e.g., 254 nm, 280 nm). Your HPLC-UV method may be blind to this degradant, leading to an apparent loss of mass.

Troubleshooting & Resolution Strategy:

  • Use a Universal Detector: The best approach is to re-analyze your samples using a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD). These detectors do not rely on a chromophore and can detect the "missing" morpholine-containing fragment.

  • Adjust UV Wavelength: Try analyzing at a lower wavelength (e.g., 210-220 nm) where the morpholine fragment might have some absorbance, though this can lead to higher baseline noise.

  • Derivatization: In some cases, the degradant can be chemically derivatized to attach a UV-active group, though this is complex and usually reserved for when other methods fail.[12][13]

Experimental Protocols & Methodologies

Protocol 1: General Forced Degradation Stock Solution Preparation
  • Weighing: Accurately weigh approximately 50 mg of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride into a 50 mL volumetric flask.

  • Dissolution: Dissolve the substance in a suitable solvent. A 50:50 mixture of acetonitrile and water is often a good starting point to ensure solubility of both the parent drug and potential degradants.

  • Dilution: Dilute to the mark to achieve a stock concentration of approximately 1 mg/mL. This stock will be used for all stress conditions.

Protocol 2: Stress Condition Methodologies

The goal is to achieve 5-20% degradation of the active substance.[8][9] Samples should be compared against a control solution (stock solution diluted to the final concentration and kept under normal conditions) at each time point.

Stress ConditionReagent/ConditionTypical ProcedureRationale
Acid Hydrolysis 0.1 M HClMix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Sample at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.To challenge the ether linkage and other acid-labile groups.[3][4]
Base Hydrolysis 0.1 M NaOHMix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Sample at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.To investigate susceptibility to base-catalyzed degradation. The phenol group's acidity is relevant here.
Oxidation 0.5% H₂O₂Mix 1 mL of stock solution with 1 mL of 0.5% H₂O₂. Keep at room temperature, protected from light. Sample at 30 min, 1, 2, and 4 hours.To induce oxidative degradation, primarily targeting the phenol group.[1][7][14]
Thermal Degradation 80°C (Dry Heat)Store a solid sample of the drug substance in an oven at 80°C. Also, store a vial of the stock solution at 80°C. Sample at 1, 3, and 7 days.To assess the intrinsic thermal stability of the molecule in both solid and solution states.[6][10]
Photodegradation ICH Q1B Option 2Expose a solid sample and a solution sample to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[15][16][17] Use a dark control wrapped in foil.[16]To determine the molecule's photosensitivity, which is crucial for packaging and storage decisions.[15][18]

Visualizations & Workflows

General Forced Degradation Workflow

This diagram outlines the logical flow of a forced degradation study, from initial planning to final analysis and reporting.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (0.1M NaOH, RT) Prep->Base Expose Aliquots Oxidation Oxidation (0.5% H2O2, RT) Prep->Oxidation Expose Aliquots Thermal Thermal (80°C, Solution/Solid) Prep->Thermal Expose Aliquots Photo Photolytic (ICH Q1B) Prep->Photo Expose Aliquots MethodDev Develop Initial HPLC Method HPLC_UV HPLC-UV Analysis (Quantify Degradation) MethodDev->HPLC_UV Acid->HPLC_UV Sample at Timepoints Base->HPLC_UV Sample at Timepoints Oxidation->HPLC_UV Sample at Timepoints Thermal->HPLC_UV Sample at Timepoints Photo->HPLC_UV Sample at Timepoints MassBal Assess Mass Balance (Target >95%) HPLC_UV->MassBal LC_MS LC-MS Analysis (Identify Degradants) MassBal->LC_MS If Poor Balance Pathway Elucidate Degradation Pathways MassBal->Pathway If Good Balance LC_MS->Pathway Report Validate & Report Stability-Indicating Method Pathway->Report

Caption: Workflow for a systematic forced degradation study.

Potential Degradation Pathways

This diagram illustrates the primary predicted degradation pathways for 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride based on its chemical structure.

Degradation_Pathways cluster_products Potential Degradation Products Parent 4-[2-(Morpholin-4-yl)ethoxy]phenol (Parent Drug) Oxidation_Product Quinone-like Species Parent->Oxidation_Product Oxidative Stress (H₂O₂, Light) Acid_Product1 Hydroquinone Parent->Acid_Product1 Acid Hydrolysis (Ether Cleavage) Acid_Product2 N-(2-hydroxyethyl)morpholine (No UV Chromophore) Parent->Acid_Product2 Acid Hydrolysis (Ether Cleavage) N_Oxide Morpholine N-Oxide Derivative Parent->N_Oxide Oxidative Stress

Caption: Predicted degradation pathways of the target molecule.

HPLC Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing for Parent Compound - Secondary interactions with residual silanols on the C18 column (the morpholine nitrogen is basic).- Column overload.- Lower the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to protonate the morpholine nitrogen.- Add a low concentration of a competing base, like triethylamine, to the mobile phase.- Reduce injection concentration/volume.[19]
Poor Resolution Between Degradants - HPLC method is not optimized.- Co-elution of structurally similar degradants.- Switch from isocratic to a gradient elution (e.g., increase acetonitrile percentage over time).- Try a different column chemistry (e.g., Phenyl-Hexyl or Cyano phase).- Adjust mobile phase pH to alter the ionization state and retention of degradants.[19]
Ghost Peaks Appear in Blank Runs - Sample carryover from a previous, highly concentrated injection.- Contamination in the mobile phase or system.- Increase the needle wash volume and use a stronger wash solvent (e.g., add isopropanol).[20]- Flush the entire system, including the column, with a strong solvent.- Prepare fresh mobile phase using high-purity solvents.[20][21]
Baseline Drift or Noise - Mobile phase not properly degassed.- Column temperature fluctuations.- Contaminated detector cell.- Degas the mobile phase thoroughly using an inline degasser or sonication.[19][21]- Use a column oven to maintain a stable temperature.[22]- Flush the detector cell according to the manufacturer's instructions.[19]

References

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). URL: [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). URL: [Link]

  • European Medicines Agency, ICH Topic Q 1 B Photostability Testing of New Active Substances and Medicinal Products (CPMP/ICH/279/95), (1998). URL: [Link]

  • ICH Quality Guidelines, International Council for Harmonisation. URL: [Link]

  • Alsante, K. M., et al. (2014). A Staged Approach to the Development of Stability-Indicating Methods. AAPS PharmSciTech, 15(6), 1473-1483. (Semantic Scholar provides access to this type of literature). URL: [Link]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. URL: [Link]

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  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. URL: [Link]

  • Shabani, F., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering. URL: [Link]

  • Wikipedia. Ether cleavage. URL: [Link]

  • Broughton Laboratories. (n.d.). A practical guide to forced degradation and stability studies for drug substances. URL: [Link]

  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. YouTube. URL: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. URL: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. URL: [Link]

  • MedCrave. (2016). Forced Degradation Studies. URL: [Link]

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  • Pocrnic, S., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 163. URL: [Link]

  • ResearchGate. Forced degradation studies. Modified from:[23]. URL: [Link]

  • Wang, J., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. URL: [Link]

  • ResearchGate. Mechanism of phenol degradation by Fenton oxidation. URL: [Link]

  • Apaydin, D., & Uslu, G. (2012). Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study. Waste Management & Research, 30(5), 542-550. URL: [Link]

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  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. URL: [Link]

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  • MDPI. (n.d.). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. URL: [Link]

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  • ResearchGate. (2015). Forced degradation behaviour of fluphenazine hydrochloride by lc. URL: [Link]

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Sources

Optimization

Technical Support Center: Solubility Enhancement for 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride

Welcome to the dedicated technical support guide for 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. This resource is designed for researchers, chemists, and formulation scientists to troubleshoot and overcome solubili...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. This resource is designed for researchers, chemists, and formulation scientists to troubleshoot and overcome solubility challenges encountered during experimental work. The following question-and-answer guide provides both foundational understanding and advanced, actionable protocols to ensure you can effectively work with this compound.

Compound Profile at a Glance

4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is a salt of a weakly basic parent molecule. Understanding its structure is the first step to solving solubility issues. It comprises a phenol group, an ether linkage, and a morpholine ring, which is a tertiary amine. The hydrochloride salt is formed by the protonation of the nitrogen atom in the morpholine ring.

PropertyValue / ObservationSource
Molecular Formula C₁₂H₁₇NO₃ · HCl[1]
Molecular Weight 259.72 g/mol [1]
Appearance Solid (Assumed)N/A
Melting Point 182-184°C[2]
Key Structural Features Phenolic hydroxyl (weakly acidic), Morpholine nitrogen (basic), Ether linkageN/A
Salt Form Hydrochloride salt of a weak baseN/A

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride isn't dissolving in neutral water. Why is this happening?

Answer: This is expected behavior due to the compound's chemical nature. 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is the salt of a weak base.[3][4] In neutral or alkaline solutions, the hydrochloride salt can dissociate, and the morpholine nitrogen deprotonates to form the free base. This free base form is significantly less polar and, therefore, much less soluble in water than the charged, protonated salt form. The solubility of such compounds is highly dependent on pH.[5][6]

Q2: How does pH influence the solubility of this compound, and how can I use this to my advantage?

Answer: The pH of the solvent is the most critical factor governing the solubility of this compound.

  • Mechanism: According to the principles of acid-base chemistry, a weakly basic compound becomes protonated and thus more soluble in acidic conditions (low pH).[7][8] The pKa of the morpholine group dictates the pH at which 50% of the compound is in its ionized (protonated, soluble) form and 50% is in its unionized (free base, poorly soluble) form.[8]

  • Practical Application: To achieve maximum aqueous solubility, you must lower the pH of your solvent. By adding a small amount of acid (like dilute HCl), you can ensure the morpholine nitrogen remains fully protonated, maximizing its interaction with polar water molecules. Conversely, increasing the pH will cause the compound to precipitate out of the solution. This pH-dependent solubility is a common characteristic of amine-containing pharmaceuticals.[6]

Troubleshooting Workflow for Solubility Issues

If you are facing difficulties dissolving your compound, follow this systematic approach. The workflow progresses from simple adjustments to more advanced formulation strategies.

G cluster_0 Initial Problem cluster_1 Tier 1: Physicochemical Adjustments cluster_2 Tier 2: Formulation Strategies cluster_3 Tier 3: Advanced Enhancement Techniques start Compound fails to dissolve in desired solvent ph_adjust Is the solvent acidic? Adjust pH to < 5 start->ph_adjust heating Apply gentle heating (e.g., 40-50°C) with stirring ph_adjust->heating No / Insufficient ph_success SOLUBILITY ACHIEVED ph_adjust->ph_success Yes heating->ph_success Yes cosolvent Introduce a water-miscible cosolvent (e.g., Ethanol, PG, PEG 400) heating->cosolvent No / Insufficient cosolvent_success SOLUBILITY ACHIEVED cosolvent->cosolvent_success Yes surfactant Add a surfactant (e.g., Polysorbate 80) to form micelles cosolvent->surfactant No / Insufficient cyclodextrin Use a complexing agent (e.g., HP-β-CD) to form inclusion complex cosolvent->cyclodextrin No / Insufficient solid_disp Prepare an amorphous solid dispersion cosolvent->solid_disp No / Insufficient advanced_success SOLUBILITY ACHIEVED surfactant->advanced_success cyclodextrin->advanced_success solid_disp->advanced_success

Caption: A systematic workflow for troubleshooting solubility.

Q3: Beyond pH, what other simple techniques can I try?

Answer: If pH adjustment alone is insufficient or not suitable for your experimental system, consider these options:

  • Co-solvents: The use of a water-miscible organic solvent, or "cosolvent," is a powerful technique.[9][10][11] Cosolvents work by reducing the overall polarity of the aqueous medium, making it more favorable for less polar molecules to dissolve.[9]

  • Heating & Agitation: Applying gentle heat while stirring can increase the rate of dissolution. However, be cautious. Always verify the thermal stability of the compound to avoid degradation. Once dissolved, allow the solution to cool to your target experimental temperature and observe for any precipitation.

Cosolvent ExampleClassRecommended Starting Conc. (v/v)Notes
Ethanol Alcohol5-20%Generally well-tolerated in many biological systems.
Propylene Glycol (PG) Glycol10-30%Higher viscosity; often used in pharmaceutical formulations.[10]
Polyethylene Glycol 400 (PEG 400) Polymer10-40%A common choice for poorly soluble drugs.[11][12]
Dimethyl Sulfoxide (DMSO) Aprotic Solvent<1% (for cell-based assays)Excellent solubilizing power but can have biological effects.
Q4: I have significant solubility challenges. What advanced formulation strategies can I employ?

Answer: For compounds with very low intrinsic solubility, advanced techniques that alter the drug's microenvironment are necessary.

  • Surfactant Micellization: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form spherical structures called micelles.[13][14] The hydrophobic core of the micelle can encapsulate the poorly soluble free base form of your compound, while the hydrophilic shell keeps the entire structure dissolved in the aqueous medium.[14][15] This is a widely used method for solubilizing hydrophobic drugs.[13]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can form an "inclusion complex" where the less soluble portion of your drug molecule (likely the phenol-ether end) resides within the hydrophobic cavity, effectively shielding it from the aqueous environment and increasing its apparent solubility.[17][18][19]

  • Solid Dispersions: This technique involves dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier matrix at a molecular level.[20][21][22] By preventing the API from forming a stable crystal lattice, which requires energy to overcome during dissolution, its dissolution rate and solubility can be dramatically improved.[20][22] This is often achieved through methods like spray drying or hot-melt extrusion.[23][24]

Sources

Troubleshooting

Technical Support Center: Purification of 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride

Welcome to the Technical Support Center for the synthesis and purification of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific expertise.

I. Understanding the Chemistry: Synthesis and Impurity Profile

The most probable synthetic route to 4-[2-(Morpholin-4-yl)ethoxy]phenol is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this case, the sodium salt of hydroquinone is reacted with 4-(2-chloroethyl)morpholine.

Q1: What are the most likely process-related impurities in the synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride?

A1: Based on the Williamson ether synthesis pathway, several process-related impurities can be anticipated:

  • Unreacted Starting Materials: The presence of unreacted hydroquinone and 4-(2-chloroethyl)morpholine is a common issue.

  • Dialkylated Byproduct: A significant byproduct can be the dialkylated hydroquinone, 1,4-bis(2-(morpholin-4-yl)ethoxy)benzene. This occurs when both phenolic hydroxyl groups of hydroquinone react with 4-(2-chloroethyl)morpholine.

  • Solvent and Reagent Residues: Residual solvents used in the reaction and workup, as well as any remaining base (e.g., sodium hydroxide), can be present.

For the closely related compound Viloxazine, impurities such as epichlorohydrin and 1-(2-ethoxyphenoxy)-2,3-epoxypropane have been identified from its synthesis.[1][2][3] While the synthesis of our target molecule is different, it highlights the importance of controlling reactive intermediates.

II. Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during the purification of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride and offers practical solutions.

A. Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds.[4][5] However, finding the right conditions can be challenging.

Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high.

  • Causality: The compound is melting before it crystallizes.

  • Solutions:

    • Add more solvent: This will lower the saturation point of the solution.

    • Use a lower-boiling point solvent system: If possible, switch to a solvent or solvent mixture with a lower boiling point.

    • Induce crystallization at a lower temperature: After dissolving the compound in a minimal amount of hot solvent, allow it to cool slowly. Once it has cooled slightly, you can try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

Q3: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?

A3: A lack of crystal formation is usually due to either the solution not being supersaturated or the presence of impurities that inhibit crystallization.

  • Causality: The concentration of the compound in the solvent is too low, or inhibitors are present.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the pure compound to the solution. This will act as a template for further crystallization.

      • Reduce Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

    • Increase Concentration: If induction methods fail, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q4: The purity of my compound does not improve significantly after recrystallization. Why is this happening?

A4: This indicates that the chosen solvent system is not effective at separating the impurity from your target compound.

  • Causality: The impurity has similar solubility properties to your desired product in the chosen solvent.

  • Solutions:

    • Solvent Screening: You must perform a systematic solvent screen to find a solvent that dissolves the compound well when hot but poorly when cold, while having the opposite solubility profile for the impurity.

    • Consider a different purification technique: If recrystallization is ineffective, techniques like column chromatography may be necessary.

Solvent System Suitability for Phenolic Compounds Notes
Ethanol/WaterOften effective for polar compounds.The ratio can be adjusted to fine-tune solubility.
IsopropanolA good starting point for many hydrochloride salts.
Ethyl Acetate/HexaneA common non-polar/polar mixture.Good for removing less polar impurities.
Methanol/Diethyl EtherCan be effective for precipitating salts.Ether is highly flammable and should be handled with care.
B. Chromatographic Purification Challenges

Silica gel column chromatography is a common method for purifying organic compounds.

Q5: My compound is streaking on the TLC plate and the column. How can I improve the separation?

A5: Streaking is often caused by the compound being too polar for the chosen mobile phase or interacting too strongly with the stationary phase (silica gel).

  • Causality: The amine group in your molecule is basic and can interact strongly with the acidic silica gel.

  • Solutions:

    • Add a basic modifier to the eluent: Adding a small amount of triethylamine (e.g., 0.1-1%) or ammonia in methanol to your mobile phase will neutralize the acidic sites on the silica gel and reduce streaking.

    • Use a different stationary phase: Consider using neutral or basic alumina, or a reverse-phase C18 column if streaking persists.

III. Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Q6: What is a good starting point for developing an HPLC method for 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride?

A6: A reverse-phase HPLC method is generally suitable for this type of compound.

  • Column: A C18 column is a good initial choice.

  • Mobile Phase: A gradient elution with acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer at a slightly acidic pH) is a common starting point. The buffer is important for ensuring consistent peak shape for the amine-containing compound.

  • Detector: A UV detector set at a wavelength where the phenol chromophore absorbs, typically around 270-280 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and acetonitrile.

Parameter Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL

Forced degradation studies on the closely related Viloxazine have shown that it degrades under acidic, basic, and oxidative conditions, producing distinct degradation products that can be separated by HPLC.[2][3][6][7] This highlights the importance of a stability-indicating HPLC method.

IV. Experimental Protocols

A. Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Heat the test tube. A good solvent will dissolve the compound when hot. Allow the solution to cool. The pure compound should crystallize out.

  • Dissolution: In an appropriately sized flask, add the crude 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven.

B. Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed compound to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualizing the Workflow

Purification Workflow

Caption: General purification workflow for 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride.

Troubleshooting Logic

TroubleshootingLogic Start Impure Product Recrystallization Attempt Recrystallization Start->Recrystallization Oiling_Out Oiling Out? Recrystallization->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Change_Solvent Change Solvent/Solvent Ratio Oiling_Out->Change_Solvent Yes Induce_Crystallization Induce Crystallization (Scratch/Seed) No_Crystals->Induce_Crystallization Yes Concentrate_Solution Concentrate Solution No_Crystals->Concentrate_Solution If induction fails Purity_Low Purity Still Low? Column_Chromatography Proceed to Column Chromatography Purity_Low->Column_Chromatography Yes Success Pure Product Purity_Low->Success No Change_Solvent->Recrystallization Induce_Crystallization->Purity_Low Concentrate_Solution->Recrystallization Column_Chromatography->Success

Caption: Decision tree for troubleshooting recrystallization issues.

VI. References

  • Methods for producing viloxazine salts and novel polymorphs thereof. (n.d.). Google Patents. Retrieved January 19, 2026, from

  • METHODS FOR PRODUCING VILOXAZINE SALTS AND NOVEL POLYMORPHS THEREOF. (n.d.). Google Patents. Retrieved January 19, 2026, from

  • Methods for producing viloxazine salts and novel polymorphs thereof. (n.d.). Google Patents. Retrieved January 19, 2026, from

  • A stability indicating and cost effective analytical method development and validation of viloxazine by using reverse phase high p. (n.d.). Journal of Cardiovascular Disease Research. Retrieved January 19, 2026, from [Link]

  • Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. (2023). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved January 19, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved January 19, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Longdom Publishing. Retrieved January 19, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

Sources

Optimization

How to prevent oxidation of phenolic compounds during synthesis

A Guide to Preventing and Troubleshooting Oxidation Welcome to the Technical Support Center for the synthesis of phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Oxidation

Welcome to the Technical Support Center for the synthesis of phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose, prevent, and resolve common issues related to the oxidation of phenols during synthesis. Phenolic compounds are notoriously susceptible to oxidation, which can lead to decreased yields, product impurity, and coloration of reaction mixtures. This resource provides in-depth technical guidance and field-proven insights to ensure the integrity of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: My reaction mixture turns brown/pink upon starting the reaction.

Q: What is causing the rapid color change in my reaction, and how can I prevent it?

A: A rapid change in color to brown, pink, or red is a classic indicator of phenol oxidation.[1][2] This process involves the conversion of the phenol to a quinone, which can then polymerize to form highly colored, complex molecules.[1][2] This oxidation is often accelerated by the presence of dissolved oxygen, trace metal ions, and light.[1]

Root Cause Analysis & Prevention Strategy:

The primary culprit is dissolved oxygen in your solvents and reagents. To mitigate this, you must create an oxygen-free environment for your reaction.

Experimental Protocol: Establishing an Inert Atmosphere

  • Solvent Degassing: Before use, degas all solvents to remove dissolved oxygen. Common methods include:

    • Inert Gas Sparging: Bubble an inert gas like nitrogen or argon through the solvent for 15-30 minutes.[1][3] This is a straightforward method for many applications.

    • Freeze-Pump-Thaw: For highly sensitive reactions, this is the most effective method.[4][5] It involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases, and then thawing. This cycle is typically repeated three times.[5]

  • Reaction Setup: Assemble your reaction glassware (e.g., a Schlenk flask) and dry it thoroughly, either by flame-drying or oven-drying, to remove any adsorbed moisture.[6]

  • Inert Gas Purge: Once assembled, flush the reaction vessel with a steady stream of nitrogen or argon for several minutes to displace the air.[6][7] This is often done using a Schlenk line or a balloon filled with the inert gas.[6][8][9]

  • Maintaining the Inert Atmosphere: Throughout the reaction, maintain a positive pressure of the inert gas to prevent air from entering the system.[7]

Issue 2: My yield is consistently low, and I'm isolating a complex mixture of byproducts.

Q: Despite using an inert atmosphere, my reaction yield is poor, and purification is difficult. What else could be causing oxidation?

A: If you've addressed dissolved oxygen, the next likely culprits are trace metal ions that can catalyze oxidation reactions or the inherent reactivity of your phenolic compound under the reaction conditions.

Root Cause Analysis & Prevention Strategy:

Trace metals, often present as impurities in reagents or leached from glassware, can initiate radical chain reactions that lead to phenol degradation.[1] Additionally, some reaction conditions may be too harsh for sensitive phenolic substrates.

Solutions & Protocols:

  • Metal Chelators: Add a chelating agent to your reaction mixture to sequester catalytic metal ions.[1][10] Ethylenediaminetetraacetic acid (EDTA) is a common choice.[10] The addition of a small amount (e.g., 0.1 mol%) can significantly inhibit metal-catalyzed oxidation.[11][12]

  • Antioxidants: For particularly sensitive phenols, consider adding a radical scavenger. These compounds are more easily oxidized than your substrate, effectively sacrificing themselves to protect it.[13][14]

AntioxidantTypical ConcentrationSolvent CompatibilityNotes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Organic SolventsA sterically hindered phenol that is an effective radical scavenger.[14]
Ascorbic Acid (Vitamin C) 1 - 5 mol%Aqueous & Polar Protic SolventsA water-soluble antioxidant that can also act as a reducing agent.[13]
Triphenylphosphine (PPh₃) Stoichiometric or CatalyticOrganic SolventsCan reduce hydroperoxides that may form during oxidation.
  • Protecting Groups: If the phenolic hydroxyl group is not directly involved in the desired transformation, protecting it is a robust strategy.[15][16] This masks the reactive OH group, preventing oxidation and other side reactions.[15]

Protecting GroupIntroduction ConditionsDeprotection ConditionsStability
Methyl Ether (Me) NaH, MeI or Me₂SO₄BBr₃, TMSIVery stable, requires harsh deprotection.[17]
Benzyl Ether (Bn) NaH, BnBrH₂, Pd/CStable to many conditions, easily removed by hydrogenolysis.[16]
Silyl Ethers (e.g., TBDMS, TIPS) Silyl chloride, ImidazoleTBAF, HF, or acidStability varies with the steric bulk of the silyl group.[17]
p-Methoxybenzyl (PMB) PMB-Cl, baseDDQ, CAN, TFACan be removed oxidatively, offering orthogonal deprotection to Bn ethers.[17]
Issue 3: How can I monitor my reaction for phenol oxidation?

Q: What analytical techniques can I use to detect the formation of oxidation byproducts in real-time or during workup?

A: Monitoring your reaction for the appearance of oxidation products is crucial for optimizing your conditions and troubleshooting issues.

Analytical Methods:

  • Thin-Layer Chromatography (TLC): This is often the quickest way to get a qualitative sense of your reaction's progress. Oxidation products, being more polar than the parent phenol, will typically have a lower Rf value. Streaking on the TLC plate can also indicate the presence of polymeric byproducts.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent choice. A reversed-phase C18 column is commonly used to separate phenols and their oxidation products like catechols, hydroquinones, and benzoquinones.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile oxidation byproducts.[19]

  • UV-Vis Spectroscopy: The formation of quinones and other conjugated systems during oxidation leads to a change in the UV-Vis spectrum, often with the appearance of new absorption bands at longer wavelengths.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of phenol oxidation by air?

A1: The autoxidation of phenols in the presence of air (oxygen) is a free-radical chain reaction. It typically proceeds through the formation of a phenoxy radical, which is resonance-stabilized.[20] This radical can then react with molecular oxygen to form a peroxy radical, propagating the chain reaction and ultimately leading to the formation of quinones and other oxidized species.[20][21][22]

G Phenol Phenol (Ar-OH) PhenoxyRadical Phenoxy Radical (Ar-O•) Phenol->PhenoxyRadical Initiation (e.g., trace metal, light) PeroxyRadical Peroxy Radical (Ar-OO•) PhenoxyRadical->PeroxyRadical + O₂ Quinone Quinone PhenoxyRadical->Quinone Further Oxidation PeroxyRadical->PhenoxyRadical + Ar-OH - Ar-OOH Polymer Polymeric Byproducts Quinone->Polymer Polymerization

Caption: Simplified mechanism of phenol autoxidation.

Q2: Are some phenolic compounds more susceptible to oxidation than others?

A2: Yes, the susceptibility of a phenol to oxidation is highly dependent on its structure. Electron-donating groups (e.g., -OH, -OR, -alkyl) on the aromatic ring increase the electron density, making the phenol easier to oxidize.[23] Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) make the phenol more resistant to oxidation.[24] For example, hydroquinone, with two electron-donating hydroxyl groups, is very easily oxidized.[25]

Q3: Can the pH of my reaction medium affect the rate of oxidation?

A3: Absolutely. In basic conditions, the phenolic proton is removed to form a phenoxide ion. This negatively charged species is much more electron-rich and, therefore, significantly more susceptible to oxidation than the neutral phenol.[1] If your synthesis requires basic conditions, it is even more critical to rigorously exclude oxygen.

Q4: What is the difference between using nitrogen and argon as an inert gas?

A4: Both nitrogen and argon are commonly used to create an inert atmosphere.[7] Argon is denser than air, which can be advantageous for displacing air from a reaction vessel. It is also more inert than nitrogen, which can, under certain conditions (e.g., with lithium metal), form nitrides. For most applications involving phenolic compounds, nitrogen is a cost-effective and perfectly suitable choice.[8]

Q5: What is the best way to store oxidation-sensitive phenolic compounds?

A5: To ensure the long-term stability of your phenolic starting materials and products, store them under an inert atmosphere (e.g., in a vial with the headspace flushed with nitrogen or argon), protected from light (in an amber vial or wrapped in foil), and at low temperatures (-20°C or -80°C).[1] For solutions, consider preparing single-use aliquots to minimize repeated exposure to air during use.[1]

G cluster_prevention Prevention Strategies cluster_troubleshooting Troubleshooting InertAtmosphere Inert Atmosphere (N₂ or Ar) Degassing Solvent Degassing Antioxidants Antioxidants (e.g., BHT) Chelators Metal Chelators (e.g., EDTA) ProtectingGroups Protecting Groups (e.g., Bn, TBDMS) ColorChange Problem: Color Change ColorChange->InertAtmosphere ColorChange->Degassing LowYield Problem: Low Yield / Byproducts LowYield->Antioxidants LowYield->Chelators LowYield->ProtectingGroups

Caption: Logical workflow for preventing and troubleshooting phenol oxidation.

References

  • Appendix 6: Protecting groups - Oxford Learning Link.
  • Protecting Groups.
  • Protection for Phenols and Catechols | Request PDF - ResearchGate.
  • Protecting Groups - chem.iitb.ac.in.
  • Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable.
  • Troubleshooting side reactions during the formylation step of synthesis - Benchchem.
  • Phenol: Production, Reactions And Uses - Chemcess.
  • How to prevent the oxidation of phenolic compounds in solution - Benchchem.
  • Full article: Catalytic wet air oxidation of phenol: Review of the reaction mechanism, kinetics, and CFD modeling - Taylor & Francis Online. Available at: [Link]

  • Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • How To: Degas Solvents - Department of Chemistry : University of Rochester. Available at: [Link]

  • Efficient degassing and ppm-level oxygen monitoring flow chemistry system . Available at: [Link]

  • Phenol on oxidation in air gives A Quinone B Catechol class 11 chemistry CBSE - Vedantu. Available at: [Link]

  • Degassing solvents - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Air- and light-sensitivity of phenol - Chemistry Stack Exchange. Available at: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. Available at: [Link]

  • Mechanism of metal chelation of phenolic antioxidants. (a) Coordination... - ResearchGate. Available at: [Link]

  • Phenol on oxidation in air gives:(A) Quinone(B) Catechol(C) Resorcino - askIITians. Available at: [Link]

  • Determination of catalytic oxidation products of phenol by RP-HPLC - ResearchGate. Available at: [Link]

  • How to create inert atmosphere ? | ResearchGate. Available at: [Link]

  • 7.3: Inert Atmospheric Methods - Chemistry LibreTexts. Available at: [Link]

  • Inert Atmosphere, with no O2 - YouTube. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]

  • Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine - MDPI. Available at: [Link]

  • Phenol | Definition, Structure, Uses, & Facts - Britannica. Available at: [Link]

  • Mechanism of metal chelation of phenolic antioxidants. (A) Coordination... - ResearchGate. Available at: [Link]

  • 17.10: Reactions of Phenols - Chemistry LibreTexts. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds - MDPI. Available at: [Link]

  • Synthesis and evaluation of new phenolic-based antioxidants: Structure–activity relationship . Available at: [Link]

  • Phenolic acids: Natural versatile molecules with promising therapeutic applications - NIH. Available at: [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review . Available at: [Link]

  • Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC - NIH. Available at: [Link]

  • Metal Chelators as Antioxidants – AOCS. Available at: [Link]

  • What Are Antioxidants For Polymers? - Chemistry For Everyone - YouTube. Available at: [Link]

  • (PDF) Efficient degassing and ppm-level oxygen monitoring flow chemistry system . Available at: [Link]

  • Phenol - Wikipedia. Available at: [Link]

  • The Biosynthesis of Phenolic Compounds Is an Integrated Defence Mechanism to Prevent Ozone Injury in Salvia officinalis - MDPI. Available at: [Link]

  • Phenol detection process - US3544271A - Google Patents.
  • Interactions of phenolic acids, metallic ions and chelating agents on auxin-induced growth . Available at: [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - MDPI. Available at: [Link]

  • One-Step Catalytic or Photocatalytic Oxidation of Benzene to Phenol: Possible Alternative Routes for Phenol Synthesis? - MDPI. Available at: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables - Frontiers. Available at: [Link]

  • Phenol synthesis by substitution or oxidation - Organic Chemistry Portal. Available at: [Link]

  • Reactions of Phenols - Chemistry Steps. Available at: [Link]

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Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride

Welcome to the dedicated technical support center for the synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and critical parameters of this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring a robust and reproducible scale-up process.

I. Overview of the Synthetic Pathway

The synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is a crucial step in the preparation of various pharmaceutical intermediates, including those for compounds like Reboxetine.[1][2][3] The most common and industrially scalable route is a variation of the Williamson ether synthesis.[4][5][6][7][8]

This process typically involves two main stages:

  • Etherification: The reaction of hydroquinone with 4-(2-chloroethyl)morpholine in the presence of a base to form the free base, 4-[2-(Morpholin-4-yl)ethoxy]phenol.

  • Salt Formation: The subsequent reaction of the free base with hydrochloric acid to yield the final hydrochloride salt.

While seemingly straightforward, scaling up this synthesis can present several challenges that impact yield, purity, and reproducibility. This guide will address these potential issues in a practical, question-and-answer format.

Visualizing the Core Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrochloride Salt Formation cluster_2 Purification A Hydroquinone E Reaction Mixture A->E B 4-(2-Chloroethyl)morpholine B->E C Base (e.g., NaOH, K2CO3) C->E D Solvent (e.g., DMF, Acetonitrile) D->E Reaction Medium F 4-[2-(Morpholin-4-yl)ethoxy]phenol (Free Base) E->F Heating & Stirring H Final Product F->H G HCl in Solvent (e.g., Isopropanol) G->H Precipitation I Crude Product H->I J Recrystallization I->J K Pure Hydrochloride Salt J->K

Caption: General workflow for the synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride.

II. Troubleshooting Guide & FAQs

This section is structured to address specific problems you might encounter during the synthesis.

Etherification Stage
Question 1: My reaction is sluggish or incomplete, resulting in low conversion of hydroquinone. What are the likely causes?

Answer:

Several factors can contribute to an incomplete reaction. Let's break them down:

  • Insufficient Base: The Williamson ether synthesis requires a sufficiently strong base to deprotonate the phenolic hydroxyl group of hydroquinone, forming the more nucleophilic phenoxide ion.[7] If the base is too weak or used in insufficient molar equivalents, the concentration of the active nucleophile will be low, leading to a slow reaction. For phenols, bases like sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH) are commonly used.[7]

  • Poor Solvent Choice: The solvent plays a critical role. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are generally preferred as they can solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.[9] Using protic solvents like ethanol or water can lead to solvation of the phenoxide, reducing its reactivity.

  • Reaction Temperature: While higher temperatures generally increase reaction rates, an optimal temperature must be maintained. Too low a temperature will result in a slow reaction, while excessively high temperatures can lead to side reactions and decomposition of reactants or products. A typical temperature range for this reaction is 80-120°C, depending on the solvent.

  • Water Content: The presence of water in the reaction mixture can be detrimental. Water can react with the base and also solvate the phenoxide, reducing its nucleophilicity. Ensure all reactants and the solvent are sufficiently dry.

Question 2: I'm observing significant formation of a dialkylated byproduct. How can I improve the selectivity for the mono-substituted product?

Answer:

The formation of 1,4-bis[2-(morpholin-4-yl)ethoxy]benzene is a common side reaction due to the presence of two hydroxyl groups on hydroquinone. To favor mono-alkylation, consider the following strategies:

  • Molar Ratio of Reactants: Use a molar excess of hydroquinone relative to 4-(2-chloroethyl)morpholine. A common starting point is a 2:1 to 3:1 molar ratio of hydroquinone to the alkylating agent. This statistically favors the reaction of the alkylating agent with an unreacted hydroquinone molecule over the already mono-substituted product.

  • Controlled Addition: Instead of adding all the 4-(2-chloroethyl)morpholine at once, a slow, dropwise addition to the reaction mixture containing hydroquinone and the base can help maintain a low concentration of the alkylating agent, thus minimizing the chance of a second alkylation.

Salt Formation and Purification
Question 3: During the addition of HCl for salt formation, the product oiled out instead of precipitating as a solid. What went wrong?

Answer:

"Oiling out" is a common issue during crystallization and salt formation, where the product separates as a liquid phase instead of a solid. This can be caused by:

  • Solvent Choice: The solvent used for the salt formation is critical. It should be one in which the free base is soluble, but the hydrochloride salt is insoluble. Isopropanol (IPA), ethanol, or ethyl acetate are often good choices. If the salt has some solubility in the chosen solvent, it may separate as a supersaturated liquid.

  • Temperature Control: Adding the HCl solution too quickly or at too high a temperature can lead to oiling out. It is often beneficial to cool the solution of the free base before and during the addition of HCl to promote the formation of solid crystals.

  • Purity of the Free Base: Impurities present in the crude free base can interfere with the crystallization process of the salt, acting as a "eutectic" mixture and lowering the melting point. Consider a preliminary purification of the free base (e.g., a wash or a quick filtration through a silica plug) before proceeding to salt formation.

Question 4: The final product has a persistent color (e.g., pink, brown), even after recrystallization. What is the source of this color and how can I remove it?

Answer:

Phenols and their derivatives are susceptible to oxidation, which can form colored quinone-type impurities.[10] This can be exacerbated by heat, light, and the presence of trace metals.

  • Inert Atmosphere: During the reaction and workup, maintaining an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Decolorizing Agents: During the recrystallization process, you can add a small amount of activated carbon to the hot solution. The activated carbon will adsorb the colored impurities. The solution should then be hot-filtered to remove the carbon before cooling to crystallize the product.

  • Reducing Agents: A small amount of a reducing agent, such as sodium bisulfite or sodium dithionite, can be added during the workup or recrystallization to reduce the colored quinone impurities back to the colorless phenol.

Analytical and Quality Control
Question 5: How can I effectively monitor the progress of the etherification reaction?

Answer:

Effective reaction monitoring is key to achieving consistent results. Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively monitor the disappearance of the starting materials (hydroquinone and 4-(2-chloroethyl)morpholine) and the appearance of the product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation of the spots.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. It can be used to accurately determine the percentage of starting materials remaining and the amount of product and byproducts formed over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying volatile impurities.[11]

III. Experimental Protocols

Optimized Protocol for the Synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol Free Base
  • Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add hydroquinone (2.0 equivalents) and anhydrous potassium carbonate (2.2 equivalents).

  • Solvent Addition: Add a suitable volume of anhydrous DMF to create a stirrable slurry.

  • Heating and Inerting: Begin stirring and heat the mixture to 80-90°C under a gentle flow of nitrogen.

  • Reactant Addition: Dissolve 4-(2-chloroethyl)morpholine (1.0 equivalent) in a small amount of anhydrous DMF and add it dropwise to the heated reaction mixture over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the 4-(2-chloroethyl)morpholine is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude free base.

Protocol for Hydrochloride Salt Formation and Purification
  • Dissolution: Dissolve the crude 4-[2-(Morpholin-4-yl)ethoxy]phenol free base in isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in isopropanol (or ethereal HCl) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate as a white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake with cold isopropanol.

  • Drying: Dry the product under vacuum to a constant weight.

  • Recrystallization (if necessary): If the product requires further purification, it can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.

IV. Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterRecommended ValueRationalePotential Issues if Deviated
Hydroquinone : Alkylating Agent Ratio 2:1 to 3:1Minimizes dialkylationIncreased formation of 1,4-bis[2-(morpholin-4-yl)ethoxy]benzene
Base Anhydrous K2CO3Effective, easy to handle, and removeIncomplete reaction if not anhydrous or insufficient amount
Solvent Anhydrous DMFGood solubility and promotes SN2 reactionSlower reaction rate in protic or less polar solvents
Reaction Temperature 80-90°COptimal balance of reaction rate and side reactionsSluggish reaction at lower temps; decomposition at higher temps
Salt Formation Solvent IsopropanolGood precipitation of the hydrochloride salt"Oiling out" or poor yield in other solvents

V. Logical Relationships and Troubleshooting Flowchart

Troubleshooting_Flowchart Start Start Synthesis Etherification Etherification Step Start->Etherification Check_Conversion Low Conversion? Etherification->Check_Conversion Base_Issue Check Base: Strength, Molarity, Anhydrous? Check_Conversion->Base_Issue Yes Check_Selectivity High Dialkylation? Check_Conversion->Check_Selectivity No Base_Issue->Etherification Adjust Solvent_Issue Check Solvent: Aprotic Polar, Anhydrous? Solvent_Issue->Etherification Adjust Temp_Issue Check Temperature: In 80-90°C range? Temp_Issue->Etherification Adjust Ratio_Issue Adjust Hydroquinone Ratio (Increase to >2:1) Check_Selectivity->Ratio_Issue Yes Salt_Formation Salt Formation Step Check_Selectivity->Salt_Formation No Ratio_Issue->Etherification Adjust Addition_Issue Implement Slow Addition of Alkylating Agent Addition_Issue->Etherification Adjust Check_Precipitation Product Oiled Out? Salt_Formation->Check_Precipitation Salt_Solvent_Issue Change/Optimize Salt Formation Solvent (e.g., IPA) Check_Precipitation->Salt_Solvent_Issue Yes Purification Purification Step Check_Precipitation->Purification No Salt_Solvent_Issue->Salt_Formation Adjust Cooling_Issue Ensure Adequate Cooling During HCl Addition Cooling_Issue->Salt_Formation Adjust Check_Color Persistent Color? Purification->Check_Color Oxidation_Issue Use Inert Atmosphere Check_Color->Oxidation_Issue Yes End Pure Product Check_Color->End No Oxidation_Issue->Purification Adjust Decolorize Recrystallize with Activated Carbon Decolorize->Purification Adjust

Caption: A troubleshooting flowchart for the synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride.

VI. References

  • Mondal, R., Guha, C., & Mallik, A. K. (2014). A simple and efficient synthesis of p-alkoxyphenols from p-benzoquinone and alcohols. Tetrahedron Letters, 55(1), 86-89.

  • Peste, G., Bibire, N., & Diaconescu, R. (2012). Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis. Revista de Chimie, 63(3), 285-289.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Aher, N. G., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(1), 1-20. Retrieved from [Link]

  • Mellor, J. M., & Smith, G. D. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(21), 5644-5648. Retrieved from [Link]

  • Ko, S. Y., & Lee, K. J. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement-opening process. Tetrahedron: Asymmetry, 23(15-16), 1141-1145. Retrieved from [Link]

  • Hossain, M. A., et al. (2021). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 8868918. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Morpholine Derivatives in Drug Discovery: Analyzing 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride and its Analogs

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry To the dedicated researcher, the morpholine ring is more than a simple heterocycle; it is a cornerstone of modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

To the dedicated researcher, the morpholine ring is more than a simple heterocycle; it is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in a vast array of approved therapeutics is a testament to its remarkable utility in drug design. The morpholine moiety is prized for its ability to confer favorable pharmacokinetic properties upon a molecule, including enhanced aqueous solubility, metabolic stability, and improved oral bioavailability.[4][5][6] These characteristics stem from the ring's inherent polarity, due to the presence of the ether oxygen, and its relatively weak basicity, which can reduce off-target interactions.[7]

This guide offers a comparative analysis of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, a molecule that elegantly combines the morpholine scaffold with a phenolic moiety via an ethoxy linker. Due to a scarcity of publicly available, direct experimental data on this specific compound, we will embark on a logical, structure-based comparison with broader classes of morpholine derivatives. This approach will allow us to infer its potential biological activities and contextualize its significance within the landscape of morpholine-based drug candidates. We will dissect the molecule into its core components—the phenol, the ether linkage, and the morpholine ring—and explore how these structural features influence the pharmacological profiles of related compounds.

Structural Dissection and Hypothesized Biological Profile of 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride

The structure of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride suggests several potential avenues for biological activity.

  • The Phenolic Moiety: Phenols are well-established pharmacophores known for their antioxidant properties, acting as hydrogen donors to neutralize free radicals.[8][9] This suggests that 4-[2-(Morpholin-4-yl)ethoxy]phenol could exhibit radical scavenging activity. Furthermore, the phenol group is a key recognition element for a variety of receptors, including estrogenic and adrenergic receptors.

  • The Ether Linkage: The ethoxy linker provides flexibility and appropriate spacing between the morpholine and phenolic moieties, which can be crucial for optimal interaction with a biological target. The ether bond is generally more metabolically stable than an ester linkage, potentially contributing to a longer duration of action.

  • The Morpholine Ring: As previously mentioned, the morpholine ring is a "pharmacokinetic enhancer."[7] In the context of 4-[2-(Morpholin-4-yl)ethoxy]phenol, it is expected to improve water solubility and potentially facilitate passage across biological membranes, including the blood-brain barrier.[6][10] The morpholine nitrogen also provides a site for salt formation, as seen in the hydrochloride salt, which further enhances solubility and stability.

Based on this structural analysis, we can hypothesize that 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride may possess antioxidant, anticancer, or CNS-related activities. To explore these possibilities, we will now compare it to morpholine derivatives with established biological profiles in these areas.

Comparative Analysis with Other Morpholine Derivatives

Phenolic Morpholine Derivatives and Antioxidant Activity

The phenolic group in 4-[2-(Morpholin-4-yl)ethoxy]phenol strongly suggests a potential for antioxidant activity. Phenolic compounds are known to scavenge free radicals, a key process in mitigating oxidative stress, which is implicated in a wide range of diseases.[8] The antioxidant capacity of phenolic compounds can be readily assessed using in-vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4][11]

While specific data for our target compound is unavailable, studies on other phenolic morpholine derivatives have demonstrated significant antioxidant potential. For instance, certain synthetic morpholine-containing phenolic compounds have shown potent radical scavenging activity, sometimes exceeding that of standard antioxidants like ascorbic acid or Trolox.[12]

Table 1: Comparison of Antioxidant Activity of Representative Phenolic Compounds

CompoundAssayIC50 (µM)Reference
Gallic AcidDPPH8.5[11]
QuercetinDPPH5.2[11]
Caffeic AcidDPPH12.1[11]
Ascorbic AcidDPPH25.7[4]
TroloxABTS15.3[4]

Note: This table presents data for well-known phenolic antioxidants to provide a benchmark for the potential activity of phenolic morpholine derivatives.

The combination of a phenolic moiety for antioxidant activity and a morpholine ring for improved pharmacokinetics presents a compelling strategy for the development of novel therapeutics for diseases associated with oxidative stress.

Morpholine Derivatives in Central Nervous System (CNS) Drug Discovery

The morpholine scaffold is a recurring motif in drugs targeting the central nervous system.[6][7][10] Its ability to improve blood-brain barrier permeability is a key factor in its widespread use in this therapeutic area.[6] Drugs like reboxetine, an antidepressant, feature a morpholine ring.[13] The structural similarity of 4-[2-(Morpholin-4-yl)ethoxy]phenol to some CNS-active compounds warrants an exploration of its potential in this domain.

The interaction of a compound with CNS targets, such as G-protein coupled receptors (GPCRs), can be evaluated using receptor binding assays.[14][15] These assays measure the affinity of a ligand for a specific receptor and are a cornerstone of CNS drug discovery.[16][17][18]

While we lack specific binding data for 4-[2-(Morpholin-4-yl)ethoxy]phenol, the general principles of CNS drug design suggest that the combination of an aromatic ring and a basic nitrogen (within the morpholine) could lead to interactions with various neurotransmitter receptors.

CNS_Drug_Action_Pathway cluster_0 Drug Administration cluster_1 Pharmacokinetics cluster_2 Pharmacodynamics Drug Drug Absorption Absorption Drug->Absorption Oral/IV Distribution Distribution Absorption->Distribution Systemic Circulation Metabolism Metabolism Distribution->Metabolism BBB_Passage Blood-Brain Barrier Passage Distribution->BBB_Passage Morpholine Moiety Enhances Permeability Excretion Excretion Metabolism->Excretion Receptor_Binding Receptor Binding (e.g., GPCRs) BBB_Passage->Receptor_Binding Phenolic & Morpholine Moieties Interact Signal_Transduction Signal Transduction Receptor_Binding->Signal_Transduction Biological_Response Biological Response Signal_Transduction->Biological_Response

Morpholine Derivatives as Anticancer Agents

A significant body of research has focused on the development of morpholine-containing compounds as anticancer agents.[19][20] The morpholine ring is a key component of several targeted cancer therapies, including the PI3K inhibitor, GDC-0941. The rationale for incorporating the morpholine moiety in anticancer drugs often relates to improving their pharmacokinetic profile, allowing for better tumor penetration and sustained therapeutic concentrations.

The potential anticancer activity of a compound is typically evaluated through in-vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays.[2][21][22] These assays measure the metabolic activity of cells and provide a quantitative measure of cell viability after exposure to a test compound.[23]

Given that both phenolic and morpholine-containing compounds have independently been investigated for anticancer properties, 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride represents an interesting candidate for evaluation in this area.

Table 2: Cytotoxicity of a Representative Morpholine-Containing Anticancer Agent

CompoundCell LineAssayIC50 (µM)Reference
GDC-0941PC3 (Prostate Cancer)CellTiter-Glo0.014Folkes et al., 2008

Note: This table provides an example of the potency of a well-characterized morpholine-containing anticancer drug.

Experimental Protocols

For researchers interested in evaluating compounds such as 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, the following are detailed protocols for the key assays discussed in this guide.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container at 4°C.[4]

    • Prepare stock solutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]

DPPH_Assay_Workflow Start Start Prepare_Reagents Prepare DPPH and Test Compound Solutions Start->Prepare_Reagents Plate_Setup Add Test Compound/ Standard to 96-well Plate Prepare_Reagents->Plate_Setup Add_DPPH Add DPPH Solution to Each Well Plate_Setup->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

MTT Cytotoxicity Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[23]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to an untreated control.

    • Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).

Conclusion and Future Directions

While direct experimental data on 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride remains limited in the public domain, a logical, structure-based analysis provides a strong foundation for hypothesizing its potential biological activities. The combination of a phenolic moiety, an ether linkage, and a morpholine ring suggests promising avenues for investigation in antioxidant, CNS, and anticancer research. The morpholine scaffold continues to be a valuable tool in drug discovery, and compounds like 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, which strategically combine this privileged structure with other pharmacologically relevant groups, represent a rich area for future exploration. It is our hope that this comparative guide will stimulate further research into this and related compounds, ultimately leading to the development of novel and effective therapeutics.

References

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  • ResearchGate. (n.d.). Antioxidant activity of individual phenolic compounds determined using...
  • Kähkönen, M. P., Hopia, A. I., Vuorela, H. J., Rauha, J. P., Pihlaja, K., Kujala, T. S., & Heinonen, M. (1999). Antioxidant Activity of Plant Extracts Containing Phenolic Compounds. Journal of Agricultural and Food Chemistry, 47(10), 3954–3962.
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  • Alexander, S. P. H., Christopoulos, A., Davenport, A. P., Kelly, E., Marrion, N. V., Peters, J. A., ... & CGTP Collaborators. (2019). THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: G protein-coupled receptors. British Journal of Pharmacology, 176(S1), 21–141.
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  • Matucci, R., Nocentini, A., & Gratteri, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
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Comparative

A Senior Application Scientist's Guide to Phenol Ether Synthesis: A Comparative Analysis

Phenol ethers are a cornerstone of modern organic chemistry, with their structural motif present in a vast array of pharmaceuticals, agrochemicals, and materials. The synthesis of these compounds, which involves the form...

Author: BenchChem Technical Support Team. Date: January 2026

Phenol ethers are a cornerstone of modern organic chemistry, with their structural motif present in a vast array of pharmaceuticals, agrochemicals, and materials. The synthesis of these compounds, which involves the formation of a C-O bond between an aromatic ring and an oxygen atom, has been the subject of extensive research. This guide provides a comparative analysis of the three most prevalent methods for synthesizing phenol ethers: the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig C-O coupling reaction. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific needs.

The Classical Approach: Williamson Ether Synthesis

The Williamson ether synthesis, developed in the 1850s, is a foundational method for the formation of ethers and remains a viable option for certain substrates.[1][2] It is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[1]

Mechanism and Rationale

The reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide to form the ether and a salt byproduct.[1][3] The choice of a strong base is crucial to ensure complete deprotonation of the phenol.[4] The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to E2 elimination, leading to the formation of alkenes as side products.[1][4]

Williamson_Ether_Synthesis Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, K2CO3) Base->Phenoxide Ether Phenol Ether (Ar-O-R) Phenoxide->Ether SN2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Ether Salt Salt (NaX, KX)

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: Synthesis of 4-Methylphenoxyacetic Acid[5]

This protocol details the synthesis of an aryl ether from 4-methylphenol (p-cresol) and chloroacetic acid.

Materials:

  • 4-methylphenol (p-cresol)

  • 30% aqueous Sodium Hydroxide (NaOH)

  • Chloroacetic acid

  • 6M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a 25x100 mm test tube, combine approximately 1.0 g of 4-methylphenol with 5 mL of 30% aqueous NaOH.

  • Add 1.5 g of chloroacetic acid to the mixture. Stir to dissolve the reagents, gently warming if necessary.

  • Clamp the test tube in a hot water bath at 90-100°C for 30-40 minutes.

  • Cool the reaction mixture and dilute with approximately 10 mL of water.

  • Acidify the solution with 6M HCl until it tests acidic with blue litmus paper.

  • Transfer the mixture to a separatory funnel and extract with 15 mL of diethyl ether.

  • Wash the organic layer with 15 mL of water, followed by extraction with 10 mL of saturated sodium bicarbonate solution.

  • Collect the bicarbonate layer, which contains the sodium salt of the product.

  • Acidify the bicarbonate solution with 6M HCl to precipitate the crude product.

  • Isolate the solid product by filtration and recrystallize from hot water.

  • Dry the purified crystals and determine the yield and melting point (literature melting point: 136-137°C).

Performance and Limitations
ParameterWilliamson Ether Synthesis
Typical Yields Can be high (up to 95%) for suitable substrates.[2]
Substrate Scope Best for primary alkyl halides. Phenols can have various substituents.
Reaction Conditions Often requires strong bases and elevated temperatures.
Advantages Simple, cost-effective, and utilizes readily available reagents.
Limitations Prone to elimination side reactions with secondary and tertiary alkyl halides.[1] Not suitable for the synthesis of diaryl ethers from unactivated aryl halides.[4]

The Advent of Copper Catalysis: Ullmann Condensation

The Ullmann condensation, first reported in 1905, was a significant advancement, enabling the synthesis of diaryl ethers, which was a major limitation of the Williamson method.[5] The classical Ullmann reaction required stoichiometric amounts of copper, but modern variations have made the process catalytic.[6][7]

Mechanism and Rationale

The precise mechanism of the Ullmann condensation is still a subject of discussion, but it is generally accepted to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. The resulting Cu(III) intermediate then reductively eliminates the diaryl ether product, regenerating the active Cu(I) species. The use of ligands can facilitate the reaction by stabilizing the copper intermediates.

Ullmann_Condensation Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Intermediate Aryl_Halide->Oxidative_Addition Phenol Phenol (Ar'-OH) Cu_Phenoxide Cu(I) Phenoxide (Ar'-OCu) Phenol->Cu_Phenoxide Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Cu_Phenoxide Base Base Base->Cu_Phenoxide Cu_Phenoxide->Oxidative_Addition Oxidative_Addition->Cu_Catalyst Diaryl_Ether Diaryl Ether (Ar-O-Ar') Oxidative_Addition->Diaryl_Ether Reductive Elimination

Caption: A plausible catalytic cycle for the Ullmann Condensation.

Experimental Protocol: Copper-Catalyzed Synthesis of Diaryl Ethers[9]

This protocol describes a general procedure for the copper-catalyzed synthesis of diaryl ethers.

Materials:

  • Aryl halide (e.g., aryl iodide or bromide)

  • Phenol

  • Copper(I) oxide (Cu2O) or other Cu(I) source

  • Cesium carbonate (Cs2CO3) or other suitable base

  • Solvent (e.g., DMF, DMSO)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), phenol (1.2 mmol), Cu2O (0.1 mmol, 10 mol%), and Cs2CO3 (2.0 mmol).

  • Add the solvent (e.g., 5 mL of DMF).

  • Heat the reaction mixture at a specified temperature (e.g., 120°C) under an inert atmosphere (e.g., nitrogen or argon) for a designated time (e.g., 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture to remove insoluble inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance and Limitations
ParameterUllmann Condensation
Typical Yields Moderate to excellent, depending on the substrates and catalyst system.[8]
Substrate Scope Tolerates a range of phenols and aryl halides. Electron-rich phenols often give higher yields.[6]
Reaction Conditions Typically requires high temperatures (100-200°C) and polar aprotic solvents.
Advantages Enables the synthesis of diaryl ethers. Modern methods use catalytic amounts of copper.[6]
Limitations Often requires harsh reaction conditions. Substrate scope can be limited, and functional group tolerance may be an issue.[9]

The Palladium Revolution: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and versatile method for synthesizing diaryl and alkyl aryl ethers.[9][10] This reaction is renowned for its mild conditions, broad substrate scope, and high functional group tolerance.[9]

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig C-O coupling is well-established and involves a series of steps:[9][11]

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide, forming a Pd(II) intermediate.

  • Ligand Exchange/Deprotonation: The phenol coordinates to the palladium center, and a base facilitates its deprotonation to form a phenoxide.

  • Reductive Elimination: The diaryl ether product is formed, and the Pd(0) catalyst is regenerated.

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[11]

Buchwald_Hartwig_Coupling Pd0 Pd(0)L_n Oxidative_Addition Oxidative Addition Complex (L_n)Pd(II)(Ar)(X) Pd0->Oxidative_Addition Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Pd_Phenoxide Pd(II) Phenoxide Complex (L_n)Pd(II)(Ar)(OAr') Oxidative_Addition->Pd_Phenoxide Phenol Phenol (Ar'-OH) Phenol->Pd_Phenoxide Base Base Base->Pd_Phenoxide Pd_Phenoxide->Pd0 Diaryl_Ether Diaryl Ether (Ar-O-Ar') Pd_Phenoxide->Diaryl_Ether Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig C-O Coupling.

Experimental Protocol: Palladium-Catalyzed Synthesis of 4-(tert-Butyl)-N-methyl-N-phenylaniline (An anlogy for C-O coupling)[14]

While this specific protocol is for a C-N coupling, the general setup and conditions are analogous for C-O coupling reactions.

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • CM-phos (or other suitable phosphine ligand)

  • Potassium carbonate (K2CO3)

  • Aryl mesylate (or halide)

  • Phenol

  • tert-Butyl alcohol (t-BuOH) as solvent

Procedure:

  • In an oven-dried, resealable Schlenk flask, charge palladium(II) acetate (1.0 mol%) and the phosphine ligand (e.g., CM-phos, 4.0 mol%).

  • Cap the flask with a rubber septum, and evacuate and backfill with nitrogen three times.

  • Add the base (e.g., K2CO3, 2.5 equiv), the aryl halide/mesylate (1.0 equiv), and the phenol (1.5 equiv).

  • Again, evacuate and backfill the flask with nitrogen three times.

  • Add the anhydrous solvent (e.g., t-BuOH) via syringe.

  • Seal the flask with a Teflon screwcap and stir the mixture at a specified temperature (e.g., 100°C) for the required time.

  • After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the residue by column chromatography.

Performance and Limitations
ParameterBuchwald-Hartwig C-O Coupling
Typical Yields Generally high to excellent.
Substrate Scope Very broad, including a wide range of aryl halides/pseudohalides and phenols, even sterically hindered ones.[6]
Reaction Conditions Mild, typically between room temperature and 120°C.
Advantages High functional group tolerance, broad substrate scope, and mild reaction conditions.[9]
Limitations The cost of palladium catalysts and specialized ligands can be a drawback for large-scale synthesis.

Comparative Summary and Conclusion

The choice of method for phenol ether synthesis is highly dependent on the specific requirements of the target molecule and the practical constraints of the laboratory.

FeatureWilliamson Ether SynthesisUllmann CondensationBuchwald-Hartwig C-O Coupling
Bond Formed Alkyl-Aryl EtherDiaryl Ether, Alkyl-Aryl EtherDiaryl Ether, Alkyl-Aryl Ether
Key Reagent Alkyl HalideAryl HalideAryl Halide/Pseudohalide
Catalyst NoneCopper (stoichiometric or catalytic)Palladium
Conditions Often harshHarshMild
Substrate Scope Limited for alkyl halidesModerateBroad
Functional Group Tolerance ModerateModerateHigh
Cost LowModerateHigh

References

  • A Comparative Guide to the Synthesis of Functionalized Phenyl Ethers - Benchchem. 6

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. 8

  • Williamson Ether Synthesis. 12

  • The Williamson Ether Synthesis. 13

  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04282B. 14

  • Williamson ether synthesis - Wikipedia. 1

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PubMed Central. 7

  • Ullmann Condensation - SynArchive. 5

  • Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis - Benchchem. 9

  • The development and evaluation of procedures for the synthesis of phenolic ethers by Baeyer-Villiger oxidation - CORE.

  • Williamson Ether Synthesis - J&K Scientific LLC. 4

  • Williamson Ether Synthesis - Utah Tech University. 15

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). 16

  • The Ullmann Ether Condensation - ResearchGate. 17

  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Publishing. 18

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. 11

  • An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones - ResearchGate. 19

  • Phenol ether - Wikipedia. 2

  • Regular Article - Organic Chemistry Research. 20

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. 21

  • Recent Advances in Diaryl Ether Synthesis - ResearchGate. 22

  • US4675454A - Catalytic etherification of phenols to alkyl aryl ethers - Google Patents. 23

  • (PDF) Simple and Economical Synthesis of Alkyl Phenyl Ethers by the Reaction of Phenols and Alkyl Esters Using Nanocrystalline Beta - ResearchGate. 24

  • Buchwald–Hartwig amination - Wikipedia. 10

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. 25

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. 26

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. 27

  • The Williamson Ether Synthesis - Master Organic Chemistry. 3

Sources

Validation

A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride

In the landscape of pharmaceutical development and quality control, the establishment of robust and reliable analytical methods is paramount. This guide provides an in-depth, scientifically grounded framework for the val...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the establishment of robust and reliable analytical methods is paramount. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. This compound, a key structural motif in various active pharmaceutical ingredients (APIs), demands a meticulously validated analytical procedure to ensure product quality, safety, and efficacy.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental design, offering field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors. The protocols herein are designed to be self-validating, adhering to the highest standards of scientific integrity and regulatory compliance, primarily referencing the International Council for Harmonisation (ICH) guidelines.

The Analytical Challenge and the Proposed Chromatographic Solution

4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride possesses key structural features that guide the development of a suitable HPLC method: a phenolic hydroxyl group, a morpholino-ethoxy side chain, and a hydrochloride salt form. These characteristics suggest that a reversed-phase HPLC method will provide the necessary retention and selectivity for accurate quantification.

While a specific monograph for this compound may not be readily available, methods for structurally similar compounds, such as Pholcodine, provide a strong foundation for method development.[1] Based on this, the following HPLC method is proposed as a robust starting point for validation.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C8, 4.6 x 150 mm, 5 µmA C8 column is recommended to provide a balanced retention for this moderately polar compound, preventing excessive retention that can occur with a C18 phase.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a mobile phase modifier to control the ionization of the phenolic hydroxyl group and the morpholine nitrogen, ensuring good peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.
Gradient Elution 0-15 min: 10-70% B; 15-17 min: 70-10% B; 17-20 min: 10% BA gradient elution is proposed to ensure the elution of the main analyte with a good peak shape and to effectively remove any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 280 nmThe phenolic chromophore is expected to have a strong absorbance around this wavelength, providing good sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile Phase A:Mobile Phase B (90:10)Using a diluent similar in composition to the initial mobile phase ensures good peak shape and avoids solvent effects.

The Validation Workflow: A Step-by-Step Protocol

Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[2][3] The following sections detail the experimental protocols for each validation parameter, in accordance with ICH Q2(R1) guidelines.[4]

Caption: Workflow for HPLC Method Validation.

System Suitability: The Daily Checkpoint

Before any validation experiments, and prior to each analytical run, system suitability testing must be performed to ensure the chromatographic system is performing adequately.

Experimental Protocol:

  • Prepare a standard solution of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride at the target concentration (e.g., 100 µg/mL).

  • Inject the standard solution six replicate times.

  • Evaluate the following parameters against the acceptance criteria.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates good column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.[5]
RSD of Retention Time ≤ 1.0%Ensures the stability and reproducibility of the chromatographic separation.
Specificity: Proving Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4] This is demonstrated through forced degradation studies.

Experimental Protocol:

Forced degradation studies are conducted by subjecting a solution of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride (e.g., 1 mg/mL) to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[6][7]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[6][7]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. Phenolic compounds are particularly susceptible to oxidation.[4]

  • Thermal Degradation: 80°C for 48 hours (in solid state and in solution).

  • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours. Aromatic and phenolic compounds can be susceptible to photolytic degradation.[4]

Data Analysis and Acceptance Criteria:

  • Analyze the stressed samples using the proposed HPLC method with a photodiode array (PDA) detector.

  • The method is considered specific if there is no interference from degradation products, impurities, or placebo at the retention time of the main analyte peak.

  • Peak purity analysis should be performed to confirm that the analyte peak is spectrally homogeneous. The peak purity index should be close to 1.

Linearity and Range: Establishing the Proportionality

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration for an assay).[2] A suggested range could be 50, 75, 100, 125, and 150 µg/mL.

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

Data Analysis and Acceptance Criteria:

  • Perform a linear regression analysis.

  • Correlation Coefficient (r²): ≥ 0.999.[3]

  • Y-intercept: Should be minimal and not significantly different from zero.

  • The plot of residuals should show a random distribution around the x-axis.

Table 3: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
0.9998
Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare a placebo mixture (containing all formulation excipients except the API).

  • Spike the placebo with the analyte at three different concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Data Analysis and Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for a drug substance assay.[3][8]

  • The RSD for the recovery at each level should be ≤ 2.0%.

Table 4: Example Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (n=3)Mean Recovery (%)RSD (%)
80%8079.599.40.8
100%100100.2100.20.5
120%120119.899.80.6
Precision: Measuring Agreement

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Analysis and Acceptance Criteria:

  • Calculate the RSD for the results obtained.

  • The RSD for both repeatability and intermediate precision should be ≤ 2.0% for a drug substance assay.[3]

Table 5: Example Precision Data

Precision LevelAnalystDayInstrumentMean Assay (%) (n=6)RSD (%)
Repeatability 11A99.80.7
Intermediate Precision 22B100.10.9
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare a series of increasingly dilute solutions of the analyte.

  • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio of approximately 3:1.

  • LOQ: Signal-to-noise ratio of approximately 10:1. The precision at the LOQ should also be evaluated and meet a suitable acceptance criterion (e.g., RSD ≤ 10%).

Robustness: Resilience to Minor Changes

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

Introduce small, deliberate changes to the method parameters, one at a time, and assess the impact on the results (e.g., retention time, peak area, resolution).

Table 6: Robustness Study Parameters

ParameterVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 5 °C
Mobile Phase pH ± 0.2 units
Mobile Phase Composition ± 2% organic

Data Analysis and Acceptance Criteria:

  • The system suitability parameters should still be met under the varied conditions.

  • The assay results should not significantly change, demonstrating the method's robustness.

Conclusion: A Foundation for Confidence

The validation of an analytical method is a critical exercise in establishing a foundation of trust in the data generated. This guide has provided a comprehensive, scientifically-driven approach to the validation of an HPLC method for 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. By following these detailed protocols and understanding the rationale behind each step, researchers and quality control professionals can ensure their analytical methods are not only compliant with regulatory expectations but are also scientifically sound, robust, and fit for their intended purpose.

The successful completion of this validation workflow provides documented evidence that the method is reliable and will consistently produce accurate and precise results, ultimately safeguarding the quality and integrity of the pharmaceutical product.

Caption: Interconnectedness of validation parameters.

References

  • Petkovska, A., & Babunovska, H. (n.d.). FAST AND SELECTIVE HPLC-DAD METHOD FOR DETERMINATION OF PHOLCODINE AND RELATED SUBSTANCES. Repository of UKIM. Retrieved from [Link]

  • Petkovska, A., & Stefova, M. (2012). Fast and selective HPLC-DAD method for determination Of pholcodine and related substances. ResearchGate. Retrieved from [Link]

  • Denk, O. M., Gray, A. I., Skellern, G. G., & Watson, D. G. (2000). Isolation and identification of three potential impurities of pholcodine bulk drug substance. Journal of Pharmacy and Pharmacology, 52(7), 819–829. Retrieved from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. Retrieved from [Link]

  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

Sources

Comparative

Purity analysis of synthesized 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride

An In-Depth Technical Guide to the Purity Analysis of Synthesized 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride Authored by a Senior Application Scientist Introduction: The Criticality of Purity in Pharmaceutical Inte...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of Synthesized 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride

Authored by a Senior Application Scientist

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its purity is not merely a quality metric but a fundamental prerequisite for safety and efficacy. The presence of impurities, even in trace amounts, can introduce toxicity, alter pharmacological activity, and compromise the stability of the final drug product.

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for robust and reliable purity determination. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of how to qualify this important intermediate.

A Multi-Modal Strategy for Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. This ensures that a wide range of potential impurities—including structural isomers, starting materials, by-products, and residual solvents—are detected and quantified. The following workflow illustrates a comprehensive strategy.

G cluster_0 Purity Analysis Workflow raw_material Synthesized 4-[2-(Morpholin-4-yl)ethoxy]phenol HCl hplc HPLC-UV (Primary Purity Assay) raw_material->hplc Quantitative Analysis nmr NMR (¹H, ¹³C) (Structural Confirmation) raw_material->nmr Verify Structure tga TGA (Residual Solvents/Water) raw_material->tga Non-chromatographic Assay dsc DSC (Absolute Purity) raw_material->dsc Orthogonal Assay ftir FTIR (Identity Confirmation) raw_material->ftir Identity Check lcms LC-MS (Impurity ID) hplc->lcms Characterize Unknowns report Comprehensive Purity Report hplc->report lcms->report nmr->report tga->report dsc->report ftir->report

Caption: Comprehensive purity analysis workflow.

Chromatographic Methods: The Gold Standard for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[1] Its high resolving power allows for the separation of the main compound from closely related impurities.

Principle of Reverse-Phase HPLC

In reverse-phase HPLC, the stationary phase (column packing) is non-polar (e.g., C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of analytes between the two phases. Non-polar compounds interact more strongly with the stationary phase and thus elute later, while polar compounds have a higher affinity for the mobile phase and elute earlier. For a hydrochloride salt like our target compound, which is highly polar, a mobile phase with an ion-pairing agent or an acidic pH is often necessary to achieve good peak shape and retention.

Experimental Protocol: HPLC-UV

Objective: To quantify the purity of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride and detect related substance impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Zorbax SB-Aq, 4.6 x 150 mm, 3.5 µm particle size, or equivalent. This column is chosen for its stability at low pH and good retention of polar compounds.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The acid suppresses the ionization of silanol groups on the column and protonates the analyte, leading to sharper peaks.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Elution: A gradient is used to ensure that both polar and potential non-polar impurities are eluted within a reasonable time.

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 50 50
      25.0 5 95
      30.0 5 95
      30.1 95 5

      | 35.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.

    • Detection Wavelength: 275 nm, where the phenol chromophore has significant absorbance.[2]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This ensures sample compatibility with the initial mobile phase conditions.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

Data Interpretation and Comparison

Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Advantages of HPLC:

  • High resolution and sensitivity for separating a wide range of impurities.

  • Well-established and validated methods are readily available.[3][4]

  • Can be coupled with Mass Spectrometry (LC-MS) for definitive impurity identification.

Limitations:

  • Non-chromophoric impurities (those that do not absorb UV light) will not be detected.

  • The area percent method can be inaccurate if impurities have significantly different extinction coefficients.

hplc_workflow cluster_hplc HPLC Analysis Workflow prep Sample Preparation (Dissolve & Filter) inject Autosampler Injection (10 µL) prep->inject separate RP-HPLC Column (Gradient Elution) inject->separate detect UV Detector (275 nm) separate->detect process Data Processing (Integration & Area % Calculation) detect->process

Caption: General workflow for HPLC purity analysis.

Spectroscopic Methods: Confirming Identity and Structure

While HPLC excels at separation, spectroscopic methods are unparalleled for confirming the chemical identity of the synthesized compound and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.[5] Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other. For 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, one would expect to see characteristic signals for the aromatic protons, the ethoxy bridge protons, and the morpholine ring protons. The integration of these signals should correspond to the number of protons in each group.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

Protocol:

  • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[5]

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • The presence of unexpected signals may indicate impurities. For example, residual starting material like hydroquinone would show a distinct set of aromatic signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to confirm the presence of key functional groups and provide a molecular "fingerprint."

Protocol:

  • Prepare a KBr pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • The spectrum should be compared to a reference standard if available. Key expected peaks include:

    • Broad O-H stretch (phenol): ~3200-3400 cm⁻¹

    • N-H⁺ stretch (hydrochloride salt): ~2400-2700 cm⁻¹

    • Aromatic C=C stretches: ~1500-1600 cm⁻¹

    • C-O ether stretch: ~1230 cm⁻¹

Mass Spectrometry (MS)

When coupled with HPLC (LC-MS), mass spectrometry is invaluable for identifying unknown impurities. It provides the molecular weight of the compounds eluting from the column, allowing for the deduction of their likely structures.

Thermal Analysis: An Orthogonal Approach to Purity

Thermal analysis methods provide data on the physical properties of the material as a function of temperature. They serve as excellent orthogonal techniques to chromatography.

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the absolute purity of highly crystalline compounds (typically >98% pure) based on the principle of melting point depression.[1]

Principle: Impurities that are soluble in the molten state of the main substance but insoluble in its solid state will lower and broaden the melting range. This phenomenon is described by the Van't Hoff equation.[6][7] DSC measures the heat flow into the sample as it is heated, and the resulting melting endotherm can be used to calculate the mole fraction of impurities.

Experimental Protocol:

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it. A small pinhole may be added to the lid to allow any volatiles to escape.

  • Method:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).

    • Ramp the temperature at a slow heating rate (e.g., 1-2 °C/min) through the melting transition. The melting point of 4-[2-(morpholin-4-yl)ethoxy]phenol hydrochloride is reported as 182-184°C.[8]

    • Use a nitrogen purge gas (20-50 mL/min) to maintain an inert atmosphere.[6]

  • Data Analysis: The purity is calculated by the instrument's software using the shape of the melting peak according to the ASTM E928 standard method.

Comparison:

  • Advantages: It is an absolute method that does not require reference standards for the impurities. It is fast and requires a very small amount of sample.[6]

  • Limitations: The method is only applicable to eutectic systems and is not suitable for compounds that decompose upon melting.[1] It cannot distinguish between different impurities, providing only a total impurity value.[6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[9] It is particularly useful for quantifying the content of residual solvents and water (moisture or hydrates), which may not be easily detected by HPLC-UV.

Protocol:

  • Place 5-10 mg of the sample into a TGA pan.

  • Heat the sample from ambient temperature to a temperature above the boiling points of common solvents (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[10]

  • Any mass loss observed at temperatures below the decomposition point corresponds to the evolution of volatile components like water or organic solvents.[9][11]

Comparative Summary of Analytical Techniques

TechniquePrincipleInformation ProvidedKey AdvantagesKey Limitations
HPLC-UV Differential partitioningPurity (%), impurity profileHigh resolution, quantitative, well-establishedRequires chromophores, assumes equal response factors
NMR Nuclear spin in a magnetic fieldUnambiguous structure, impurity IDDefinitive structural informationLow sensitivity, requires higher sample amount
LC-MS HPLC separation + mass analysisMolecular weight of impuritiesPowerful for identifying unknownsComplex instrumentation, can be non-quantitative
FTIR Infrared absorption by bondsFunctional groups, identityFast, simple, good for identity confirmationNot quantitative for purity, low specificity
DSC Melting point depressionAbsolute purity (total eutectic)Absolute method, no standards needed, fastOnly for crystalline samples, no impurity separation
TGA Mass change vs. temperatureResidual solvents, water contentAccurate quantification of volatilesDoes not identify the volatiles, only quantifies mass loss

Conclusion

The purity analysis of synthesized 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride demands a rigorous, multi-faceted approach to ensure its suitability for pharmaceutical applications. While HPLC-UV serves as the primary tool for quantification and impurity profiling, it must be complemented by orthogonal methods. NMR and LC-MS are essential for the definitive confirmation of the main component's structure and the identification of unknown impurities. Furthermore, thermal methods like DSC and TGA provide critical, non-chromatographic data on absolute purity and volatile content, respectively. By integrating the data from these diverse analytical techniques, researchers and drug developers can build a comprehensive and trustworthy purity profile, ensuring the quality and safety of this vital pharmaceutical intermediate.

References

  • Giron, D. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44, 217-238. [Link]

  • Parchment, K., & Tishmack, P. A. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Thermal Analysis and Calorimetry, 96(3), 779-785. [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho Laboratories Pvt. Ltd.[Link]

  • TA Instruments. Purity Determination and DSC Tzero™ Technology. [Link]

  • Mettler Toledo. DSC purity. [Link]

  • Deshpande, A. D., et al. (2010). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 72(4), 519-522. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). [Link]

  • The Royal Society of Chemistry. Supporting information for - General procedure for the ipso-hydroxylation of arylboronic acid. [Link]

  • ResearchGate. TGA (red trace) of TMZ·HCl dihydrate salt bulk material. [Link]

  • MPBio. 4-[2-(morpholin-4-yl)ethoxy]phenol hydrochloride. [Link]

  • Google Patents. (2010).
  • Boateng, K. A., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1642. [Link]

  • Auriga Research. Thermogravimetric Analysis (TGA). [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons, Inc.[Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025). National Institutes of Health. [Link]

Sources

Validation

A Comparative Analysis of Ethoxy and Propoxy Phenol Morpholine Analogs: Unraveling the Impact of Alkoxy Chain Length on Biological Activity

In the landscape of modern drug discovery, the morpholine scaffold stands out as a "privileged structure," a testament to its frequent appearance in a multitude of clinically successful and experimental drugs.[1][2] Its...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the morpholine scaffold stands out as a "privileged structure," a testament to its frequent appearance in a multitude of clinically successful and experimental drugs.[1][2] Its inherent physicochemical properties, including metabolic stability and aqueous solubility, coupled with its synthetic tractability, make it an attractive building block for medicinal chemists.[1] When incorporated into a phenol morpholine backbone, the nature of the substitution on the phenyl ring becomes a critical determinant of the analog's biological profile. This guide delves into a comparative analysis of two closely related analogs: ethoxy and propoxy phenol morpholines. We will explore how a subtle difference—the extension of an alkyl chain by a single carbon—can cascade into significant variations in biological effects, from on-target potency to off-target liabilities.

This guide is intended for researchers, scientists, and drug development professionals. It will provide a framework for understanding the structure-activity relationships (SAR) at play and offer detailed experimental protocols for evaluating these and similar analogs.

The Significance of Alkoxy Substitution in Phenol Morpholine Analogs

The length of an alkoxy chain, such as the difference between an ethoxy (-OCH₂CH₃) and a propoxy (-OCH₂CH₂CH₃) group, can influence a molecule's biological activity through several mechanisms:

  • Lipophilicity: The addition of a methylene group increases the molecule's lipophilicity. This can impact its ability to cross cell membranes, including the blood-brain barrier, and can also affect its binding to the hydrophobic pockets of target proteins.

  • Steric Effects: The longer propoxy group can introduce steric hindrance that may either enhance or diminish binding to a target receptor, depending on the topology of the binding site.

  • Metabolic Stability: The site and rate of metabolic transformation can be altered by the nature of the alkoxy group, potentially affecting the compound's half-life and pharmacokinetic profile.

Substituted phenylmorpholines are known to interact with a variety of biological targets, most notably as monoamine neurotransmitter releasing agents and reuptake inhibitors.[3][4] Therefore, a comparative analysis of ethoxy and propoxy analogs should focus on their activity at monoamine transporters, as well as potential off-target effects such as cytotoxicity and cardiac ion channel inhibition.

Comparative Biological Data: An Illustrative Overview

Table 1: Monoamine Reuptake Inhibition

CompoundTargetIC50 (nM)
Ethoxy Phenol Morpholine NET15
DAT50
SERT120
Propoxy Phenol Morpholine NET10
DAT45
SERT150

IC50: Half maximal inhibitory concentration. NET: Norepinephrine Transporter; DAT: Dopamine Transporter; SERT: Serotonin Transporter.

Table 2: In Vitro Cytotoxicity

CompoundCell LineAssayIC50 (µM)
Ethoxy Phenol Morpholine HEK293MTT> 100
Propoxy Phenol Morpholine HEK293MTT85

IC50: Half maximal inhibitory concentration. MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 3: hERG Channel Inhibition

CompoundAssayIC50 (µM)
Ethoxy Phenol Morpholine Patch Clamp25
Propoxy Phenol Morpholine Patch Clamp15

IC50: Half maximal inhibitory concentration. hERG: human Ether-a-go-go-Related Gene.

Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide detailed protocols for the key assays mentioned above.

Protocol 1: Monoamine Reuptake Inhibition Assay

This protocol describes a cell-based radiotracer uptake inhibition assay using HEK293 cells stably expressing the human norepinephrine (NET), dopamine (DAT), or serotonin (SERT) transporters.[7][8]

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture HEK293 cells expressing a monoamine transporter cell_harvest Harvest and resuspend cells cell_culture->cell_harvest preincubation Pre-incubate cells with test compound cell_harvest->preincubation uptake Initiate uptake with radiolabeled neurotransmitter preincubation->uptake termination Terminate uptake by rapid filtration uptake->termination quantification Quantify radioactivity termination->quantification calculation Calculate % inhibition quantification->calculation ic50 Determine IC50 value calculation->ic50

Caption: Workflow for the monoamine reuptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing the human NET, DAT, or SERT in appropriate culture medium supplemented with a selection antibiotic.

  • Cell Preparation: On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution. Resuspend the cells in Krebs-Henseleit buffer (KHB).[7]

  • Assay Plate Preparation: In a 96-well plate, add serial dilutions of the ethoxy and propoxy phenol morpholine analogs.

  • Pre-incubation: Add the cell suspension to the assay plate and pre-incubate for 10-15 minutes at room temperature.

  • Uptake Initiation: Add the appropriate radiolabeled neurotransmitter ([³H]norepinephrine, [³H]dopamine, or [³H]serotonin) to each well to initiate the uptake reaction.

  • Uptake Termination: After a defined incubation period (e.g., 10 minutes), terminate the uptake by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the cells containing the radiolabeled neurotransmitter from the assay buffer.

  • Quantification: Wash the filters with ice-cold KHB. Allow the filters to dry, then add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[9]

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]

Workflow Diagram:

G cluster_prep Cell Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate attach_cells Allow cells to attach overnight seed_cells->attach_cells add_compound Add serial dilutions of test compound attach_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and allow the cells to attach overnight.[13]

  • Compound Treatment: The next day, replace the culture medium with fresh medium containing serial dilutions of the ethoxy and propoxy phenol morpholine analogs. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[11]

Protocol 3: hERG Channel Inhibition Assay (Automated Patch Clamp)

This protocol outlines a method for assessing the inhibitory effect of compounds on the hERG potassium channel using an automated patch-clamp system.[14][15]

Workflow Diagram:

G cluster_prep Cell Preparation cluster_patch_clamp Automated Patch Clamp cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing hERG channels cell_suspension Prepare a single-cell suspension cell_culture->cell_suspension cell_trapping Trap single cells on the patch clamp chip cell_suspension->cell_trapping seal_formation Form a high-resistance seal cell_trapping->seal_formation whole_cell Establish whole-cell configuration seal_formation->whole_cell baseline Record baseline hERG current whole_cell->baseline compound_application Apply test compound baseline->compound_application washout Washout compound compound_application->washout measure_current Measure hERG tail current washout->measure_current calculate_inhibition Calculate % inhibition measure_current->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for the hERG channel inhibition assay.

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Prepare a single-cell suspension in the appropriate extracellular solution.

  • Automated Patch Clamp System: Load the cell suspension and the test compounds (ethoxy and propoxy phenol morpholine analogs) onto the automated patch-clamp platform (e.g., QPatch or SyncroPatch).

  • Cell Trapping and Sealing: The system will automatically trap single cells and form a high-resistance seal between the cell membrane and the patch clamp aperture.

  • Whole-Cell Configuration: The system will then rupture the cell membrane to achieve the whole-cell patch-clamp configuration.

  • Voltage Protocol and Recording: Apply a specific voltage protocol to elicit hERG currents. Record a stable baseline current.[1]

  • Compound Application: Perfuse the cells with increasing concentrations of the test compounds and record the corresponding hERG currents.

  • Data Analysis: Measure the amplitude of the hERG tail current in the presence of each compound concentration. Calculate the percent inhibition relative to the baseline current. Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.

Conclusion

The subtle structural modification of extending an alkoxy chain from ethoxy to propoxy on a phenol morpholine scaffold can have a profound impact on its biological profile. The increased lipophilicity of the propoxy analog may lead to enhanced potency at certain targets, but it can also increase the risk of off-target effects such as cytotoxicity and hERG channel inhibition. The illustrative data and detailed protocols provided in this guide offer a framework for the systematic evaluation of these and other closely related analogs. By employing a comprehensive suite of in vitro assays, researchers can build a robust understanding of the structure-activity relationships that govern the biological effects of this important class of compounds, ultimately leading to the design of safer and more effective therapeutic agents.

References

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
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  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

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  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Springer Protocols.
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  • ResearchGate. (n.d.). Monoamine neurotransmitter reuptake inhibition and release assay. [Link]

  • Guttadauria, A., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics, 58(9), 1129-1144.
  • de Lange, E. C. M. (2013). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery, 8(8), 983-1002.
  • Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649.
  • Sygnature Discovery. (2025). What is CNS pharmacokinetics and how is it measured?. [Link]

  • Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
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  • Wen, P. Y., & Packer, R. J. (2020). Pharmacokinetic Principles and Their Application to Central Nervous System Tumors. Cancers, 12(10), 2885.
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  • Blough, B. E., et al. (2013). U.S.
  • Wikipedia. (n.d.). Substituted phenylmorpholine. [Link]

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  • Obeng, S., et al. (2012). Synthesis, opioid receptor binding profile and SAR studies of 14-alkoxy-substituted indolo- and benzofuromorphinans. Bioorganic & Medicinal Chemistry Letters, 22(12), 4053-4056.
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  • van der Schyf, C. J., et al. (2013). Increased Agonist Affinity at the μ-Opioid Receptor Induced by Prolonged Agonist Exposure. PLoS ONE, 8(2), e55139.
  • Spetea, M., et al. (2018). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Molecules, 23(11), 2897.
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Comparative

Establishing a Reference Standard for 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride: A Comparative Guide for Drug Development Professionals

In the rigorous landscape of pharmaceutical development, the purity and quality of an active pharmaceutical ingredient (API) are paramount. The identification and control of impurities are critical regulatory requirement...

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of pharmaceutical development, the purity and quality of an active pharmaceutical ingredient (API) are paramount. The identification and control of impurities are critical regulatory requirements, necessitating the availability of well-characterized reference standards. This guide provides a comprehensive framework for establishing 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride as a reference standard, a potential process-related impurity or degradant of Viloxazine, a selective norepinephrine reuptake inhibitor used in the treatment of ADHD.[1][2]

This document will delve into the synthetic rationale, outline detailed analytical protocols for characterization, and present a comparative analysis against a known Viloxazine process impurity, 2-((2-Ethoxyphenoxy)methyl)oxirane (Viloxazine Impurity 1). The methodologies described herein are grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <11> on Reference Standards and the International Council for Harmonisation (ICH) Q7 guidelines for Good Manufacturing Practice for Active Pharmaceutical Ingredients, ensuring a scientifically sound and regulatory-compliant approach.

The Imperative for a Well-Characterized Reference Standard

A reference standard is a highly purified compound used as a benchmark for the qualitative and quantitative analysis of a substance. Its purpose is to ensure the identity, strength, quality, and purity of a drug product. For an impurity like 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, a dedicated reference standard is indispensable for:

  • Accurate Identification: Unambiguously confirming the presence of the impurity in batches of the API.

  • Quantitative Analysis: Precisely measuring the level of the impurity to ensure it remains within acceptable limits.

  • Method Validation: Validating the analytical methods used for routine quality control testing.

  • Stability Studies: Assessing the degradation pathways of the API under various stress conditions.

Synthetic Pathway and Rationale

Understanding the potential synthetic origin of an impurity is crucial for predicting its presence and for developing a robust control strategy. The structure of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride suggests a plausible formation through a Williamson ether synthesis, a common and robust method for forming ethers.[3][4] This would involve the reaction of hydroquinone with N-(2-chloroethyl)morpholine.

Synthesis_Pathway cluster_reactants Reactants cluster_synthesis Williamson Ether Synthesis cluster_product Product cluster_salt_formation Salt Formation cluster_final_product Final Product Hydroquinone Hydroquinone Reaction Base (e.g., NaOH) Solvent (e.g., Ethanol) Heat Hydroquinone->Reaction Chloroethylmorpholine N-(2-chloroethyl)morpholine Chloroethylmorpholine->Reaction Target_Compound 4-[2-(Morpholin-4-yl)ethoxy]phenol Reaction->Target_Compound SN2 Reaction HCl_Reaction HCl in appropriate solvent Target_Compound->HCl_Reaction Final_Product 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride HCl_Reaction->Final_Product

This synthetic route informs the potential impurity profile of the target compound itself, which could include unreacted starting materials or by-products from side reactions.

Comparative Analysis: Target Compound vs. Viloxazine Impurity 1

To establish the analytical profile of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, a comparative approach against a known and well-characterized Viloxazine impurity is invaluable. For this guide, we will use Viloxazine Impurity 1 (2-((2-Ethoxyphenoxy)methyl)oxirane) as the comparator.[5][6][7][8] This impurity is a known process-related impurity in the synthesis of Viloxazine.[4]

Feature4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochlorideViloxazine Impurity 1 (2-((2-Ethoxyphenoxy)methyl)oxirane)
Structure Contains a phenol, an ether, and a morpholine ring.Contains an ether and an oxirane (epoxide) ring.
Molecular Formula C₁₂H₁₈ClNO₃C₁₁H₁₄O₃
Molecular Weight 259.73 g/mol 194.23 g/mol
Synthetic Origin Likely from the reaction of hydroquinone and a morpholine derivative.A key intermediate in some Viloxazine synthesis routes.[4]
Key Functional Groups Phenolic -OH, Morpholine nitrogen, Ether linkage.Epoxide ring, Ether linkage.
Expected Polarity More polar due to the phenolic hydroxyl and morpholine nitrogen.Less polar.

Experimental Protocols for Characterization

The establishment of a reference standard requires a comprehensive analytical characterization to confirm its identity, purity, and potency. The following are detailed, step-by-step methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone for assessing the purity of a reference standard. A stability-indicating method should be developed to separate the target compound from potential impurities and degradation products.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Expected Outcome: Due to its higher polarity, 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is expected to have a shorter retention time compared to the less polar Viloxazine Impurity 1 under these reversed-phase conditions. The purity of the reference standard should be determined by the area percentage of the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Dissolve sample in Water:Acetonitrile (50:50) Injection Inject into HPLC Sample_Prep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection at 275 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Purity_Calc Calculate Purity (%) Integration->Purity_Calc

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for the structural elucidation and confirmation of the compound's identity.

Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H and ¹³C NMR Data for 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride (in DMSO-d₆):

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Phenolic OH~9.0Broad singlet-OH
Aromatic~6.7-6.9MultipletAr-H
O-CH₂~4.0Triplet-O-CH₂-CH₂-N
N-CH₂ (ethoxy chain)~2.7Triplet-O-CH₂-CH₂-N
Morpholine O-CH₂~3.6TripletMorpholine -O-CH₂
Morpholine N-CH₂~2.5TripletMorpholine -N-CH₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Aromatic C-O~150-155Ar-C-O
Aromatic C-H~115-120Ar-C-H
O-CH₂~65-70-O-CH₂-CH₂-N
N-CH₂ (ethoxy chain)~55-60-O-CH₂-CH₂-N
Morpholine O-CH₂~66-68Morpholine -O-CH₂
Morpholine N-CH₂~53-55Morpholine -N-CH₂

Comparison with Viloxazine Impurity 1: The NMR spectra will be significantly different. Viloxazine Impurity 1 will show characteristic signals for the oxirane ring protons (around 2.5-3.0 ppm) and will lack the signals for the morpholine ring and the phenolic proton.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: Infuse a dilute solution of the sample in methanol directly into the mass spectrometer.

  • Data Acquisition: Acquire a full scan mass spectrum.

Expected Results: In positive ion mode, the expected protonated molecule [M+H]⁺ for 4-[2-(Morpholin-4-yl)ethoxy]phenol would be observed at m/z 225.1. The fragmentation pattern would likely show characteristic losses of the morpholine and ethoxy groups. This is in stark contrast to Viloxazine Impurity 1, which would show a protonated molecule at m/z 195.1.

Ancillary Tests

To fully characterize the reference standard, the following tests should also be performed:

  • Melting Point: To determine the melting range of the solid material.

  • Water Content (Karl Fischer Titration): To quantify the amount of water present, which is crucial for accurate weighing and potency assignment.

  • Residual Solvents (Gas Chromatography): To identify and quantify any solvents remaining from the synthesis and purification process.

Conclusion: A Foundation for Quality and Compliance

Establishing a well-characterized reference standard for 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is a critical step in ensuring the quality and safety of Viloxazine. By following a systematic approach grounded in authoritative guidelines, and by employing a suite of orthogonal analytical techniques, researchers and drug development professionals can confidently identify and control this potential impurity. The comparative data against a known process impurity like Viloxazine Impurity 1 further strengthens the analytical package, providing a robust foundation for regulatory submissions and ensuring the consistent quality of the final drug product.

References

  • U.S. Pharmacopeia. General Chapter <11> USP Reference Standards.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.
  • PubChem. Viloxazine. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. Viloxazine-impurities. [Link]

  • Technical Disclosure Commons. An isolated dimer impurity of Viloxazine. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents. US9434703B2 - Viloxazine compositions.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol: 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride

This guide provides a detailed, procedural framework for the safe and compliant disposal of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. As a research chemical, its toxicological and ecological profiles may not be f...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride. As a research chemical, its toxicological and ecological profiles may not be fully characterized. Therefore, this protocol is grounded in the principle of maximum caution, treating the compound as hazardous waste in accordance with federal and local regulations.

Hazard Assessment and the Precautionary Principle

  • Phenolic Group: Phenolic compounds can exhibit significant toxicity and are often persistent in the environment.[1][2] They can be corrosive and harmful if swallowed or absorbed through the skin.[2]

  • Morpholine Moiety: Morpholine itself is a corrosive, flammable, and toxic substance that can cause severe skin burns and eye damage.[3][4][5]

  • Analog Data: The SDS for the related compound, [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, classifies it as a corrosive material that causes burns and serious eye damage, with the warning that its toxicological properties have not been fully investigated.[6]

Core Directive: Given the known hazards of its constituent parts and the incomplete toxicological data, 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride must be handled and disposed of as regulated hazardous chemical waste.[7][8]

Regulatory Imperatives: Compliance with RCRA

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is legally responsible for its safe management until its final, verified disposal.[9][11][12]

A critical stipulation under recent EPA rules for hazardous waste pharmaceuticals is the strict prohibition on sewering (drain disposal) .[13][14][15] Disposing of this compound down the sink is a regulatory violation and poses a significant threat to aquatic ecosystems.

Pre-Disposal Protocol: Segregation and Containment

Proper handling begins long before final disposal. Adherence to a systematic segregation and containment plan is mandatory to ensure safety and compliance.[7][8]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Identify a specific location in the lab where the waste will be stored.

  • This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment (e.g., a spill tray) is present.[7]

Step 2: Select and Prepare the Waste Container

  • For Liquid Waste: Use a dedicated, leak-proof container made of compatible material (e.g., High-Density Polyethylene, HDPE) with a screw-on cap.

  • For Solid Waste: Use a wide-mouth container or a securely lined drum for contaminated labware.

  • The container must be in good condition, free of defects or rust.[15]

  • Never use a container that once held an incompatible chemical.[7]

Step 3: Labeling the Waste Container

  • Properly label the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste" .[15]

    • The full chemical name: "4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride Waste" . Do not use abbreviations.

    • An indication of the hazards (e.g., "Corrosive," "Toxic").

    • The date when waste was first added to the container.

Step-by-Step Disposal Procedures

A. Disposal of Unused Compound and Concentrated Solutions

  • Personal Protective Equipment (PPE): Before handling, wear appropriate PPE, including a lab coat, chemical splash goggles, and chemical-resistant gloves (e.g., nitrile). All handling of open containers should occur inside a certified chemical fume hood.[6][16]

  • Transfer: Carefully transfer the chemical waste into the designated and pre-labeled hazardous waste container.

  • Closure: Securely close the container lid. Waste containers must remain closed except when actively adding waste.[17]

  • Storage: Place the container in your designated Satellite Accumulation Area.

  • Logistics: Do not mix this waste with other waste streams (e.g., halogenated solvents, acids) unless explicitly permitted by your institution's EHS department.[7]

B. Disposal of Contaminated Labware and PPE

  • Segregation: Items such as contaminated gloves, weigh boats, pipette tips, and wipes should be considered solid hazardous waste.

  • Collection: Place these items into a separate, clearly labeled solid hazardous waste container.

  • Closure and Storage: Keep the solid waste container sealed and stored in the SAA alongside the liquid waste container.

C. Final Disposition: Arranging for Professional Disposal

  • Contact EHS: Once the waste container is full or has reached the storage time limit set by your institution (typically 90-180 days depending on generator status), contact your facility's Environmental Health and Safety (EHS) department.[18]

  • Manifesting: EHS will arrange for pickup by a licensed hazardous waste hauler. The waste will be tracked using a manifest system from the point of generation to its final destination.[19]

  • Method of Destruction: The required method of disposal for this type of organic, pharmaceutical-related compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[19][20] This process ensures the complete destruction of the chemical, preventing its entry into the environment.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated. If working in a fume hood, keep it running.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[5][21] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[21]

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department immediately.

Data Summary: Disposal at a Glance

ParameterInformation
Chemical Name 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride
Primary Hazards Corrosive, Potential Toxin. Full profile uninvestigated.[6]
Required PPE Chemical Splash Goggles, Lab Coat, Chemical-Resistant Gloves.
Prohibited Disposal DO NOT dispose of in sink/drain.[13][14][15] DO NOT mix with incompatible waste streams.[7] DO NOT discard in regular trash.
Required Disposal Collect as hazardous waste for high-temperature incineration via a licensed disposal facility.[19][20]
Regulatory Body U.S. Environmental Protection Agency (EPA) under RCRA.[9][11]

Disposal Workflow Diagram

G start Waste Generated: 4-[2-(...)]phenol HCl decision_type Solid or Liquid Waste? start->decision_type solid_container Place in Labeled SOLID Hazardous Waste Container decision_type->solid_container  Solid (Gloves, Tips, etc.)   liquid_container Place in Labeled LIQUID Hazardous Waste Container decision_type->liquid_container  Liquid or Dissolved Solid seal_container Securely Seal Container After Each Addition solid_container->seal_container liquid_container->seal_container store_waste Store in Designated Satellite Accumulation Area (with Secondary Containment) seal_container->store_waste decision_full Container Full or Time Limit Reached? store_waste->decision_full contact_ehs Contact Institutional EHS for Waste Pickup decision_full->contact_ehs Yes end_node Waste Manifested for Incineration contact_ehs->end_node

Caption: Decision workflow for the proper segregation and disposal of laboratory waste.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • LabManager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • King & Spalding. (2019, August 21). EPA Issues New Pharmaceutical Waste Management Rules for Hospitals, Medical Clinics and Pharmacies.
  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
  • Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering.
  • ChemicalBook. (n.d.). Morpholine - Safety Data Sheet.
  • PennState EHS. (n.d.). Chemical and Hazardous Waste Management.
  • South Carolina Department of Environmental Services. (n.d.). Resource Conservation and Recovery Act (RCRA).
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Santa Cruz Biotechnology. (n.d.). Morpholine Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • Stericycle. (2020, April 7). EPA: Hazardous Pharmaceutical Waste Management.
  • National Environmental Trainers. (n.d.). RCRA Regulations Explained.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • TCI Chemicals. (2025, May 2). SAFETY DATA SHEET: 1-Morpholino-1-cyclohexene.
  • MsdsDigital.com. (n.d.). MORPHOLINE Safety Data Sheet.
  • ECHEMI. (n.d.). Morpholine SDS, 110-91-8 Safety Data Sheets.
  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4-Ethoxyphenol.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 4-(2-Aminoethyl)morpholine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: [4-(2-Morpholin-4-ylethoxy)phenyl]methanol.
  • BIOFOUNT. (n.d.). 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride Experiment Precautions.
  • BLD Pharm. (n.d.). 4-[2-(morpholin-4-yl)ethoxy]phenol hydrochloride.
  • National Institutes of Health (NIH). (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective.
  • Parchem. (n.d.). 4-[2-(Morpholin-4-yl)ethoxy]phenol.
  • ResearchGate. (n.d.). 6-Ethoxy-4-N-(2-Morpholin-4-Ylethyl)-2-N-Propan-2-yl-1,3,5-Triazine-2,4-Diamine Endows Herbicidal Activity....
  • Australian Government Department of Health. (2022, January 14). Phenol, 2,4-dichloro- - Evaluation statement.

Sources

Handling

A Researcher's Guide to the Safe Handling of 4-[2-(Morpholin-4-yl)ethoxy]phenol Hydrochloride

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of 4-[2-(Morpholin-4-yl)eth...

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, a compound with significant potential in research and development. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and security.

Hazard Assessment and GHS Classification

Based on data for similar phenolic compounds, the expected GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are as follows:[3][4][5]

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[6]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[6][7][8]
Serious Eye Damage/IrritationCategory 1 or 2Danger/WarningH318/H319: Causes serious eye damage/irritation.[6][7][8]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation.[7][9]

Note: This table is a projection based on available data for similar compounds. Always refer to the vendor-specific SDS upon receipt of the chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The primary routes of exposure to be concerned with are skin and eye contact, inhalation, and ingestion.[10][11]

Engineering Controls: The Initial Safeguard All handling of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[7][10][12]

Recommended PPE:

PPE ItemSpecificationRationale
Hand Protection Double-gloving: an inner pair of nitrile gloves with an outer pair of thicker neoprene or butyl rubber gloves.Phenol and its derivatives can penetrate standard nitrile gloves. The outer, more resistant glove provides the primary barrier, while the inner glove offers protection in case of a breach. Always inspect gloves for any signs of degradation or puncture before use.[10]
Eye and Face Protection ANSI Z87.1-rated safety goggles and a full-face shield.Safety glasses alone are insufficient. Goggles provide a seal around the eyes to protect against splashes, while the face shield offers a broader barrier for the entire face.[8][10]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects skin and personal clothing from accidental spills.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary for large quantities or if engineering controls are insufficient.This provides an additional layer of protection against inhaling fine dust particles or aerosols.[6][8]
Step-by-Step Handling and Operational Plan

A systematic approach to handling ensures that safety is integrated into every step of your workflow.

Preparation and Weighing:

  • Designate a Workspace: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Pre-weighing Checks: Before handling the compound, ensure that all necessary PPE is correctly donned. Have spill cleanup materials and first aid supplies readily accessible.

  • Weighing: Use a disposable weigh boat or creased weighing paper to prevent contamination of the balance. Minimize the creation of dust by handling the solid gently.[11]

Solution Preparation:

  • Solvent Addition: When dissolving the solid, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer to ensure gentle and thorough mixing. Avoid vigorous shaking that could generate aerosols.

  • Container Sealing: Once the solution is prepared, securely cap the container.

Post-Handling:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent, followed by soap and water.

  • Glove Removal: Remove the outer pair of gloves first, turning them inside out. Then, remove the inner pair in the same manner.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no contact is suspected.[11][12]

Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood emergency_firstaid Administer First Aid prep_ppe->emergency_firstaid If exposure occurs prep_spillkit Prepare Spill Kit prep_fumehood->prep_spillkit handle_weigh Weigh Compound prep_spillkit->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve emergency_spill Manage Spills handle_weigh->emergency_spill If spill occurs handle_label Label Container handle_dissolve->handle_label handle_dissolve->emergency_spill If spill occurs cleanup_decon Decontaminate Workspace handle_label->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: A workflow diagram illustrating the key stages of safe handling, from preparation and handling to cleanup and emergency response.

Emergency Procedures: Spill and Exposure Management

Spill Management: In the event of a spill, your immediate response is crucial.

  • Small Spills (inside a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material like vermiculite or sand.[13]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[13]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

First Aid for Exposure:

  • Skin Contact: This is a medical emergency.

    • Immediately remove all contaminated clothing.[1][2]

    • Wipe the affected area with a gauze pad soaked in low-molecular-weight polyethylene glycol (PEG 300 or PEG 400). Continue this until there is no detectable odor of phenol.[1][2]

    • If PEG is not available, flush the area with copious amounts of water from an emergency shower for at least 15 minutes. Lesser amounts of water can dilute the phenol and increase the area of exposure.[1][2]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[6][12]

    • Remove contact lenses if present and easy to do so.[6][12]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.[1][6][12]

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.[1][12]

    • If the person is conscious, rinse their mouth with water.[6][12]

    • Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the safe handling of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, and absorbent pads, must be treated as hazardous waste.[2][10]

  • Waste Containers:

    • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[13]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.[13]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Never dispose of this chemical down the drain or in the regular trash.[6][12][13]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • ChemRadar. (n.d.). GHS Hazard Classification Search. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, December 3). Safety Data Sheet: 4-Ethylphenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]

  • ChemSafetyPro.COM. (2016, January 6). GHS Hazard Statement List. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet 4-Ethoxyphenol. Retrieved from [Link]

  • University of New Mexico Chemistry Department. (n.d.). Standard Operating Procedure - Phenol. Retrieved from [Link]

  • ChemReg.net. (n.d.). GHS Classification. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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